N-benzylpiperidine-4-carboxamide hydrochloride
Description
The exact mass of the compound this compound is 254.1185909 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-benzylpiperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c16-13(12-6-8-14-9-7-12)15-10-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUXDWANRATKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585558 | |
| Record name | N-Benzylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101264-48-6 | |
| Record name | N-Benzylpiperidine-4-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-benzylpiperidine-4-carboxamide hydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties of N-benzylpiperidine-4-carboxamide Hydrochloride
Introduction
This compound is a substituted piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. As a chemical entity, it belongs to a class of compounds, 4-benzylpiperidine carboxamides, which have been explored for their potential as neuropharmacological agents, including as serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs).[1][2] Its structural backbone is also a critical component in the synthesis of more complex molecules. For instance, the closely related precursor, N-benzylpiperidine-4-carboxaldehyde, serves as a key intermediate in the multi-step synthesis of Donepezil, a cholinesterase inhibitor used in the management of Alzheimer's disease.[3][4][5]
This guide provides a comprehensive overview of the core chemical properties of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its structure, physicochemical characteristics, synthesis, analytical characterization, reactivity, and safety protocols, providing a foundational understanding for its application in a laboratory and developmental setting.
Chemical Structure and Identifiers
The molecular architecture of this compound consists of a piperidine ring N-substituted with a benzyl group and C4-substituted with a carboxamide moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Molecular Structure
Caption: Chemical structure of this compound.
Key Identifiers
| Identifier | Value | Source |
| IUPAC Name | N-benzylpiperidine-4-carboxamide;hydrochloride | [6] |
| CAS Number | 101264-48-6 | [6][7] |
| Molecular Formula | C₁₃H₁₉ClN₂O | [6][7] |
| Molecular Weight | 254.75 g/mol | [6] |
| Parent Compound | N-benzylpiperidine-4-carboxamide (PubChem CID: 3868064) | [6] |
| Synonyms | N-BENZYL-4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE, N-Benzylpiperidine-4-carboxamide HCl | [6] |
Physicochemical Properties
Experimental physicochemical data for this compound is not extensively published. The table below summarizes computed properties from reliable databases and notes experimental data for closely related precursors where applicable.
| Property | Value | Notes | Source |
| Monoisotopic Mass | 254.1185909 Da | Computed | [6] |
| Physical State | Solid (Predicted) | Based on hydrochloride salt form | - |
| XlogP | 1.1 | Computed (for free base) | [8] |
| Hydrogen Bond Donors | 2 | Computed (for free base cation) | [6] |
| Hydrogen Bond Acceptors | 1 | Computed (for free base) | [6] |
| Melting Point | 172 °C / 341.6 °F | For related compound: Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride | [9] |
| Boiling Point | 299.5 ± 33.0 °C at 760 mmHg | For related compound: N-Benzylpiperidine-4-carboxaldehyde | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); insoluble in water. | For related compound: N-Benzylpiperidine-4-carboxaldehyde. The hydrochloride salt is expected to have higher aqueous solubility. | [10] |
| Stability | Stable under normal conditions. May be hygroscopic or air sensitive. | Inferred from SDS of similar structures | [9][11] |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, often starting from 4-piperidinecarboxylic acid or its ester derivatives. The following workflow is based on established synthetic routes for similar compounds.[4]
Caption: General synthetic workflow for N-benzylpiperidine-4-carboxamide HCl.
Detailed Experimental Protocol
Causality: This protocol follows a logical progression from a commercially available starting material. The esterification protects the carboxylic acid while the subsequent N-alkylation introduces the benzyl group. Hydrolysis is necessary to deprotect the acid for the final amidation step. The final salt formation with HCl is a standard procedure to produce a stable, crystalline solid that is easier to handle and purify than the free base oil.
-
Step 1: Esterification of 4-Piperidinecarboxylic Acid.
-
Suspend 4-piperidinecarboxylic acid in methanol.
-
Cool the mixture in an ice bath and bubble dry HCl gas through it, or add acetyl chloride dropwise.
-
Reflux the mixture for 4-12 hours until TLC indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure to yield methyl 4-piperidinecarboxylate hydrochloride.
-
-
Step 2: N-Alkylation.
-
Dissolve the product from Step 1 in a suitable solvent like methanol.
-
Add a base, such as triethylamine, to neutralize the hydrochloride and free the secondary amine.
-
Add benzyl bromide dropwise and reflux the mixture for 4-12 hours.[4]
-
After the reaction is complete, concentrate the mixture, add water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain methyl N-benzyl-4-piperidinecarboxylate, often as an oil.[4]
-
-
Step 3: Saponification (Hydrolysis).
-
Dissolve the ester from Step 2 in methanol and add an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[4]
-
Reflux the mixture for 2-4 hours.
-
Evaporate the methanol and adjust the pH of the remaining aqueous solution to ~6 with concentrated HCl, which will precipitate the N-benzyl-4-piperidinecarboxylic acid as a solid.
-
Filter and dry the solid product.
-
-
Step 4: Amidation.
-
Convert the carboxylic acid from Step 3 to an acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane) at 0 °C.
-
Carefully bubble ammonia gas through the solution or add a solution of ammonium hydroxide to form the primary amide.
-
Work up the reaction by washing with water and evaporating the solvent to yield the crude N-benzylpiperidine-4-carboxamide free base.
-
-
Step 5: Hydrochloride Salt Formation.
-
Dissolve the crude amide base from Step 4 in a suitable solvent like isopropanol or diethyl ether.
-
Slowly add a solution of HCl in the same solvent (or bubble dry HCl gas) until the solution is acidic.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.
-
Purification
The final product, this compound, is a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol. Purity should be assessed using techniques like HPLC, melting point analysis, and NMR spectroscopy.
Spectral and Analytical Characterization
Self-Validation: A combination of spectroscopic and chromatographic methods provides a self-validating system for confirming the identity and purity of the synthesized compound. Each technique offers orthogonal information, ensuring a high degree of confidence in the final characterization.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3-7.4 ppm), a singlet for the benzylic CH₂ protons (~3.5 ppm), and a series of multiplets for the piperidine ring protons. The amide NH₂ protons will appear as a broad singlet.
-
¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for the amide carbonyl carbon (~175 ppm), aromatic carbons (127-140 ppm), the benzylic CH₂ carbon (~63 ppm), and the aliphatic carbons of the piperidine ring.
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M+H]⁺ corresponding to the free base (C₁₃H₁₈N₂O) at m/z 219.15.[12] Predicted collision cross-section (CCS) values can further aid in structural confirmation.[12]
-
Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands. Key expected peaks include: a strong C=O stretch for the amide around 1650 cm⁻¹, N-H stretching bands for the primary amide around 3300-3100 cm⁻¹, C-H stretches for the aromatic and aliphatic groups, and a broad N-H stretch for the piperidinium hydrochloride salt.
-
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a standard method to assess the purity of the final compound. A typical mobile phase might consist of a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA). Purity is determined by the peak area percentage of the main component.
Reactivity and Stability
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Functional Group Reactivity : The molecule possesses three key functional groups: a tertiary amine (as a hydrochloride salt), a primary amide, and an aromatic benzyl ring.
-
The amide is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions with heating.
-
The piperidinium hydrochloride is acidic and will react with bases to liberate the free tertiary amine. The free amine is nucleophilic and can react with electrophiles.
-
The benzyl group can undergo catalytic hydrogenolysis to cleave the C-N bond, removing the benzyl protecting group to yield piperidine-4-carboxamide. The aromatic ring is generally unreactive except under harsh electrophilic aromatic substitution conditions.
-
-
Stability and Storage : The hydrochloride salt is generally more stable and less volatile than its free base counterpart. It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[9] Some similar compounds are noted to be hygroscopic or air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[9][11]
Safety and Handling
Trustworthiness: The safety protocols outlined are derived from aggregated GHS data and SDS information for structurally related compounds. Following these guidelines establishes a self-validating system of safe laboratory practice when handling this or similar chemical entities.
GHS Hazard Classification
Aggregated GHS information indicates the following hazards[6]:
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment :
-
Handling Practices : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents.[9]
Applications in Research and Development
This compound is primarily valuable as a building block in organic synthesis and medicinal chemistry.
-
Pharmaceutical Intermediate : Its core structure is a key pharmacophore. The related aldehyde is a direct precursor in the synthesis of Donepezil.[3][5] This compound serves as a readily available starting material or intermediate for synthesizing analogs and derivatives for drug discovery programs.
-
Scaffold for CNS Drug Discovery : The broader class of 4-benzylpiperidine carboxamides has been systematically studied to understand the structure-activity relationship (SAR) for inhibiting serotonin, norepinephrine, and dopamine transporters.[1][2] This specific molecule can be used as a reference compound or starting point for developing novel central nervous system (CNS) agents.
Conclusion
This compound is a well-defined chemical entity with established synthetic pathways and clear safety considerations. Its significance lies in its utility as a versatile intermediate for constructing complex pharmaceutical agents and as a molecular scaffold for exploring treatments for neurological disorders. A thorough understanding of its chemical properties, reactivity, and handling requirements—as detailed in this guide—is essential for its effective and safe application in research and development.
References
- 1. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 3. innospk.com [innospk.com]
- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. This compound | C13H19ClN2O | CID 16232225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 1-Benzylpiperidine-4-carboxamide | C13H18N2O | CID 783156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [guidechem.com]
- 11. fishersci.com [fishersci.com]
- 12. PubChemLite - this compound (C13H18N2O) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to N-benzylpiperidine-4-carboxamide hydrochloride (CAS: 101264-48-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-benzylpiperidine-4-carboxamide hydrochloride, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, analytical characterization, and its emerging role as a scaffold for neurologically active agents.
Core Chemical Identity and Properties
This compound is a piperidine derivative characterized by a benzyl group attached to the piperidine nitrogen and a carboxamide group at the 4-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for biological screening and formulation studies.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 101264-48-6 | [1][2] |
| Molecular Formula | C₁₃H₁₉ClN₂O | [1][2] |
| Molecular Weight | 254.76 g/mol | [1][2] |
| IUPAC Name | N-benzylpiperidine-4-carboxamide;hydrochloride | [1] |
| Canonical SMILES | C1CNCCC1C(=O)NCC2=CC=CC=C2.Cl | [1] |
| InChIKey | HMUXDWANRATKIH-UHFFFAOYSA-N | [1] |
| Physical Form | Solid (predicted) | |
| Solubility | Information not readily available. Likely soluble in water and polar organic solvents. | |
| Melting Point | Information not readily available. |
Synthesis and Purification
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The general synthetic strategy involves the N-benzylation of a piperidine-4-carboxylic acid derivative, followed by amidation and subsequent conversion to the hydrochloride salt.
A plausible synthetic route, adapted from related procedures, is outlined below.[3] This pathway ensures a high yield and purity of the final product.
Experimental Protocol: Synthesis of this compound
This protocol is a composite based on established chemical transformations for similar structures. Researchers should optimize conditions as needed.
Step 1: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate
-
To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent such as acetonitrile or DMF, add potassium carbonate (2-3 equivalents).
-
Add benzyl bromide (1.1-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 1-benzylpiperidine-4-carboxylate as an oil.
Step 2: Synthesis of N-benzylpiperidine-4-carboxamide
-
Dissolve ethyl 1-benzylpiperidine-4-carboxylate (1 equivalent) in a solution of ammonia in methanol (7N or similar concentration).
-
Heat the mixture in a sealed pressure vessel at a temperature ranging from 80-120 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
The resulting crude N-benzylpiperidine-4-carboxamide can be purified by recrystallization or column chromatography.
Step 3: Formation of this compound
-
Dissolve the purified N-benzylpiperidine-4-carboxamide in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) or bubble dry HCl gas through the solution while stirring.
-
A precipitate of the hydrochloride salt will form.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic peaks for the aromatic protons of the benzyl group, the piperidine ring protons, and the amide protons. The integration of these peaks should correspond to the number of protons in each environment.
-
¹³C NMR: Will display distinct signals for the carbon atoms of the benzyl group, the piperidine ring, and the carbonyl carbon of the amide.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak corresponding to the free base (C₁₃H₁₈N₂O) at m/z [M+H]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (amide I band), and the N-H bend (amide II band), as well as C-H stretches from the aromatic and aliphatic portions of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a suitable reversed-phase HPLC method with UV detection.
Note: At the time of writing, publicly available experimental spectra for this compound are limited. Researchers should acquire their own analytical data to verify the structure and purity of their samples.
Biological Activity and Therapeutic Potential
The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of N-benzylpiperidine-4-carboxamide have shown promise in two key areas of neuroscience research:
Cholinesterase Inhibition for Alzheimer's Disease
Several studies have explored N-benzylpiperidine carboxamide derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2][4] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The N-benzylpiperidine moiety can engage in important interactions with the active site of cholinesterases, making this scaffold a promising starting point for the design of novel inhibitors.
Monoamine Reuptake Inhibition for Depression
The N-benzylpiperidine carboxamide core has also been investigated for its ability to inhibit the reuptake of monoamine neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[5][6] Triple reuptake inhibitors (TRIs) that block the transporters for all three of these neurotransmitters are of interest as potentially more effective and faster-acting antidepressants. Structure-activity relationship (SAR) studies on N-benzylpiperidine carboxamide derivatives have shown that modifications to the molecule can modulate its potency and selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Applications in Research and Drug Development
This compound serves as a valuable tool for researchers in several capacities:
-
Scaffold for Library Synthesis: Its straightforward synthesis and reactive handles make it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening.
-
Fragment-Based Drug Discovery: The N-benzylpiperidine and carboxamide moieties can be considered as fragments for building more complex molecules with desired pharmacological properties.
-
Pharmacological Probe: As a simple, unadorned member of its class, it can be used as a reference compound in SAR studies to understand the contribution of the core scaffold to biological activity.
Safety and Handling
Based on GHS classifications for the parent compound, this compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a chemically tractable and biologically relevant molecule. Its structural simplicity, coupled with the demonstrated potential of its derivatives as cholinesterase and monoamine reuptake inhibitors, makes it a compound of significant interest for researchers in medicinal chemistry and neuropharmacology. This guide provides a foundational understanding of its synthesis, properties, and potential applications, empowering scientists to leverage this versatile scaffold in their drug discovery endeavors.
References
- 1. This compound | C13H19ClN2O | CID 16232225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 4. Piperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 6. AU2009329295B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof - Google Patents [patents.google.com]
synthesis of N-benzylpiperidine-4-carboxamide hydrochloride
An In-Depth Technical Guide to the Synthesis of N-benzylpiperidine-4-carboxamide Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for this compound (CAS No: 101264-48-6), a valuable piperidine derivative.[1][2] Piperidine motifs are privileged scaffolds in medicinal chemistry, frequently found in pharmacologically active compounds.[3][4] This document is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices. We will explore the primary synthetic routes, focusing on the direct N-benzylation of isonipecotamide and the amidation of N-benzyl-4-piperidinecarboxylic acid, culminating in the formation of the hydrochloride salt for improved stability and handling.
Introduction and Strategic Overview
N-benzylpiperidine-4-carboxamide is a bifunctional organic molecule featuring a tertiary amine within a piperidine ring and a primary carboxamide group. The N-benzyl group is a common feature in pharmaceuticals, capable of engaging in critical cation-π interactions with biological targets, while the piperidine ring offers a versatile three-dimensional structure for further modification.[4] Its hydrochloride salt form enhances aqueous solubility and crystallinity, simplifying purification and formulation.
The synthesis of this target molecule can be approached from several strategic starting points. The choice of pathway often depends on the availability and cost of starting materials, desired scale, and overall process efficiency.
Caption: Overview of primary synthetic routes to the target compound.
This guide will detail the two most practical and scientifically sound approaches:
-
Route 1: Direct N-Benzylation. This is often the most direct and efficient method, starting from commercially available piperidine-4-carboxamide (isonipecotamide).[5]
-
Route 2: Amidation of a Carboxylic Acid Precursor. This route is valuable if N-benzyl-4-piperidinecarboxylic acid is a more readily available or cost-effective starting material.
Route 1: Synthesis via N-Benzylation of Piperidine-4-carboxamide
This pathway is a classic example of nucleophilic substitution (SN2), where the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide.
Principle and Mechanistic Insight
The core of this synthesis is the formation of a carbon-nitrogen bond. The lone pair of electrons on the piperidine nitrogen atom attacks the benzyl halide (e.g., benzyl bromide or chloride), displacing the halide ion. A non-nucleophilic base is crucial to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.[4]
Detailed Experimental Protocol
Step 2.2.1: N-Benzylation of Piperidine-4-carboxamide
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-4-carboxamide (isonipecotamide) (1.0 eq.).
-
Solvent & Base: Dissolve the starting material in a suitable anhydrous polar aprotic solvent, such as acetonitrile or N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration). Add finely ground potassium carbonate (K₂CO₃) (2.0 eq.).
-
Causality Note: Anhydrous conditions are preferred to prevent unwanted side reactions. Acetonitrile is an excellent choice due to its ability to dissolve the reactants and its appropriate boiling point for this reaction. K₂CO₃ is an inexpensive and effective inorganic base that is easily removed by filtration after the reaction.
-
-
Reagent Addition: Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Expertise Note: Benzyl bromide is generally more reactive than benzyl chloride, leading to faster reaction times. A slight excess ensures the complete consumption of the starting piperidine. Adding it dropwise helps to control any initial exotherm.
-
-
Reaction: Heat the mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the mixture to remove the potassium carbonate and potassium bromide byproduct. Wash the solid residue with a small amount of acetonitrile.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-benzylpiperidine-4-carboxamide as an oil or a solid. The product can be purified further by column chromatography or recrystallization if necessary, but is often of sufficient purity for the subsequent salt formation step.
Caption: Workflow for the N-Benzylation of Isonipecotamide.
Step 2.2.2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude N-benzylpiperidine-4-carboxamide free base in a minimal amount of a suitable organic solvent, such as isopropanol or ethyl acetate.
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in isopropanol (or ethereal HCl) dropwise until the solution becomes acidic (test with pH paper).
-
Trustworthiness Note: The hydrochloride salt will typically precipitate out of the solution as a white solid. The slow addition of acid ensures the formation of well-defined crystals and prevents trapping impurities.
-
-
Precipitation & Isolation: Stir the resulting slurry at room temperature for 30 minutes, then cool in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Drying: Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent and impurities. Dry the product under vacuum to yield this compound.
Route 2: Synthesis via Amidation of N-Benzyl-4-piperidinecarboxylic Acid
This alternative route involves converting a carboxylic acid into a primary amide. This is a fundamental transformation in organic synthesis that requires the "activation" of the carboxylic acid group to make it more susceptible to nucleophilic attack by ammonia. A Chinese patent outlines a similar transformation as part of a larger synthesis.[6][7]
Principle and Mechanistic Insight
Direct reaction of a carboxylic acid with ammonia is generally unfavorable. Therefore, the carboxylic acid is first converted into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂). The highly electrophilic acyl chloride then readily reacts with ammonia (or ammonium hydroxide) in a nucleophilic acyl substitution reaction to form the stable carboxamide.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C13H19ClN2O | CID 16232225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 7. Synthesis method of N-benzyl-4-piperidine formaldehyde (2020) | Hu Kun [scispace.com]
N-benzylpiperidine-4-carboxamide hydrochloride mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-benzylpiperidine-4-carboxamide hydrochloride
Abstract
This compound is a synthetic compound featuring two key pharmacophores: the N-benzylpiperidine moiety and a piperidine-4-carboxamide scaffold. While the specific mechanism of action for this particular hydrochloride salt is not extensively documented in public literature, its structural components are prevalent in a wide array of biologically active agents, particularly those targeting the central nervous system (CNS). This guide provides a comprehensive framework for researchers and drug development professionals to systematically elucidate the mechanism of action of this and similar novel chemical entities. We will explore potential biological targets based on structure-activity relationships of related compounds and detail a phased experimental workflow, from in silico analysis to in vivo validation. This document serves as a roadmap for a thorough pharmacological investigation, complete with detailed protocols and data interpretation strategies.
Introduction: Unveiling the Potential of a Privileged Scaffold
The this compound molecule combines two structural motifs of significant interest in medicinal chemistry. The N-benzylpiperidine (N-BP) scaffold is a cornerstone in the design of CNS-active drugs, prized for its ability to engage in cation-π interactions with biological targets and its structural flexibility that allows for fine-tuning of physicochemical properties.[1][2] A notable example is Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease, which features this core structure.[1][3] The piperidine-4-carboxamide moiety is also a versatile scaffold, found in therapeutic agents with diverse applications, including anticancer, antiviral, and antipsychotic activities.[4]
Given the established neuropharmacological relevance of its constituent parts, it is plausible that this compound may exhibit activity at CNS targets. This guide outlines a systematic approach to identify its primary molecular target(s), delineate the downstream signaling consequences of this interaction, and characterize its physiological effects.
Postulated Mechanisms of Action: A Hypothesis-Driven Approach
Based on the pharmacology of structurally related compounds, we can formulate several primary hypotheses for the mechanism of action of this compound.
-
Cholinesterase Inhibition: The presence of the N-benzylpiperidine moiety, a key feature of the acetylcholinesterase (AChE) inhibitor Donepezil, suggests that the compound could inhibit AChE or butyrylcholinesterase (BuChE).[5][6] Inhibition of these enzymes would lead to increased levels of the neurotransmitter acetylcholine in the synaptic cleft, a mechanism relevant to Alzheimer's disease.[6]
-
Monoamine Transporter Modulation: Derivatives of 4-benzylpiperidine have been shown to act as monoamine releasing agents with selectivity for dopamine and norepinephrine transporters.[7] Additionally, 4-benzylpiperidine carboxamides have been investigated as potential serotonin/norepinephrine reuptake inhibitors.[8] Therefore, this compound might modulate the activity of the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT). Such activity is relevant for the treatment of depression and other neuropsychiatric disorders.[8]
-
Other CNS Receptor Interactions: The N-benzylpiperidine scaffold is known to interact with a variety of other CNS receptors. A comprehensive screening approach is warranted to explore potential interactions with G-protein coupled receptors (GPCRs), ion channels, and other enzymes.
A Phased Experimental Workflow for Mechanism of Action Elucidation
A multi-pronged approach, integrating computational, in vitro, and in vivo methodologies, is essential for a thorough characterization of a novel compound's mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Versatile Scaffold: A Technical Guide to N-Benzylpiperidine-4-carboxamide Hydrochloride
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond a Single Molecule
In the landscape of medicinal chemistry, the discovery of a novel compound is rarely a singular event. It is, more often, the culmination of systematic exploration, a deeper understanding of structure-activity relationships, and the strategic refinement of existing molecular frameworks. The story of N-benzylpiperidine-4-carboxamide hydrochloride is not one of a dramatic, isolated breakthrough, but rather of its emergence as a key player in the ever-evolving quest for new therapeutic agents. This guide delves into the technical intricacies of this compound, from its rational design and synthesis to its characterization and potential as a cornerstone for future drug discovery. While the specific historical moment of its first synthesis is not prominently documented, its significance lies in its embodiment of the N-benzylpiperidine motif, a privileged scaffold in modern pharmacology.[1] This document serves as a comprehensive resource for researchers seeking to understand and leverage the potential of this versatile molecule.
The Strategic Importance of the N-Benzylpiperidine Moiety
The N-benzylpiperidine (N-BP) structural motif is a cornerstone in drug discovery, valued for its inherent structural flexibility and three-dimensional character.[1] Its frequent incorporation into pharmaceutical agents stems from its ability to engage in crucial cation-π interactions with target proteins, a key factor in optimizing both efficacy and physicochemical properties.[1] This motif serves as a versatile platform for medicinal chemists to fine-tune potency and mitigate toxicity.[1]
The piperidine ring, a saturated heterocycle, is one of the most frequently utilized moieties in the development of small bioactive molecules.[2] When combined with a benzyl group on the nitrogen atom, it creates a scaffold that is prevalent in a wide array of approved drugs and clinical candidates.[1] A notable example is Donepezil, a potent acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease, which features an N-benzylpiperidine core.[2][3] The exploration of derivatives of this core structure continues to yield promising candidates for various therapeutic targets.
The introduction of a carboxamide group at the 4-position of the piperidine ring, as seen in N-benzylpiperidine-4-carboxamide, adds another layer of functionality. The amide group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets.[2] This has led to the investigation of N-benzylpiperidine carboxamide derivatives for a range of applications, including their potential as antibacterial, antifungal, antiviral, and antipsychotic agents.[2]
Synthesis and Physicochemical Characterization
The synthesis of this compound is a multi-step process that begins with readily available starting materials. The following protocol provides a representative synthetic route, drawing upon established methodologies for the synthesis of related N-benzylpiperidine derivatives.
Representative Synthetic Pathway
The synthesis can be conceptualized as a sequence of reactions starting from 4-piperidinecarboxylic acid. While a specific patent for the direct synthesis of the hydrochloride salt of the carboxamide was not identified, a plausible route can be inferred from related syntheses. A general pathway involves the formation of the N-benzylpiperidine core followed by amidation and subsequent salt formation.
A related compound, N-benzyl-4-piperidinecarboxaldehyde, is synthesized from 4-piperidinecarboxylic acid through esterification, N-alkylation with benzyl bromide, hydrolysis, acylation to the amide, dehydration to the nitrile, and finally reduction to the aldehyde.[4] A similar strategy can be adapted for the synthesis of the target carboxamide.
Diagram of the Synthetic Workflow
Caption: A representative synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
The following is a detailed, hypothetical protocol based on established chemical principles for the synthesis of similar compounds.
Step 1: N-Benzylation of Methyl 4-piperidinecarboxylate Hydrochloride
-
To a solution of methyl 4-piperidinecarboxylate hydrochloride in a suitable organic solvent (e.g., toluene), add a base such as triethylamine. The molar ratio of the starting material, benzyl bromide, and triethylamine is typically optimized (e.g., 1:1.2:2).[4]
-
Add benzyl bromide to the reaction mixture.
-
Heat the mixture to reflux for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After completion, cool the reaction mixture and filter to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by extraction. Dissolve the residue in water and extract with an organic solvent like ethyl acetate.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield N-benzyl-4-piperidinecarboxylic acid methyl ester as an oil.[4]
Step 2: Amidation of the Ester
-
Dissolve the N-benzyl-4-piperidinecarboxylic acid methyl ester in a suitable solvent (e.g., methanol).
-
Bubble ammonia gas through the solution or add a solution of ammonia in methanol.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.
-
Remove the solvent under reduced pressure to obtain the crude N-benzylpiperidine-4-carboxamide.
-
The product can be purified by recrystallization or column chromatography.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified N-benzylpiperidine-4-carboxamide in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉ClN₂O | [5][6] |
| Molecular Weight | 254.75 g/mol | [5][6] |
| CAS Number | 101264-48-6 | [5][6] |
| Appearance | Solid (predicted) | |
| IUPAC Name | N-benzylpiperidine-4-carboxamide;hydrochloride | [5] |
Applications in Drug Discovery and Medicinal Chemistry
The N-benzylpiperidine-4-carboxamide scaffold is a valuable starting point for the design of novel therapeutic agents targeting a variety of biological systems.
Cholinesterase Inhibition for Alzheimer's Disease
The structural similarity of the N-benzylpiperidine core to that of Donepezil makes this class of compounds promising candidates for the development of new acetylcholinesterase (AChE) inhibitors.[2][7] Research has shown that replacing the ester linkage in lead compounds with a more metabolically stable amide linker can lead to potent AChE inhibitors.[7] In one study, a series of N-benzylpiperidine carboxamide derivatives were synthesized and evaluated for their AChE inhibitory activity. Two of the most active analogues demonstrated IC₅₀ values of 0.41 µM and 5.94 µM.[7]
Diagram of the Pharmacological Rationale
Caption: Rationale for exploring N-benzylpiperidine carboxamides as AChE inhibitors.
Monoamine Reuptake Inhibition for Depression
The monoamine hypothesis of depression suggests that depletion of neurotransmitters like serotonin (5-HT), norepinephrine (NE), and dopamine (DA) is a key factor in the pathophysiology of the disorder.[8] 4-Benzylpiperidine derivatives have been investigated as monoamine releasing agents and reuptake inhibitors.[8][9] Specifically, 4-benzylpiperidine carboxamides have been studied for their potential as triple reuptake inhibitors, targeting the transporters for 5-HT, NE, and DA.[8] The structural modifications on the carboxamide moiety can modulate the selectivity and potency of these compounds for the different monoamine transporters.[8]
Future Directions and Conclusion
This compound represents a valuable and versatile chemical entity for drug discovery and development. Its straightforward synthesis, coupled with the proven pharmacological importance of the N-benzylpiperidine scaffold, makes it an attractive starting point for the generation of compound libraries targeting a wide range of diseases. Future research will likely focus on the further derivatization of this core structure to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. The continued exploration of this and related compounds holds significant promise for the development of the next generation of innovative medicines.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. innospk.com [innospk.com]
- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 5. This compound | C13H19ClN2O | CID 16232225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Solubility Profile of N-benzylpiperidine-4-carboxamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in drug development. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility can lead to low and variable bioavailability, hindering the therapeutic efficacy of a drug candidate. Therefore, a comprehensive understanding of a compound's solubility in various aqueous and organic media is paramount for informed decision-making throughout the drug development process.
Physicochemical Properties of N-benzylpiperidine-4-carboxamide hydrochloride
A foundational understanding of the molecule's inherent properties can provide valuable insights into its likely solubility behavior.
| Property | Value | Source |
| Molecular Formula | C13H19ClN2O | --INVALID-LINK--[1] |
| Molecular Weight | 254.76 g/mol | --INVALID-LINK--[1] |
| Parent Compound | N-benzylpiperidine-4-carboxamide | --INVALID-LINK--[1] |
| Component Compounds | N-benzylpiperidine-4-carboxamide, Hydrochloric Acid | --INVALID-LINK--[1] |
The presence of the hydrochloride salt suggests that the compound is likely to have higher aqueous solubility compared to its free base form, N-benzylpiperidine-4-carboxamide. The piperidine and carboxamide functionalities can participate in hydrogen bonding, which would favor solubility in polar protic solvents like water and alcohols. The benzyl group, however, introduces a significant hydrophobic character, which may limit solubility in highly polar solvents and promote solubility in less polar organic solvents.
Theoretical Framework for Solubility
The solubility of a weak base hydrochloride salt, such as this compound, is significantly influenced by the pH of the aqueous medium. The Henderson-Hasselbalch equation can be used to predict the ratio of the ionized (more soluble) to the non-ionized (less soluble) form of the parent compound at a given pH. The overall aqueous solubility is a sum of the intrinsic solubility of the free base and the concentration of the protonated, more soluble form.
Experimental Determination of Solubility: A Step-by-Step Guide
The "gold standard" for determining equilibrium solubility is the shake-flask method . This method involves agitating an excess amount of the solid compound in a specific solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique.
General Experimental Workflow
Caption: General workflow for the shake-flask solubility determination method.
Detailed Protocol for Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound in aqueous buffers of different pH values.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
0.1 M Hydrochloric acid (HCl), pH 1.2
-
0.05 M Acetate buffer, pH 4.5
-
HPLC-grade water
-
HPLC-grade methanol and acetonitrile
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 10 mg) to separate vials containing 1 mL of each aqueous buffer (pH 1.2, 4.5, and 7.4).
-
Ensure there is undissolved solid material at the bottom of each vial.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate mobile phase to a concentration within the calibration range of the analytical method.
-
-
Analytical Quantification (HPLC):
-
Develop and validate an HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detection wavelength.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the calibration standards and the diluted samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the dissolved compound in the samples by interpolating their peak areas from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor used.
-
Protocol for Solubility in Organic Solvents
The same shake-flask principle can be applied to determine the solubility in various organic solvents relevant to synthesis and purification, such as methanol, ethanol, acetone, and dichloromethane. The analytical method (e.g., HPLC or UV-Vis spectroscopy) may need to be adapted for the specific solvent used.
Data Presentation and Interpretation
The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |
| 0.1 M HCl | 1.2 | Experimental Value | Calculated Value |
| Acetate Buffer | 4.5 | Experimental Value | Calculated Value |
| PBS | 7.4 | Experimental Value | Calculated Value |
| Water | ~7.0 | Experimental Value | Calculated Value |
| Methanol | N/A | Experimental Value | Calculated Value |
| Ethanol | N/A | Experimental Value | Calculated Value |
| Dichloromethane | N/A | Experimental Value | Calculated Value |
A plot of solubility versus pH can be highly informative for ionizable compounds. For this compound, a weak base, the solubility is expected to be higher at lower pH values where the compound is predominantly in its more soluble ionized (protonated) form.
Conclusion
While specific, publicly available solubility data for this compound is scarce, this guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to determine its solubility profile. A thorough characterization of its solubility in pharmaceutically relevant media is a critical step in advancing the research and development of this compound. The shake-flask method, coupled with a validated analytical technique such as HPLC, remains the most reliable approach for obtaining accurate equilibrium solubility data.
References
An In-Depth Technical Guide to the Core Intermediates in Donepezil Synthesis
Introduction
Donepezil, marketed under the trade name Aricept, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2] As a centrally acting reversible inhibitor of acetylcholinesterase (AChE), it increases the concentration of acetylcholine in the brain, a neurotransmitter vital for memory and cognitive function.[2][3] The elegant and specific molecular architecture of Donepezil necessitates a multi-step synthesis, the efficiency of which hinges on the preparation of two key intermediates. This guide provides an in-depth exploration of these core molecular fragments, detailing their synthesis, the rationale behind the chosen methodologies, and the pivotal condensation reaction that unites them.
This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a high-level strategic overview and granular, actionable protocols.
Strategic Overview of Donepezil Synthesis
The most prevalent and industrially scalable synthetic routes to Donepezil converge on a convergent strategy. This approach involves the independent synthesis of two primary structural moieties, which are then coupled in a crucial final step. The two key intermediates at the heart of this strategy are:
-
5,6-Dimethoxy-1-indanone: This bicyclic ketone provides the foundational indanone core of the Donepezil molecule.
-
N-Benzyl-4-piperidinecarboxaldehyde: This substituted piperidine derivative constitutes the benzylpiperidine portion, which is crucial for the molecule's interaction with the acetylcholinesterase enzyme.[4]
The primary advantage of this convergent approach is the ability to optimize the synthesis of each intermediate independently, leading to higher overall yields and purity. The final key step is a condensation reaction between the indanone and the piperidine aldehyde, followed by a reduction to yield the final Donepezil base.[5][6]
Synthetic Pathway Overview
The logical flow of the most common synthetic route is depicted below. This guide will dissect the synthesis of each key intermediate (I and II) before detailing the pivotal condensation and subsequent reduction steps.
Caption: High-level overview of the convergent synthesis of Donepezil.
Part 1: Synthesis of Key Intermediate I: 5,6-Dimethoxy-1-indanone
The indanone moiety is a critical pharmacophore. Its synthesis is typically achieved via an intramolecular Friedel-Crafts cyclization of a substituted propiophenone precursor.
Rationale and Mechanism
The core principle behind this synthesis is the acid-catalyzed cyclization of 3-chloro-3',4'-dimethoxypropiophenone. The strong acid, typically sulfuric acid, protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This facilitates the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) onto the electron-rich dimethoxybenzene ring, leading to the formation of the five-membered ring of the indanone system. The choice of sulfuric acid is critical; it serves as both the catalyst and the solvent, driving the reaction to completion.[7]
Experimental Protocol: Synthesis of 5,6-Dimethoxy-1-indanone
This protocol is adapted from methodologies described in the patent literature, optimized for laboratory scale.[7]
Materials:
-
3-chloro-3',4'-dimethoxypropiophenone
-
Concentrated Sulfuric Acid (98%)
-
Ice water
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), carefully add 3-chloro-3',4'-dimethoxypropiophenone (1 equivalent) portion-wise to concentrated sulfuric acid (approx. 7 volumes) while maintaining the temperature below 30°C.
-
Heat the reaction mixture to 55-60°C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 20-25°C.
-
Slowly pour the reaction mixture into ice water (approx. 15 volumes) with vigorous stirring, maintaining the temperature below 15°C.
-
Extract the aqueous mixture with dichloromethane (3 x 5 volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 5,6-dimethoxy-1-indanone can be further purified by recrystallization from methanol or by sublimation under vacuum to yield a white to light yellow crystalline powder.[8]
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [7] |
| Purity (by HPLC) | >98% | [7] |
| Melting Point | 108-112 °C | [8] |
Part 2: Synthesis of Key Intermediate II: N-Benzyl-4-piperidinecarboxaldehyde
This aldehyde is the second crucial building block.[9] Its synthesis is a multi-step process starting from a commercially available piperidine derivative. The benzyl group serves as a protecting group for the piperidine nitrogen and is a key structural feature of the final Donepezil molecule.
Synthetic Strategy and Causality
The most common route involves three main transformations starting from ethyl isonipecotate (ethyl piperidine-4-carboxylate):
-
N-Benzylation: The secondary amine of the piperidine ring is alkylated with benzyl chloride. A weak base like potassium carbonate is used to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine which would render it unreactive.[3]
-
Ester Reduction: The ethyl ester is reduced to the corresponding primary alcohol. Strong reducing agents like Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) or Lithium Aluminum Hydride (LAH) are typically employed due to the stability of the ester group.[3]
-
Alcohol Oxidation: The primary alcohol is carefully oxidized to the aldehyde. A Swern oxidation, using oxalyl chloride, DMSO, and a hindered base like triethylamine, is a preferred method.[3][10] This method is advantageous as it is performed at low temperatures (-78°C), minimizing over-oxidation to the carboxylic acid, a common side reaction with other oxidizing agents.
Experimental Protocol: Synthesis of N-Benzyl-4-piperidinecarboxaldehyde
This protocol is a composite of established procedures.[3][10]
Caption: Workflow for the synthesis of N-Benzyl-4-piperidinecarboxaldehyde.
Step A: N-Benzylation
-
Dissolve ethyl isonipecotate (1 eq.) and potassium carbonate (1.5 eq.) in a suitable solvent like acetonitrile.
-
Add benzyl chloride (1.1 eq.) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours until TLC indicates completion.
-
Cool the reaction, filter off the solids, and concentrate the filtrate in vacuo to obtain crude N-benzyl ethyl isonipecotate.
Step B: Ester Reduction
-
Dissolve the crude ester from Step A in an anhydrous solvent like toluene.
-
Cool the solution to 0°C and slowly add Vitride solution (approx. 1.5 eq.) while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully quench the reaction by the slow addition of water, followed by 15% NaOH solution.
-
Filter the resulting slurry and separate the organic phase. Wash the organic layer with water, dry over sodium sulfate, and concentrate to yield N-benzyl piperidine alcohol.
Step C: Swern Oxidation
-
Prepare a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool to -78°C in a dry ice/acetone bath.
-
Add a solution of anhydrous DMSO (2.2 eq.) in DCM dropwise, keeping the temperature below -65°C.
-
Stir for 15 minutes, then add a solution of N-benzyl piperidine alcohol (1 eq.) from Step B in DCM dropwise, again maintaining the temperature below -65°C.
-
After stirring for 30 minutes, add triethylamine (5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature over 1 hour.
-
Quench the reaction with cold water and separate the layers.
-
Wash the organic layer sequentially with 5% HCl solution, water, 5% sodium bicarbonate solution, and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to afford N-Benzylpiperidine-4-carboxaldehyde as a colorless to yellow oil.[9][10]
| Parameter | Typical Overall Yield | Reference |
| Yield (3 steps) | ~70-80% | [3] |
| Purity (by GC/HPLC) | >95% | [10][11] |
Part 3: The Core Reaction: Condensation and Reduction
The culmination of the synthesis is the coupling of the two key intermediates. This is typically achieved through a base-catalyzed Knoevenagel condensation, followed by the reduction of the resulting carbon-carbon double bond.[12]
Mechanism and Rationale: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[12][13]
-
Enolate Formation: A base (e.g., alkali metal carbonates, sodium hydroxide) abstracts an acidic α-proton from the 5,6-dimethoxy-1-indanone at the C2 position, forming a resonance-stabilized enolate.[5][14]
-
Nucleophilic Attack: The enolate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of N-benzyl-4-piperidinecarboxaldehyde.
-
Dehydration: The resulting aldol-type intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form a stable, conjugated enone system: 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methylpiperidine.[5][6]
The choice of a mild base like potassium or sodium carbonate is crucial for industrial applications, as it avoids the use of hazardous and cryogenic reagents like lithium diisopropylamide (LDA) that were used in earlier synthetic routes.[3][5]
Final Step: Reduction to Donepezil
The enone intermediate is then reduced to yield Donepezil. Catalytic hydrogenation is the method of choice.
-
Mechanism: The intermediate is hydrogenated in the presence of a noble metal catalyst, most commonly palladium on carbon (Pd/C). Hydrogen gas is added across the double bond on the surface of the catalyst, yielding the final saturated product.
-
Selectivity: This method is highly selective for the exocyclic double bond, leaving the aromatic rings and the ketone carbonyl group intact. This high degree of chemoselectivity is a key advantage, simplifying purification.
Experimental Protocol: Condensation and Reduction
This protocol describes an efficient, industrially viable process.[5]
Materials:
-
5,6-Dimethoxy-1-indanone (Intermediate I)
-
N-Benzyl-4-piperidinecarboxaldehyde (Intermediate II)
-
Potassium Carbonate (K2CO3)
-
Toluene
-
Methanol
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen Gas
Procedure:
-
Condensation:
-
Charge a reaction vessel with 5,6-dimethoxy-1-indanone (1 eq.), N-benzyl-4-piperidinecarboxaldehyde (1.1 eq.), potassium carbonate (1.5 eq.), and toluene.
-
Heat the mixture to reflux (approx. 110°C) and stir for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture, add water, and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over sodium sulfate.
-
Concentrate the toluene solution in vacuo. The resulting crude enone intermediate can be carried forward without further purification.
-
-
Reduction:
-
Dissolve the crude enone intermediate in a suitable solvent, such as methanol or a mixture of ethyl acetate and acetic acid.[15]
-
Add 10% Pd/C catalyst (typically 1-2% w/w relative to the substrate).
-
Pressurize the vessel with hydrogen gas (e.g., 50-60 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-6 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude Donepezil base.
-
The base can then be converted to the hydrochloride salt by treatment with HCl in a suitable solvent like ethanol or acetone to facilitate isolation and improve stability.
-
| Parameter | Typical Yield (2 steps) | Reference |
| Yield | >80% | [5] |
| Final Purity (as HCl salt) | >99.5% | [16] |
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Classics in Chemical Neuroscience: Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]
- 8. 5,6-Dimethoxy-1-indanone | 2107-69-9 [chemicalbook.com]
- 9. innospk.com [innospk.com]
- 10. N-Benzylpiperidine-4-carboxaldehyde | 22065-85-6 [chemicalbook.com]
- 11. 1-苄基-4-哌啶甲醛 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. purechemistry.org [purechemistry.org]
- 15. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]
- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Methodological & Application
Application Notes and Protocols for N-benzylpiperidine-4-carboxamide hydrochloride in Alzheimer's Disease Research
Introduction: The Rationale for Investigating N-benzylpiperidine-4-carboxamide hydrochloride in Alzheimer's Disease
Alzheimer's disease (AD) presents a multifaceted challenge to modern medicine, characterized by a complex pathophysiology that includes the aggregation of amyloid-beta (Aβ) plaques, hyperphosphorylated tau tangles, and significant cholinergic neuronal loss.[1] The latter has been a cornerstone of symptomatic treatment for decades, with acetylcholinesterase (AChE) inhibitors forming a major class of therapeutic agents.[2] These drugs aim to increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive functions.[3]
The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds, including those targeting the central nervous system (CNS).[4][5] Notably, this moiety is a key component of Donepezil, a widely prescribed AChE inhibitor for the management of Alzheimer's symptoms.[6] This has spurred significant interest in the synthesis and evaluation of novel N-benzylpiperidine derivatives as potential anti-Alzheimer's agents.[2][7][8][9][10][11]
This document provides detailed application notes and protocols for the investigation of This compound (CAS: 101264-48-6) in the context of Alzheimer's disease research. While extensive research has been conducted on its derivatives, this guide will focus on providing researchers with the foundational methodologies to explore the therapeutic potential of this specific compound. We will proceed under the well-supported hypothesis that this compound may act as a cholinesterase inhibitor, and will also explore its potential effects on other AD-related pathologies.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 101264-48-6 | [12][13][14] |
| Molecular Formula | C13H19ClN2O | [12][14] |
| Molecular Weight | 254.75 g/mol | [12] |
| IUPAC Name | N-benzylpiperidine-4-carboxamide;hydrochloride | [12] |
| Physical Form | Solid | Inferred |
| Solubility | Soluble in water, DMSO | Inferred from hydrochloride salt form |
Proposed Mechanism of Action and Therapeutic Targets
Based on the structure of this compound and the extensive research on its analogues, the primary hypothesized mechanism of action is the inhibition of acetylcholinesterase (AChE) and potentially butyrylcholinesterase (BuChE).[7][8] The N-benzylpiperidine moiety is known to interact with the active site of AChE.[11] Furthermore, the carboxamide linkage introduces a potential for additional hydrogen bonding interactions within the enzyme's active site, which could influence potency and selectivity.
Beyond cholinesterase inhibition, multi-target-directed ligand approaches are gaining traction in Alzheimer's drug discovery.[9][10][15] Therefore, it is prudent to investigate if this compound exhibits other relevant activities, such as:
-
Anti-Aβ aggregation: Preventing the formation of toxic amyloid-beta oligomers and fibrils.[1]
-
Neuroprotection: Shielding neurons from Aβ-induced toxicity and oxidative stress.[1][10]
-
Modulation of neuroinflammation: Interacting with activated microglia and astrocytes that contribute to neuronal damage.[1][16]
The following protocols are designed to investigate these potential mechanisms.
Experimental Protocols
PART 1: In Vitro Evaluation
This protocol outlines the determination of the in vitro inhibitory activity of this compound against AChE using a colorimetric method.[17][18]
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), detectable at 412 nm.
Materials:
-
This compound
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in sodium phosphate buffer.
-
Prepare a stock solution of ATCI (14-15 mM) in deionized water.[18]
-
Prepare a stock solution of DTNB (10 mM) in sodium phosphate buffer.[18]
-
Prepare the AChE solution in buffer to a final concentration of 0.1-0.25 U/mL.[18]
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of the AChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 50 µL of the DTNB solution to each well.[18]
-
To initiate the reaction, add 50 µL of the ATCI solution to all wells.[18]
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for 10-15 minutes.[18]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[18]
-
This protocol assesses the potential neuroprotective effects of this compound against Aβ-induced toxicity in a neuronal cell line.[19][20]
Principle: The viability of neuronal cells (e.g., SH-SY5Y) is measured after exposure to toxic Aβ oligomers in the presence or absence of the test compound. Cell viability can be assessed using assays like the MTT or PrestoBlue assay.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Amyloid-beta (1-42) peptide
-
This compound
-
Cell culture medium (e.g., DMEM/F12)
-
MTT or PrestoBlue reagent
-
96-well cell culture plates
Step-by-Step Protocol:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in appropriate medium.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Aβ Oligomer Preparation:
-
Prepare Aβ (1-42) oligomers according to established protocols (e.g., incubation at 4°C for 24 hours).
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Add the prepared Aβ oligomers to the cells (final concentration typically in the low micromolar range).
-
Incubate for 24-48 hours.
-
-
Cell Viability Assessment:
-
Add MTT or PrestoBlue reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against the concentration of the test compound to determine its neuroprotective effect.
-
PART 2: In Vivo Evaluation in Animal Models of Alzheimer's Disease
The use of animal models is crucial for evaluating the preclinical efficacy of potential AD therapeutics.[21] Transgenic mouse models that recapitulate aspects of AD pathology are commonly used.[22][23][24]
This model is used to assess the potential of a compound to reverse cognitive deficits induced by the cholinergic antagonist scopolamine.[16]
Principle: Scopolamine blocks muscarinic acetylcholine receptors, inducing a temporary amnesic state in rodents. The ability of this compound to improve performance in behavioral tasks in scopolamine-treated animals suggests a pro-cognitive effect, likely via enhancement of cholinergic neurotransmission.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Behavioral Task (e.g., Morris Water Maze):
-
Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water over several days.
-
Treatment:
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses.[3]
-
After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.).
-
A control group should receive vehicle followed by saline.
-
-
Probe Trial:
-
30 minutes after scopolamine injection, remove the platform and allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Compare the time spent in the target quadrant between the different treatment groups. A significant increase in time spent in the target quadrant for the compound-treated group compared to the scopolamine-only group indicates cognitive improvement.
-
The 5xFAD mouse model exhibits rapid and aggressive amyloid pathology, making it suitable for testing anti-amyloid and neuroprotective agents.[23]
Principle: Chronic administration of this compound to 5xFAD mice can be evaluated for its effects on AD-like pathology and cognitive deficits.
Experimental Design:
-
Treatment:
-
Begin treatment in 5xFAD mice at an early pathological stage (e.g., 3-4 months of age).
-
Administer the compound daily for a prolonged period (e.g., 3 months) via a suitable route (e.g., oral gavage).[3]
-
-
Behavioral Testing:
-
At the end of the treatment period, conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).
-
-
Histopathological and Biochemical Analysis:
-
Following behavioral testing, euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry to quantify Aβ plaque load and gliosis (activated microglia and astrocytes).
-
Use ELISA to measure the levels of soluble and insoluble Aβ40 and Aβ42.[1]
-
Conduct ex vivo AChE activity assays on brain homogenates.
-
-
Data Analysis:
-
Compare the behavioral, histopathological, and biochemical readouts between the vehicle-treated and compound-treated 5xFAD mice.
-
Visualization of Workflows and Pathways
In Vitro Screening Workflow
References
- 1. Alzheimer's Disease In Vitro Modeling Service - Creative Biolabs [neuros.creative-biolabs.com]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New cinnamic - N-benzylpiperidine and cinnamic - N,N-dibenzyl(N-methyl)amine hybrids as Alzheimer-directed multitarget drugs with antioxidant, cholinergic, neuroprotective and neurogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C13H19ClN2O | CID 16232225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 101264-48-6 [amp.chemicalbook.com]
- 14. scbt.com [scbt.com]
- 15. Therapeutic Options in Alzheimer’s Disease: From Classic Acetylcholinesterase Inhibitors to Multi-Target Drugs with Pleiotropic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro model of Alzheimer's disease - Amyloid beta lowering drugs screening assay (BACE inhibitor screening assay) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 17. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 20. innoprot.com [innoprot.com]
- 21. Animal models of Alzheimer’s disease: preclinical insights and challenges – ScienceOpen [scienceopen.com]
- 22. mdpi.com [mdpi.com]
- 23. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
Application Notes and Protocols for the Evaluation of N-benzylpiperidine-4-carboxamide hydrochloride as a Cholinesterase Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating Piperidine-Based Cholinesterase Inhibitors
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the primary therapeutic strategies for managing the symptoms of AD is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] By inhibiting AChE, the concentration of acetylcholine in the synaptic cleft is increased, thereby enhancing cholinergic neurotransmission.[1] The piperidine scaffold is a key structural motif present in several approved AChE inhibitors, most notably Donepezil.[2] This has led to extensive research into novel piperidine derivatives as potential therapeutic agents for AD.[1]
The N-benzylpiperidine moiety, in particular, has been a focus of medicinal chemistry efforts due to its ability to interact with the active site of AChE.[3] This application note provides a comprehensive guide to the in-vitro evaluation of N-benzylpiperidine-4-carboxamide hydrochloride as a potential cholinesterase inhibitor. While this document focuses on a specific compound, the principles and protocols described herein are broadly applicable to the screening and characterization of other novel piperidine-based cholinesterase inhibitors.
Physicochemical Properties of this compound
A thorough understanding of the test compound's physicochemical properties is crucial for accurate and reproducible experimental results.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉ClN₂O | [4] |
| Molecular Weight | 254.75 g/mol | [4] |
| CAS Number | 101264-48-6 | [5] |
| Appearance | Solid (form may vary) | General knowledge |
| Solubility | Soluble in water and organic solvents such as DMSO and ethanol. Aqueous solubility should be experimentally verified for high concentrations. | General chemical principles for hydrochloride salts |
| Stability | Stability in aqueous buffer solutions at physiological pH should be assessed. It is recommended to prepare fresh solutions for each experiment. | Best practice recommendation |
Note: It is recommended to obtain a Certificate of Analysis (CoA) for the specific lot of this compound being used to confirm its purity and identity.
Mechanism of Action: Cholinesterase Inhibition
Cholinesterase inhibitors prevent the breakdown of acetylcholine by interfering with the acetylcholinesterase enzyme. The active site of AChE is located at the bottom of a deep and narrow gorge and is composed of a catalytic active site (CAS) and a peripheral anionic site (PAS).[6] The CAS is where the hydrolysis of acetylcholine occurs, while the PAS is involved in guiding the substrate towards the active site.[6] Piperidine-based inhibitors often interact with both the CAS and PAS, leading to potent inhibition.[6]
The N-benzyl group of N-benzylpiperidine derivatives can form hydrophobic interactions within the active site gorge, while the positively charged piperidine nitrogen can interact with the anionic residues of the enzyme.[3] The carboxamide group may form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.
Caption: Interaction of Acetylcholine and an Inhibitor with AChE.
Experimental Protocol: In-vitro Cholinesterase Inhibition Assay (Ellman's Method)
The most widely used method for measuring cholinesterase activity is the spectrophotometric assay developed by Ellman and colleagues.[7] This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.[8]
Materials and Reagents
-
This compound (Test Compound)
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate buffer (0.1 M, pH 8.0)
-
Donepezil (Positive Control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Preparation of Solutions
-
Assay Buffer: Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
ATCI Solution: Prepare a 14-15 mM stock solution of ATCI in deionized water. This solution should be prepared fresh daily.
-
Test Compound and Control Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects. Prepare a stock solution of Donepezil in DMSO and dilute similarly.
Assay Procedure (96-well plate)
The following protocol is for a final reaction volume of 200 µL per well.
-
Plate Setup:
-
Blank: 150 µL Assay Buffer + 50 µL Substrate Mix (DTNB + ATCI)
-
Negative Control (100% activity): 100 µL Assay Buffer + 50 µL AChE Solution + 50 µL Substrate Mix
-
Test Wells: 100 µL Test Compound Dilution + 50 µL AChE Solution + 50 µL Substrate Mix
-
Positive Control: 100 µL Donepezil Dilution + 50 µL AChE Solution + 50 µL Substrate Mix
-
-
Enzyme and Inhibitor Pre-incubation:
-
To the respective wells, add 100 µL of the assay buffer (for the negative control) or the appropriate dilutions of the test compound/positive control.
-
Add 50 µL of the AChE solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Reaction Initiation:
-
Prepare the Substrate Mix by combining the DTNB and ATCI stock solutions. The final concentration in the well should be approximately 0.5 mM for DTNB and 0.7 mM for ATCI.
-
To initiate the reaction, add 50 µL of the Substrate Mix to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to take readings every minute for 10-15 minutes to monitor the reaction kinetics.
-
Caption: Workflow for the Cholinesterase Inhibition Assay.
Data Analysis and Interpretation
-
Calculate the Rate of Reaction: For each well, plot the absorbance at 412 nm against time. The slope of the linear portion of this curve represents the rate of reaction (ΔAbs/min).
-
Calculate the Percentage of Inhibition: Use the following formula to determine the percentage of inhibition for each concentration of the test compound:
% Inhibition = [ (Rate of Negative Control - Rate of Test Well) / Rate of Negative Control ] x 100
-
Determine the IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor that causes a 50% reduction in enzyme activity. To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Example Data Presentation
The following table presents hypothetical data for the inhibition of AChE by this compound. This data is for illustrative purposes only.
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| N-benzylpiperidine-4-carboxamide HCl | 0.1 | 15.2 ± 2.1 | 5.8 ± 0.7 |
| 1 | 35.8 ± 3.5 | ||
| 5 | 48.9 ± 4.2 | ||
| 10 | 65.1 ± 5.0 | ||
| 50 | 88.3 ± 2.9 | ||
| Donepezil (Positive Control) | 0.001 | 20.5 ± 2.8 | 0.022 ± 0.003 |
| 0.01 | 45.7 ± 3.9 | ||
| 0.1 | 78.2 ± 4.1 |
Troubleshooting and Considerations
-
High Background Absorbance: This may be due to the spontaneous hydrolysis of the substrate or the reaction of the test compound with DTNB. Run a control with the test compound and DTNB without the enzyme to check for any direct reaction.
-
Low Enzyme Activity: Ensure the enzyme has been stored correctly and has not lost activity. The concentration of the enzyme may need to be optimized.
-
Poor Solubility of Test Compound: If the test compound precipitates in the assay buffer, the final DMSO concentration may need to be increased slightly (not exceeding 2%). Alternatively, a different co-solvent could be tested.
-
Assay Interference: Some compounds can interfere with the assay by absorbing light at 412 nm. It is important to measure the absorbance of the test compound in the assay buffer without the other reagents to correct for any background absorbance.[9]
Conclusion
The N-benzylpiperidine scaffold is a promising starting point for the development of novel cholinesterase inhibitors.[10] The protocols and guidelines presented in this application note provide a robust framework for the in-vitro evaluation of this compound and other related compounds. A systematic approach to assay execution and data analysis is essential for obtaining reliable and reproducible results, which are critical for advancing drug discovery efforts in the field of neurodegenerative diseases.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C13H19ClN2O | CID 16232225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Experimental Protocols for N-benzylpiperidine-4-carboxamide hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of N-benzylpiperidine-4-carboxamide hydrochloride. This document emphasizes the rationale behind the experimental choices, ensuring both scientific integrity and practical applicability.
Introduction
N-benzylpiperidine derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties.[2][3] The introduction of a benzyl group on the piperidine nitrogen and a carboxamide at the 4-position can lead to compounds with potential therapeutic applications, including as cholinesterase inhibitors for the treatment of Alzheimer's disease.[4][5][6] This document outlines a detailed protocol for the synthesis and characterization of this compound, a key intermediate and potential pharmacophore for drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉ClN₂O | [7][8] |
| Molecular Weight | 254.75 g/mol | [7][8] |
| CAS Number | 101264-48-6 | [7][8] |
| IUPAC Name | N-benzylpiperidine-4-carboxamide;hydrochloride | [7] |
| Appearance | White to off-white solid (predicted) | [9] |
| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |
Experimental Protocols
I. Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 4-piperidinecarboxylic acid. The overall synthetic pathway is depicted below.
Caption: Synthetic pathway for this compound.
A. Step 1: Esterification of 4-Piperidinecarboxylic acid
-
Rationale: The carboxylic acid group is first converted to its methyl ester to protect it during the subsequent N-alkylation step. Thionyl chloride in methanol is a common and effective method for this transformation.
-
Procedure:
-
Suspend 4-piperidinecarboxylic acid (1 equivalent) in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain methyl 4-piperidinecarboxylate hydrochloride as a white solid.
-
B. Step 2: N-Benzylation of Methyl 4-piperidinecarboxylate hydrochloride
-
Rationale: The secondary amine of the piperidine ring is alkylated with benzyl bromide in the presence of a base to neutralize the generated hydrobromic acid. Triethylamine is a suitable organic base for this reaction.
-
Procedure:
-
Dissolve methyl 4-piperidinecarboxylate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.
-
Add triethylamine (2.5 equivalents) to the solution.
-
Add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl N-benzyl-4-piperidinecarboxylate.
-
C. Step 3: Hydrolysis of Methyl N-benzyl-4-piperidinecarboxylate
-
Rationale: The methyl ester is hydrolyzed back to the carboxylic acid using a base like sodium hydroxide.
-
Procedure:
-
Dissolve methyl N-benzyl-4-piperidinecarboxylate (1 equivalent) in a mixture of methanol and water.
-
Add sodium hydroxide (2 equivalents) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Once the hydrolysis is complete, remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with hydrochloric acid.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-benzyl-4-piperidinecarboxylic acid.
-
D. Step 4: Amidation of N-benzyl-4-piperidinecarboxylic acid
-
Rationale: The carboxylic acid is converted to a carboxamide. This can be achieved by first activating the carboxylic acid with thionyl chloride to form the acyl chloride, followed by reaction with ammonia.
-
Procedure:
-
Dissolve N-benzyl-4-piperidinecarboxylic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) concentrated aqueous ammonia solution.
-
Stir the mixture vigorously for 1-2 hours.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain N-benzyl-4-piperidinecarboxamide.
-
E. Step 5: Hydrochloride Salt Formation
-
Rationale: The final free base is converted to its hydrochloride salt to improve its stability and water solubility, which is often desirable for pharmaceutical applications.
-
Procedure:
-
Dissolve the N-benzyl-4-piperidinecarboxamide free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
II. Characterization of this compound
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To confirm the presence of all protons and their chemical environment. Expected signals include those for the benzyl group, the piperidine ring protons, and the amide protons.
-
¹³C NMR: To confirm the number of unique carbon atoms in the molecule.
B. Infrared (IR) Spectroscopy
-
To identify the key functional groups. Expected characteristic peaks include:
-
N-H stretch (amide): ~3300-3500 cm⁻¹
-
C=O stretch (amide): ~1640-1680 cm⁻¹
-
C-H stretches (aromatic and aliphatic)
-
C. Mass Spectrometry (MS)
-
To determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₃H₁₈N₂O).
D. Purity Analysis
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity of ≥95% is generally required for biological testing.
-
Melting Point: A sharp melting point range indicates a high degree of purity.
Application Notes: Potential Pharmacological Evaluation
N-benzylpiperidine derivatives have shown promise as cholinesterase inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease.[4][6][10][11] The synthesized this compound can be evaluated for its potential as an acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitor.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Principle: This spectrophotometric method measures the activity of cholinesterases by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine or butyrylthiocholine by the respective enzymes) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Workflow:
Caption: Workflow for the in vitro cholinesterase inhibition assay.
-
Procedure:
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the enzyme solution (AChE or BChE) and the test compound solution.
-
Incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Add the substrate (acetylthiocholine or butyrylthiocholine) and DTNB to initiate the reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Safety and Handling
-
This compound is expected to be an irritant.[7]
-
Always handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This document provides a detailed experimental framework for the synthesis, characterization, and preliminary biological evaluation of this compound. The provided protocols are based on established chemical principles and can be adapted by researchers in the field of medicinal chemistry and drug discovery. The potential of this compound as a cholinesterase inhibitor warrants further investigation for the development of novel therapeutics for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C13H19ClN2O | CID 16232225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Page loading... [wap.guidechem.com]
- 10. innospk.com [innospk.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Studies of N-benzylpiperidine-4-carboxamide hydrochloride
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of N-benzylpiperidine-4-carboxamide hydrochloride. This document outlines detailed protocols for assessing its primary biological activity as a potential cholinesterase inhibitor and for determining its cytotoxic profile, which is crucial for establishing a therapeutic window. The protocols are designed to be self-validating, with explanations of the scientific principles and experimental choices.
Introduction and Scientific Background
This compound belongs to the N-benzylpiperidine class of compounds, a scaffold of significant interest in medicinal chemistry.[1] Derivatives of N-benzylpiperidine have been extensively investigated for their therapeutic potential, particularly as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a primary strategy for the symptomatic treatment of Alzheimer's disease.[3] The N-benzyl group can form critical cation-π interactions within the active site of cholinesterases, contributing to the inhibitory activity of these compounds.[4]
The hydrochloride salt form of N-benzylpiperidine-4-carboxamide suggests potential for aqueous solubility, a desirable property for a drug candidate. However, empirical determination of its solubility in relevant buffers and media is a critical first step. This guide will provide protocols to determine its inhibitory potency against AChE and BChE and to assess its in vitro cytotoxicity, laying the groundwork for further preclinical development.
Physicochemical Properties and Stock Solution Preparation
A clear understanding of the compound's properties is fundamental to reliable in vitro studies.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉ClN₂O | [5] |
| Molecular Weight | 254.76 g/mol | [6] |
| CAS Number | 101264-48-6 | [6] |
| Predicted Solubility | Slightly soluble in DMSO | Inferred from[7] |
Protocol for Stock Solution Preparation
The preparation of an accurate and stable stock solution is paramount for reproducible results. Dimethyl sulfoxide (DMSO) is recommended as the initial solvent due to the predicted solubility of related compounds.[7]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Tare a sterile, amber microcentrifuge tube on an analytical balance.
-
Carefully weigh a precise amount of this compound (e.g., 5 mg).
-
Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM). Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))
-
Add the calculated volume of DMSO to the tube containing the compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
Note: For cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
In Vitro Cholinesterase Inhibition Assay
The following protocol is based on the widely used Ellman's method to determine the inhibitory activity of this compound against AChE and BChE.[8]
Principle of the Assay
The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine by AChE or BChE, respectively. The rate of color formation is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm.
Experimental Workflow for Cholinesterase Inhibition Assay
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Detailed Protocol
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCh)
-
S-Butyrylthiocholine iodide (BTCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Donepezil or galantamine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of DTNB (10 mM), ATCh (10 mM), and BTCh (10 mM) in phosphate buffer.
-
Prepare working solutions of AChE (0.2 U/mL) and BChE (0.2 U/mL) in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of various concentrations of this compound (prepared by serial dilution of the stock solution in phosphate buffer) to the test wells.
-
Add 20 µL of phosphate buffer to the negative control wells and 20 µL of the positive control (e.g., donepezil) to the positive control wells.
-
Add 10 µL of DTNB solution to all wells.
-
Add 20 µL of the respective enzyme solution (AChE or BChE) to all wells except the blank. Add 20 µL of buffer to the blank wells.
-
-
Pre-incubation:
-
Mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the respective substrate solution (ATCh for AChE, BTCh for BChE) to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
In Vitro Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.
Principle of the Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are insoluble in aqueous solution and are solubilized using a solvent like DMSO. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
Experimental Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or other relevant cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance_treated / Absorbance_control) * 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Data Interpretation and Expected Results
The in vitro assays described will yield quantitative data on the biological activity of this compound.
| Assay | Parameter | Expected Outcome |
| Cholinesterase Inhibition | IC₅₀ (µM or nM) | A low IC₅₀ value indicates potent inhibition of AChE and/or BChE. Comparison of the IC₅₀ values for both enzymes will reveal the selectivity of the compound. |
| Cytotoxicity (MTT) | IC₅₀ (µM) | A high IC₅₀ value suggests low cytotoxicity and a favorable safety profile. This value should be significantly higher than the IC₅₀ for cholinesterase inhibition for a good therapeutic index. |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for related compounds, it may cause skin, eye, and respiratory irritation.[5] All work should be conducted in a well-ventilated area or a chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed information.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C13H19ClN2O | CID 16232225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. N-Benzylpiperidine-4-carboxaldehyde CAS#: 22065-85-6 [m.chemicalbook.com]
- 8. japsonline.com [japsonline.com]
Application Notes and Protocols for N-benzylpiperidine-4-carboxamide hydrochloride in Cell Culture Experiments
Introduction: Unveiling the Potential of N-benzylpiperidine-4-carboxamide hydrochloride in Neurodegenerative Disease Research
This compound belongs to a class of organic compounds, the N-benzylpiperidine derivatives, which have garnered significant attention in medicinal chemistry and neuropharmacology. Structurally related to potent bioactive molecules, this compound serves as a valuable scaffold in the development of therapeutics targeting the central nervous system. Notably, derivatives of N-benzylpiperidine are recognized as inhibitors of cholinesterases, enzymes critical in the breakdown of the neurotransmitter acetylcholine.[1][2][3][4] This inhibitory action is a cornerstone of symptomatic treatment for Alzheimer's disease, predicated on the cholinergic hypothesis which links cognitive decline to reduced acetylcholine levels.[5][6][7][8][9]
These application notes provide a comprehensive guide for researchers utilizing this compound in cell culture experiments. We will delve into its hypothesized mechanism of action, protocols for assessing its cellular effects, and a framework for its investigation as a potential therapeutic agent. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.
Hypothesized Mechanism of Action: Cholinesterase Inhibition
The primary hypothesized mechanism of action for this compound in a neurological context is the inhibition of acetylcholinesterase (AChE) and potentially butyrylcholinesterase (BChE).[4] In a healthy cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed by AChE in the synaptic cleft. This rapid breakdown terminates the signal.[6][10] In Alzheimer's disease, the degeneration of cholinergic neurons leads to a deficit in ACh.[5][6] By inhibiting AChE, this compound is presumed to increase the concentration and duration of ACh in the synapse, thereby enhancing cholinergic neurotransmission and potentially ameliorating cognitive deficits.[6][7]
To investigate this proposed mechanism and evaluate the compound's therapeutic potential, a series of in vitro cell-based assays are recommended. The following sections provide detailed protocols for these investigations using relevant neuronal cell models.
Experimental Workflows and Protocols
I. Cell Model Selection and Culture
For neurodegenerative disease research, particularly focusing on Alzheimer's, the human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma line PC12 are excellent models.[11][12][13] SH-SY5Y cells can be differentiated into a more mature neuronal phenotype, expressing many markers of primary neurons.[11][12] PC12 cells, upon treatment with Nerve Growth Factor (NGF), differentiate into cells resembling sympathetic neurons, making them suitable for studying neuronal function and neuroprotection.[13][14][15]
-
Media Preparation: Prepare complete growth medium consisting of a 1:1 mixture of Ham's F-12 and DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[16]
-
Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh medium.[17]
-
Culturing: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.[16]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge, and re-plate at a suitable split ratio (e.g., 1:5 to 1:10).[16][17]
-
Flask Coating: Coat culture flasks with rat tail collagen type I to promote cell attachment.[14][18]
-
Media Preparation: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% horse serum, 5% FBS, and 1% Penicillin-Streptomycin.[14]
-
Culturing: Maintain PC12 cells in collagen-coated T-75 flasks at 37°C with 5% CO2. Change the medium every 2-3 days.[18]
-
Passaging: Detach cells by gentle pipetting, as they do not adhere strongly. Centrifuge the cell suspension, resuspend in fresh medium, and re-plate.[18][19]
II. Assessment of Cytotoxicity
Before evaluating the biological activity of this compound, it is crucial to determine its cytotoxic profile to establish a non-toxic working concentration range. Two common methods are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[20][21]
This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[20] The amount of formazan produced is proportional to the number of viable cells.[22]
Protocol:
-
Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[20][23]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[23]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[24][25] This assay measures the amount of released LDH.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (most kits involve a coupled enzymatic reaction that produces a colored formazan product).[25][26] Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[26]
-
Absorbance Measurement: Add 50 µL of the stop solution provided in the kit and measure the absorbance at 490 nm.[26]
-
Data Analysis: Determine cytotoxicity by comparing the LDH release in treated wells to that of untreated and maximum lysis controls.
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures metabolic activity of viable cells | Measures release of cytosolic enzyme from damaged cells |
| Endpoint | Colorimetric (Formazan) | Colorimetric (Formazan) |
| Wavelength | 570 nm | 490 nm |
| Indication | Cell Viability/Proliferation | Cell Death/Cytotoxicity |
Table 1: Comparison of Cytotoxicity Assays
III. Acetylcholinesterase (AChE) Activity Assay
This assay directly measures the inhibitory effect of this compound on AChE activity. The Ellman method is a widely used colorimetric technique for this purpose.[27][28] It utilizes acetylthiocholine as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[27]
Protocol:
-
Cell Lysate Preparation: Culture SH-SY5Y or PC12 cells to 80-90% confluency. Lyse the cells using a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100). Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cellular proteins, including AChE. Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell lysate (normalized for protein concentration)
-
Varying concentrations of this compound (or a known AChE inhibitor like Donepezil as a positive control).
-
Assay buffer to a final volume.
-
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add DTNB and acetylthiocholine to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.
Figure 1: Experimental workflow for evaluating this compound.
Figure 2: Hypothesized inhibition of AChE by this compound.
Conclusion and Future Directions
These application notes provide a foundational framework for the in vitro characterization of this compound. By systematically assessing its cytotoxicity and its inhibitory effect on acetylcholinesterase in relevant neuronal cell models, researchers can elucidate its potential as a therapeutic agent for neurodegenerative disorders like Alzheimer's disease. Successful demonstration of potent, non-toxic AChE inhibition in these assays would warrant further investigation into its effects on other disease-related pathways, such as amyloid-beta aggregation, and progression to in vivo animal models of cognitive impairment.
References
- 1. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cholinesterases Mechanism of Action in Alzheimer’s Disease (AD) – My Endo Consult [myendoconsult.com]
- 6. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 7. beingpatient.com [beingpatient.com]
- 8. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanism of action of cholinesterase inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) | Abcam [abcam.com]
- 11. cyagen.com [cyagen.com]
- 12. Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line [jove.com]
- 13. Use of PC12 Cells and Rat Superior Cervical Ganglion Sympathetic Neurons as Models for Neuroprotective Assays Relevant to Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PC-12 Cells | Applied Biological Materials Inc. [abmgood.com]
- 15. researchgate.net [researchgate.net]
- 16. SH-SY5Y culturing [protocols.io]
- 17. moodle2.units.it [moodle2.units.it]
- 18. PC12 cell protocols [whitelabs.org]
- 19. atcc.org [atcc.org]
- 20. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 21. neuroproof.com [neuroproof.com]
- 22. researchgate.net [researchgate.net]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 25. LDH cytotoxicity assay [protocols.io]
- 26. cellbiologics.com [cellbiologics.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of N-benzylpiperidine-4-carboxamide hydrochloride in Neuropharmacology
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The N-benzylpiperidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous neuropharmacologically active agents. This guide focuses on N-benzylpiperidine-4-carboxamide hydrochloride, a compound of interest for its potential modulation of sigma receptors. While extensive research exists on its derivatives, particularly in the context of Alzheimer's disease and as cholinesterase inhibitors, the parent compound's specific neuropharmacological profile remains to be fully elucidated. Evidence from structurally related molecules strongly suggests that this compound is a promising candidate for interaction with sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a range of neurological and psychiatric conditions, including anxiety, depression, cognitive deficits, and neurodegenerative diseases.[1][2][3][4] This document provides a comprehensive framework for the systematic investigation of this compound, outlining detailed protocols for its synthesis, in vitro characterization of its activity at sigma receptors, and in vivo assessment of its potential neuropharmacological effects.
Introduction: The Rationale for Investigating this compound as a Sigma Receptor Ligand
The N-benzylpiperidine moiety is a key structural feature in many centrally acting drugs, valued for its ability to interact with various receptors and transporters in the brain.[5] Derivatives of this scaffold have shown affinity for a multitude of targets, including acetylcholinesterase (AChE) and monoamine transporters.[6][7] However, a growing body of evidence points towards the sigma receptor family as a significant target for compounds bearing the N-benzylpiperidine core.
Sigma receptors, initially misclassified as a subtype of opioid receptors, are now recognized as unique proteins with two main subtypes, σ₁ and σ₂.[1][2][4] The σ₁ receptor is a ligand-regulated molecular chaperone located at the endoplasmic reticulum-mitochondrion interface, playing a crucial role in modulating intracellular calcium signaling, ion channel function, and cellular stress responses.[3][8] The σ₂ receptor, now identified as TMEM97, is also involved in calcium signaling and is highly expressed in proliferating cells, making it a target for both cancer therapeutics and neuropharmacological agents.[6][9]
The therapeutic potential of sigma receptor ligands is vast, with proposed applications in the treatment of depression, anxiety, cognitive decline in Alzheimer's disease, and neuropathic pain.[1][2][4] Given that radioiodinated analogs of N-benzylpiperidine-4-carboxamide have demonstrated high affinity for both σ₁ and σ₂ receptors, a thorough characterization of the parent compound is a logical and necessary step to unlock its potential as a novel neuropharmacological tool or therapeutic lead.[10][11][12]
This guide provides the necessary protocols to:
-
Synthesize and purify this compound.
-
Determine its binding affinity for σ₁ and σ₂ receptors.
-
Functionally characterize its activity as a potential agonist or antagonist at these receptors.
-
Evaluate its preliminary in vivo neuropharmacological profile in established rodent models of anxiety, depression, and memory.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 4-piperidinecarboxylic acid. The following protocol is adapted from established synthetic routes for related compounds.[13][14]
Workflow for Synthesis
Caption: Synthetic route for this compound.
Step-by-Step Protocol
-
Esterification: 4-Piperidinecarboxylic acid is converted to its methyl ester hydrochloride by reaction with methanol in the presence of a suitable catalyst, such as thionyl chloride.
-
N-Alkylation: The resulting methyl 4-piperidinecarboxylate hydrochloride is then N-benzylated using benzyl bromide and a base (e.g., triethylamine or potassium carbonate) in an appropriate solvent like acetonitrile or DMF.
-
Amidation: The purified methyl N-benzyl-4-piperidinecarboxylate is converted to the corresponding carboxamide. This can be achieved by treatment with ammonia (e.g., a solution of ammonia in methanol) or by a two-step procedure involving hydrolysis to the carboxylic acid followed by coupling with an ammonia source using standard peptide coupling reagents.
-
Salt Formation: The free base of N-benzylpiperidine-4-carboxamide is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrochloric acid in the same or a compatible solvent to precipitate the hydrochloride salt.
-
Purification and Characterization: The final product should be purified by recrystallization and its identity and purity confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
In Vitro Characterization at Sigma Receptors
The initial in vitro assessment is critical to determine the compound's affinity and functional activity at the σ₁ and σ₂ receptors.
Radioligand Binding Assays: Determining Binding Affinity (Kᵢ)
Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[15] These assays measure the ability of the unlabeled test compound (this compound) to displace a radiolabeled ligand with known affinity for the target receptor.
-
Membrane Preparation: Prepare membrane homogenates from a source rich in sigma receptors. For σ₁ receptors, guinea pig brain membranes are a common choice.[16] For σ₂ receptors, cell lines such as MCF-7 (human breast cancer) or PC-3 (human prostate cancer) which overexpress the receptor can be used.[11]
-
Assay Buffer: Prepare a suitable assay buffer, typically a Tris-HCl buffer at physiological pH.
-
Radioligands:
-
Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).
-
To determine non-specific binding, include wells with an excess of a known high-affinity, non-radiolabeled sigma ligand (e.g., haloperidol).
-
Incubate the plates to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Quantitative Data Summary (Hypothetical)
| Receptor | Radioligand | Test Compound | Kᵢ (nM) |
| σ₁ | --INVALID-LINK---pentazocine | N-benzylpiperidine-4-carboxamide HCl | To be determined |
| σ₂ | [³H]-DTG (+ masker) | N-benzylpiperidine-4-carboxamide HCl | To be determined |
Functional Assays: Differentiating Agonist from Antagonist Activity
Once binding affinity is established, functional assays are necessary to determine whether the compound activates (agonist) or blocks (antagonist) the receptor.
The σ₁ receptor modulates intracellular calcium release from the endoplasmic reticulum.[3][8] Agonist binding can potentiate calcium release induced by other stimuli.
Caption: Workflow for the σ₁ receptor functional assay using calcium imaging.
-
Cell Culture: Culture a suitable cell line expressing σ₁ receptors (e.g., NG-108 or PC12 cells) on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped for live-cell imaging.
-
Experimental Procedure:
-
Perfuse the cells with a physiological saline solution and record baseline fluorescence.
-
Apply this compound at various concentrations.
-
After a short incubation, stimulate the cells with a known agonist that induces calcium release from the ER (e.g., bradykinin).
-
Record the resulting change in fluorescence, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis: An agonistic effect is indicated by a potentiation of the stimulus-induced calcium transient in the presence of the test compound. An antagonistic effect would be demonstrated by the compound's ability to block the potentiation caused by a known σ₁ agonist.
Many σ₂ receptor agonists have been shown to induce apoptosis and reduce cell viability in cancer cell lines that highly express the receptor.[1][19][20] Therefore, a cell viability assay can be used as a functional readout for σ₂ agonist activity.
-
Cell Seeding: Seed a σ₂-expressing cell line (e.g., MCF-7 or SK-N-SH) in a 96-well plate and allow the cells to adhere overnight.[21][22]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24-72 hours). Include a known σ₂ agonist (e.g., siramesine) as a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: A decrease in absorbance in treated wells compared to untreated controls indicates a reduction in cell viability. An agonistic effect of this compound would be characterized by a dose-dependent decrease in cell viability.
In Vivo Neuropharmacological Profiling
Following in vitro characterization, preliminary in vivo studies in rodents can provide valuable insights into the potential therapeutic applications of this compound. The choice of behavioral models should be guided by the known roles of sigma receptors in anxiety, depression, and cognition.
General In Vivo Protocol Considerations
-
Animal Model: Use standard laboratory mouse or rat strains.
-
Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses. Dissolve the compound in a suitable vehicle (e.g., saline or a small percentage of DMSO in saline).
-
Control Groups: Always include a vehicle-treated control group. A positive control group treated with a known anxiolytic, antidepressant, or cognitive-enhancing drug is also highly recommended.
-
Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment conditions to avoid bias.
Assessment of Anxiolytic-like Activity: The Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[1][2][23]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes before the test.
-
Administer the test compound or vehicle at a predetermined time before the test (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).[2]
-
Record the session with a video camera for later analysis.
-
-
Data Analysis: Key parameters to measure are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect.
Assessment of Antidepressant-like Activity: The Forced Swim Test (FST)
The FST is a common screening tool for antidepressant drugs, based on the principle that animals will exhibit immobility when placed in an inescapable situation, and that this "behavioral despair" is reduced by antidepressants.[19][24][25]
-
Apparatus: A cylinder filled with water (24-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Data Analysis: The primary measure is the duration of immobility. A significant decrease in immobility time suggests an antidepressant-like effect.
Assessment of Cognitive Function: The Novel Object Recognition (NOR) Test
The NOR test evaluates learning and memory based on the innate tendency of rodents to explore a novel object more than a familiar one.[10][28][29]
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena for a few minutes on the day before the test.
-
Training/Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a set time (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific period (e.g., 1 hour to 24 hours).
-
Testing Phase: Place the animal back in the arena, where one of the familiar objects has been replaced with a novel object.
-
-
Data Analysis: Measure the time spent exploring the novel object versus the familiar object. A preference for the novel object (a discrimination index significantly above chance) indicates that the animal remembers the familiar object. An improvement in the discrimination index in the compound-treated group compared to the vehicle group suggests a cognitive-enhancing effect.
Signaling Pathways and Mechanism of Action
Understanding the downstream signaling pathways of the σ₁ and σ₂ receptors is crucial for interpreting the functional and behavioral data obtained.
σ₁ Receptor Signaling Pathway
Caption: Simplified σ₁ receptor signaling pathway.[5][11][30]
Mechanism: In its resting state, the σ₁ receptor is associated with the chaperone protein BiP. Upon stimulation by an agonist, it dissociates from BiP and can then interact with and modulate the activity of various client proteins, most notably the inositol 1,4,5-trisphosphate (IP₃) receptor. By stabilizing the IP₃ receptor, σ₁ receptor activation potentiates calcium signaling between the ER and mitochondria, which is vital for cellular energy production and survival.
σ₂ Receptor Signaling Pathway
Caption: Simplified σ₂ receptor signaling pathway.[6][9][31][32]
Mechanism: The σ₂ receptor (TMEM97) often functions in complex with other proteins like progesterone receptor membrane component 1 (PGRMC1). Its signaling is less well-defined than that of the σ₁ receptor but is known to influence calcium homeostasis and, particularly in proliferating cells, can initiate signaling cascades that lead to apoptosis. This pro-apoptotic effect forms the basis of the cell viability assay as a functional screen for σ₂ agonists.
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the neuropharmacological characterization of this compound as a potential sigma receptor ligand. By systematically applying the outlined protocols, researchers can determine its binding affinity, functional activity, and in vivo effects. Positive results from these initial studies would warrant further investigation, including selectivity profiling against other CNS receptors, pharmacokinetic studies to assess brain penetration, and evaluation in more complex models of neurological and psychiatric disorders. The exploration of this compound and its analogs could lead to the development of novel research tools and potentially new therapeutic agents for a range of unmet medical needs in neuropharmacology.
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- 6. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
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- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
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- 10. mmpc.org [mmpc.org]
- 11. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 14. Synthesis method of N-benzyl-4-piperidine formaldehyde (2020) | Hu Kun [scispace.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 25. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 26. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Video: The Mouse Forced Swim Test [jove.com]
- 28. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 32. encyclopedia.pub [encyclopedia.pub]
N-benzylpiperidine-4-carboxamide hydrochloride as a serotonin-norepinephrine reuptake inhibitor
Application Notes & Protocols: N-benzylpiperidine-4-carboxamide hydrochloride
A Comprehensive Guide to the Preclinical Characterization of a Novel Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) Candidate
Authored by: Senior Application Scientist, Neuropharmacology Division
Introduction: The Rationale for Novel SNRI Development
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a cornerstone in the management of major depressive disorder (MDD), anxiety disorders, and neuropathic pain. By blocking the serotonin (SERT) and norepinephrine (NET) transporters, these agents increase the synaptic availability of both neurotransmitters, which is believed to underlie their therapeutic effects.[1] While existing SNRIs are effective, there remains a significant opportunity to develop next-generation agents with improved properties, such as balanced transporter affinity, enhanced efficacy, better tolerability, and a favorable pharmacokinetic profile.[2]
The 4-benzylpiperidine carboxamide scaffold has emerged as a promising chemical series for the development of novel dual reuptake inhibitors.[3][4] This document provides a comprehensive set of application notes and detailed protocols for the preclinical characterization of This compound (referred to herein as "Candidate Compound"), a representative molecule from this class. These guidelines are designed for researchers, scientists, and drug development professionals engaged in the identification and validation of new CNS therapeutics. The workflow progresses from initial in vitro target engagement and selectivity profiling to in vivo proof-of-concept for antidepressant-like activity and essential early ADME-Tox assessment.
Compound Profile: this compound
-
IUPAC Name: this compound
-
CAS Number: 101264-48-6[5]
-
Molecular Formula: C₁₃H₁₉ClN₂O[6]
-
Molecular Weight: 254.76 g/mol [6]
-
Scaffold: 4-Benzylpiperidine Carboxamide
-
Hypothesized Mechanism of Action: Inhibition of SERT and NET. Research on analogous structures suggests that the 4-benzylpiperidine core and associated amide linkage are critical for potent interaction with monoamine transporters.[3][7]
Preclinical Characterization Workflow
The evaluation of a novel SNRI candidate is a multi-stage process. The following workflow provides a logical progression from initial screening to more complex biological evaluation, ensuring that resources are focused on candidates with the highest probability of success.
Figure 1: A tiered workflow for the preclinical evaluation of a novel SNRI candidate.
Part A: In Vitro Pharmacology - Target Engagement & Selectivity
The primary goal of in vitro pharmacology is to quantify the potency of the candidate compound at its intended targets (SERT and NET) and to assess its selectivity against other biologically relevant proteins to predict potential side effects.
Protocol 1: Serotonin Transporter (SERT) Uptake Inhibition Assay
This protocol determines the 50% inhibitory concentration (IC₅₀) of the candidate compound for the human serotonin transporter. We recommend a fluorescence-based assay for its high-throughput capability and removal of radioactive handling.[8][9]
Scientific Rationale: The ability to block serotonin reuptake is the first critical step in validating the compound's mechanism. This assay directly measures the functional inhibition of the transporter. Using HEK293 cells stably expressing the human SERT (hSERT) provides a clean, reproducible system to assess direct interaction without confounding variables from native neuronal preparations.[10]
Materials:
-
HEK293 cells stably expressing hSERT
-
Poly-D-lysine coated, 96-well, black, clear-bottom microplates
-
Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices or similar)[8]
-
Candidate Compound, dissolved in DMSO
-
Fluoxetine (Positive Control), dissolved in DMSO
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with bottom-read capability
Step-by-Step Methodology:
-
Cell Plating: Seed hSERT-HEK293 cells into 96-well plates at a density of 40,000-60,000 cells/well. Incubate overnight at 37°C, 5% CO₂ to allow for adherence and formation of a confluent monolayer.[8]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the Candidate Compound in DMSO, then dilute into Assay Buffer to achieve the final desired concentrations (e.g., 10 µM to 0.5 nM). Prepare identical dilutions for Fluoxetine. The final DMSO concentration in the well should not exceed 0.5%.
-
Compound Incubation: Remove the cell culture medium from the plates. Add 100 µL of the diluted compounds (or vehicle control) to the respective wells. Incubate for 15-30 minutes at 37°C.
-
Uptake Initiation: Add the fluorescent substrate solution from the assay kit to all wells according to the manufacturer's protocol.[11] This substrate is a mimic of serotonin that fluoresces upon entering the cell.[9]
-
Signal Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation/emission wavelengths. Read the fluorescence kinetically for 30-60 minutes or as an endpoint measurement after a fixed incubation time (e.g., 20 minutes). An external masking dye in the kit quenches the signal from the substrate that has not been transported into the cells.[8]
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells or with a saturating concentration of inhibitor).
-
Normalize the data: Set the average signal from vehicle-treated wells as 100% activity and the signal from wells with a maximal concentration of Fluoxetine as 0% activity.
-
Plot the percent inhibition against the log concentration of the Candidate Compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Norepinephrine Transporter (NET) Uptake Inhibition Assay
This protocol is analogous to the SERT assay and is used to determine the IC₅₀ of the candidate compound for the human norepinephrine transporter.
Scientific Rationale: To be classified as an SNRI, the compound must demonstrate potent inhibition of NET in addition to SERT. The ratio of SERT to NET inhibition is a critical parameter that can influence the therapeutic profile of the drug.[2] This assay uses hNET-expressing cells to quantify this activity.
Materials:
-
HEK293 cells stably expressing hNET
-
All other materials are the same as in Protocol 1, except for the positive control.
-
Desipramine (Positive Control), dissolved in DMSO[12]
Methodology: The methodology is identical to Protocol 1, with the following substitutions:
-
Use hNET-HEK293 cells instead of hSERT-HEK293 cells.
-
Use Desipramine as the positive control for 100% inhibition.
Data Presentation: In Vitro Transporter Potency
The results from Protocols 1 and 2 should be summarized to provide a clear snapshot of the compound's primary activity profile.
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT/NET Ratio |
| Candidate Compound | e.g., 15.2 | e.g., 35.5 | 2.3 |
| Fluoxetine (SSRI) | 8.1 | >1000 | >120 |
| Desipramine (NRI) | 150.4 | 4.5 | 0.03 |
| Venlafaxine (SNRI) | 25.0 | 52.0 | 2.1 |
| Table 1. Example data summarizing the in vitro potency and selectivity of the Candidate Compound compared to reference compounds. A balanced SNRI typically has a SERT/NET ratio between 1 and 10. |
Protocol 3: Off-Target Liability & Selectivity Screening
Scientific Rationale: Interaction with other receptors and transporters can lead to undesirable side effects. A broad counterscreen against a panel of CNS-related targets is essential for early-stage risk assessment.[13] Of particular importance is the dopamine transporter (DAT), as inhibition of DAT can lead to abuse liability and different therapeutic indications. A high selectivity for SERT/NET over DAT is a hallmark of most clinically successful SNRIs.
Methodology: This is typically performed as a fee-for-service by a specialized contract research organization (CRO). The standard protocol involves radioligand binding assays.
-
Target Selection: A comprehensive panel should include, at a minimum:
-
Transporters: DAT
-
Receptors: Adrenergic (α₁, α₂, β), Dopaminergic (D₁, D₂), Serotonergic (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c), Muscarinic (M₁-M₅), Histaminergic (H₁), and Opioid (µ, δ, κ) receptors.
-
-
Assay Conditions: The Candidate Compound is typically tested at a single high concentration (e.g., 1 µM or 10 µM) against the panel.
-
Data Reporting: Results are reported as percent inhibition of radioligand binding at the tested concentration. A common threshold for a significant "hit" is >50% inhibition, which would then warrant a follow-up determination of the Kᵢ or IC₅₀ for that specific off-target.[14]
Figure 2: Mechanism of action of an SNRI at the neuronal synapse.
Part B: In Vivo Pharmacological Evaluation
After confirming a promising in vitro profile, the next step is to assess whether the compound demonstrates the desired pharmacological effect in a living system. The Forced Swim Test is a widely used primary screen for antidepressant-like activity.
Protocol 4: The Rodent Forced Swim Test (FST)
Scientific Rationale: The FST is a behavioral test that assesses the response of an animal to the stress of an inescapable situation.[15] Animals administered antidepressant drugs tend to spend more time actively trying to escape (swimming, climbing) and less time immobile compared to vehicle-treated animals.[16][17] This reduction in immobility is interpreted as an antidepressant-like effect. While there are ongoing discussions about its interpretation, it remains a highly predictive screen for compounds with antidepressant potential.[18][19]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Cylindrical swim tanks (e.g., 25 cm height, 15 cm diameter)
-
Water maintained at 23-25°C
-
Candidate Compound, formulated in an appropriate vehicle (e.g., 0.5% methylcellulose)
-
Vehicle control
-
Imipramine or Desipramine (Positive Control)
-
Video recording system and analysis software (optional, but recommended for unbiased scoring)
Step-by-Step Methodology:
-
Acclimation: House animals in the testing facility for at least one week prior to the experiment.
-
Dosing: Administer the Candidate Compound (e.g., at 10, 30, and 50 mg/kg), vehicle, or positive control (e.g., Imipramine at 30 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route. The pre-treatment time will depend on the expected pharmacokinetics of the compound (typically 30-60 minutes for i.p. administration).
-
Test Procedure:
-
Data Scoring:
-
The first 2 minutes of the test are typically considered an initial adaptation period and are not scored.
-
During the final 4 minutes (240 seconds), a trained observer, blind to the treatment groups, should score the duration of immobility.
-
Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.[16]
-
-
Animal Care: After the test, remove the animals from the water, gently dry them with a towel, and place them in a warmed holding cage before returning them to their home cage.
-
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the compound-treated groups to the vehicle control group. A statistically significant decrease in immobility time indicates an antidepressant-like effect.
-
Data Presentation: Forced Swim Test Results
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility (seconds) ± SEM | % Decrease vs. Vehicle | p-value vs. Vehicle |
| Vehicle | - | 165.4 ± 8.2 | - | - |
| Imipramine | 30 | 95.1 ± 7.5 | 42.5% | <0.001 |
| Candidate Compound | 10 | 148.3 ± 9.1 | 10.3% | >0.05 |
| Candidate Compound | 30 | 112.6 ± 6.9 | 32.0% | <0.01 |
| Candidate Compound | 50 | 98.7 ± 8.0 | 40.3% | <0.001 |
| Table 2. Example data from the mouse Forced Swim Test showing a dose-dependent reduction in immobility for the Candidate Compound. |
Part C: Early ADME-Tox Profiling
Scientific Rationale: A compound can have excellent potency and efficacy, but it will fail in development if it cannot reach its target in the brain or has an unacceptable safety profile.[21] Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial for selecting candidates with favorable drug-like characteristics.[22][23]
Protocol 5: Key In Vitro ADME-Tox Assays
These assays provide an early read on the "drug-likeness" of the candidate compound.
1. Metabolic Stability Assay:
-
Purpose: To assess the compound's susceptibility to metabolism by liver enzymes.
-
Method: Incubate the Candidate Compound (e.g., at 1 µM) with human liver microsomes (HLM) in the presence of NADPH (a necessary cofactor).[22] Samples are taken at several time points (e.g., 0, 5, 15, 30, 60 min). The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data: Results are reported as half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A longer half-life indicates greater stability.
2. Cell Permeability (PAMPA) Assay:
-
Purpose: To predict passive diffusion across the blood-brain barrier (BBB).
-
Method: The Parallel Artificial Membrane Permeability Assay (PAMPA) uses a lipid-coated filter to mimic a biological membrane. The rate at which the compound crosses from a donor to an acceptor compartment is measured.
-
Data: Results are reported as an effective permeability coefficient (Pe). Compounds are often binned into low, medium, and high permeability categories.
3. P-glycoprotein (P-gp) Efflux Assay:
-
Purpose: To determine if the compound is a substrate of P-gp, an important efflux transporter at the BBB that can prevent CNS entry.
-
Method: Use a cell-based system, such as MDCK cells overexpressing P-gp.[24] The transport of the compound is measured in both directions across a cell monolayer (basolateral to apical and apical to basolateral).
-
Data: An efflux ratio (ER) is calculated. An ER > 2.5 is often considered indicative of active efflux.[24]
4. hERG Inhibition Assay:
-
Purpose: To assess the risk of cardiac toxicity (QT prolongation).
-
Method: A patch-clamp electrophysiology assay is used to measure the compound's ability to block the hERG potassium channel.
-
Data: An IC₅₀ value is determined. A large margin between the hERG IC₅₀ and the therapeutically relevant concentration is desired.
Data Presentation: Summary of ADME-Tox Properties
| Assay | Parameter | Result | Interpretation |
| Metabolic Stability | HLM t₁/₂ (min) | e.g., 45 | Moderate to High Stability |
| Permeability | PAMPA Pe (10⁻⁶ cm/s) | e.g., 12.5 | High Passive Permeability |
| P-gp Efflux | MDCK-MDR1 ER | e.g., 1.8 | Not a significant P-gp substrate |
| Cardiac Liability | hERG IC₅₀ (µM) | e.g., >30 | Low risk of hERG-mediated toxicity |
| Table 3. Example summary of early ADME-Tox data for the Candidate Compound, suggesting a favorable profile for a CNS drug. |
Conclusion and Forward Path
This document outlines a systematic and robust workflow for the initial characterization of this compound as a novel SNRI candidate. By following these protocols, researchers can:
-
Quantify the in vitro potency and selectivity at SERT and NET.
-
Assess the off-target liability to predict potential side effects.
-
Establish in vivo proof-of-concept for antidepressant-like activity.
-
Evaluate key drug-like properties to inform candidate selection.
A compound that demonstrates high potency with a balanced SERT/NET ratio, a clean off-target profile, significant efficacy in the FST, and favorable ADME properties would be a strong candidate to advance into more complex secondary behavioral models (e.g., chronic unpredictable mild stress), full pharmacokinetic studies, and formal toxicology assessments.[25][26]
References
- 1. psychiatrist.com [psychiatrist.com]
- 2. Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 5. scbt.com [scbt.com]
- 6. This compound | C13H19ClN2O | CID 16232225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. moleculardevices.com [moleculardevices.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. bioivt.com [bioivt.com]
- 11. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lasa.co.uk [lasa.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 19. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
- 21. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 24. researchgate.net [researchgate.net]
- 25. herbmedpharmacol.com [herbmedpharmacol.com]
- 26. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
derivatization of N-benzylpiperidine-4-carboxamide for biological activity
An Application Guide to the Derivatization of N-Benzylpiperidine-4-Carboxamide for Enhanced Biological Activity
Abstract
The N-benzylpiperidine-4-carboxamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, targeting a diverse array of biological systems. This guide provides an in-depth exploration of the synthetic derivatization of this scaffold, offering detailed protocols and strategic insights for researchers in drug discovery. We will dissect the key modification points on the molecule, explain the rationale behind synthetic choices, and provide validated protocols for synthesizing and evaluating derivatives for various biological activities, including cholinesterase inhibition, anticonvulsant effects, antimicrobial action, and opioid receptor modulation.
The N-Benzylpiperidine-4-Carboxamide Scaffold: A Privileged Core
The power of the N-benzylpiperidine-4-carboxamide core lies in its unique combination of structural features. The piperidine ring provides a conformationally constrained, yet flexible, three-dimensional structure. Its basic nitrogen atom is crucial for forming salt bridges and interacting with negatively charged residues in biological targets, a feature essential for the activity of many cholinesterase inhibitors.[1] The benzyl group offers a site for critical hydrophobic and π-stacking interactions, while the carboxamide linker provides a rigid, planar unit capable of forming key hydrogen bonds. These features, combined with multiple points for synthetic modification, allow for the fine-tuning of a compound's pharmacological profile.
This guide is structured to empower researchers to systematically explore the chemical space around this scaffold. We will move from foundational synthetic strategies to specific, actionable protocols and methods for biological evaluation, grounded in established structure-activity relationship (SAR) principles.
Diagram 1: Key Derivatization Points
Caption: Strategic zones for chemical modification on the core scaffold.
Synthetic Strategies and Core Protocols
The synthesis of a diverse library of derivatives begins with a robust and scalable route to the core intermediates. The most common strategy involves the coupling of N-benzylpiperidine-4-carboxylic acid with a desired amine.
Protocol 1: Synthesis of Key Intermediate: N-Benzylpiperidine-4-carboxylic acid
This protocol details the synthesis of the carboxylic acid intermediate, starting from the commercially available methyl ester.
Rationale: The hydrolysis of the methyl ester to the carboxylic acid is a fundamental step that prepares the scaffold for amide coupling. Using a simple base like sodium hydroxide in a methanol/water solvent system ensures high conversion under mild reflux conditions.
Materials:
-
Methyl N-benzyl-4-piperidinecarboxylate
-
Methanol (MeOH)
-
10% Sodium Hydroxide (NaOH) solution
-
37.5% Hydrochloric Acid (HCl)
-
Water (H₂O)
Procedure:
-
Dissolve methyl N-benzyl-4-piperidinecarboxylate (e.g., 15.0 mmol) in 30 mL of methanol in a 100 mL round-bottom flask.[2]
-
Add 10 mL of 10% NaOH solution to the flask.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-3 hours).[2]
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Add 50 mL of water to the residue and carefully adjust the pH to ~6 with concentrated HCl. A white solid will precipitate.[2]
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid product (N-benzyl-4-piperidinecarboxylic acid) under vacuum. The yield is typically high (>95%).
Protocol 2: General Amide Coupling for N-Aryl/Heterocycle Derivatization (Zone A)
This protocol describes a standard and highly effective method for creating the final carboxamide derivatives using a peptide coupling agent.
Rationale: Direct conversion of a carboxylic acid and an amine to an amide is often inefficient. Amide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) activate the carboxylic acid, facilitating a clean and high-yielding reaction with the amine under mild conditions. This avoids the need for harsh reagents like thionyl chloride.
Materials:
-
N-Benzylpiperidine-4-carboxylic acid (from Protocol 1)
-
Substituted aniline or heterocyclic amine (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve N-benzylpiperidine-4-carboxylic acid (1.0 eq), the desired amine (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM.
-
Add TEA or DIPEA (2.5 eq) to the mixture and stir under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress using TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (typically using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure N-benzylpiperidine-4-carboxamide derivative.
Diagram 2: Synthetic Workflow
Caption: Workflow from starting material to biological screening.
Biological Evaluation: Protocols and Strategies
Once a library of derivatives is synthesized, the next critical phase is to assess their biological activity. The choice of assay is dictated by the therapeutic target of interest.
Protocol 3: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Application: Screening for potential Alzheimer's disease therapeutics.[3]
Rationale: Alzheimer's disease is characterized by a deficit in the neurotransmitter acetylcholine (ACh). Inhibiting acetylcholinesterase (AChE), the enzyme that degrades ACh, is a clinically validated therapeutic strategy. This colorimetric assay provides a rapid and reliable method for measuring enzyme inhibition.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.
Procedure Outline:
-
Preparation: Prepare buffer solutions (e.g., phosphate buffer, pH 8.0), enzyme stock solutions (AChE from electric eel, BuChE from equine serum), substrate (ATCh), and DTNB. Prepare serial dilutions of test compounds in DMSO.
-
Assay: In a 96-well plate, add buffer, DTNB solution, and the test compound solution.
-
Add the enzyme (AChE or BuChE) to each well and incubate for 15 minutes at 25 °C.
-
Initiate the reaction by adding the substrate (ATCh).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to a control (no inhibitor). Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percent inhibition versus log[inhibitor].
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Application: Screening for novel antibacterial and antifungal agents.[4][5]
Rationale: The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antimicrobial activity.[5] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Procedure Outline:
-
Preparation: Culture selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Aspergillus niger) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[4][6]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the broth. The concentration range should be broad enough to determine the MIC.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
Analysis: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 5: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
Application: Identifying compounds with potential efficacy against generalized tonic-clonic seizures.[7][8]
Rationale: The MES test is a gold-standard preclinical model for identifying anticonvulsant drugs. It induces a maximal seizure that is sensitive to drugs that act by preventing seizure spread. This model helped identify the activity of clinically used drugs like phenytoin.
Procedure Outline (Rodent Model):
-
Animal Acclimation: Use adult mice or rats, allowing them to acclimate to the laboratory environment.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses. Include a vehicle control group.
-
Time to Peak Effect: Wait for a predetermined time to allow the compound to be absorbed and reach its peak effect (e.g., 30-60 minutes).
-
MES Induction: Deliver a brief electrical stimulus (e.g., 50-60 Hz, for 0.2 seconds) via corneal or ear-clip electrodes.
-
Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is defined as protection.
-
Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis.
Structure-Activity Relationship (SAR) Summary
Systematic derivatization has yielded critical insights into how specific structural modifications influence biological activity.
Diagram 3: Structure-Activity Relationship Insights
Caption: Key SAR takeaways for targeted drug design.
The table below summarizes key findings from the literature, providing a predictive framework for designing new derivatives.
| Modification Site | Structural Change | Biological Target/Activity | Observed Effect | Reference(s) |
| Zone A (Carboxamide-N) | Replacement of ester with amide; aryl/heterocycle addition | Cholinesterase Inhibition | More metabolically stable; activity depends on the nature of the aryl group.[3] | [3] |
| Zone A (Carboxamide-N) | Biphenyl vs. Diphenyl groups | Serotonin/Dopamine Transporters (SERT/DAT) | Biphenyl favors SERT inhibition; diphenyl favors DAT inhibition.[9] | [9] |
| Zone B (Benzyl Ring) | Substitution at the 4'-position | Anticonvulsant (MES model) | Non-bulky substituents (F, Cl, OMe, Me) provide superb anticonvulsant activity.[8][10] | [8][10] |
| Zone C (Piperidine-N) | N-Benzoylpiperidine (loss of basicity) | Cholinesterase Inhibition | Activity is almost completely lost, highlighting the importance of the basic nitrogen.[1] | [1] |
| Overall Scaffold | Dual modification | Opioid (MOR) & Sigma-1 (σ1R) Receptors | Can produce dual-acting ligands with potent antinociceptive effects and reduced side effects.[11] | [11] |
Conclusion and Future Directions
The N-benzylpiperidine-4-carboxamide scaffold continues to be a highly fruitful starting point for the development of novel therapeutics. The synthetic versatility and well-documented structure-activity relationships provide a solid foundation for rational drug design. The protocols and strategies outlined in this guide offer researchers a comprehensive toolkit to synthesize, evaluate, and optimize derivatives with tailored biological activities.
Future research should focus on exploring more complex heterocyclic substitutions at the carboxamide nitrogen, investigating the impact of stereochemistry within the piperidine ring, and applying this scaffold to emerging biological targets. By integrating these established principles with innovative chemical design, the N-benzylpiperidine-4-carboxamide core will undoubtedly lead to the next generation of effective and safe medicines.
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Analgesic, antiallodynic, and anticonvulsant activity of novel hybrid molecules derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and 2-(2,5-dioxopyrrolidin-1-yl)butanamide in animal models of pain and epilepsy | springermedizin.de [springermedizin.de]
- 8. Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
large-scale synthesis of N-benzylpiperidine-4-carboxamide hydrochloride
An Application Guide for the Robust, Large-Scale Synthesis of N-benzylpiperidine-4-carboxamide Hydrochloride
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a key building block in modern medicinal chemistry. Piperidine derivatives are integral scaffolds in the development of various therapeutic agents, including analgesics and antipsychotics.[1] The described multi-step synthesis is designed for reliability and high throughput, transitioning from readily available starting materials to the final, high-purity hydrochloride salt. We emphasize the rationale behind procedural choices, process controls for self-validation, and critical safety considerations, making this guide suitable for researchers in both academic and industrial drug development settings.
Introduction: Strategic Importance and Synthetic Rationale
N-benzylpiperidine-4-carboxamide and its derivatives are pivotal intermediates in pharmaceutical research, notably in the synthesis of novel cholinesterase inhibitors and triple reuptake inhibitors (TRIs).[2][3] The hydrochloride salt form is often preferred in drug development for its enhanced stability, crystallinity, and aqueous solubility.
The synthetic strategy detailed herein is predicated on principles of process economy and scalability. It avoids costly reagents and complex purification methods like column chromatography, which are often bottlenecks in large-scale production.[4] The selected pathway begins with 4-piperidinecarboxylic acid, a cost-effective starting material, and proceeds through a logical sequence of esterification, N-alkylation, amidation, and final salt formation.
Overall Synthetic Scheme
The multi-step synthesis is visualized in the workflow below.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-benzylpiperidine-4-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for the synthesis of N-benzylpiperidine-4-carboxamide hydrochloride. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and improve the yield and purity of your synthesis. As your virtual Senior Application Scientist, this guide will walk you through the critical parameters of the reaction, explaining the "why" behind each experimental choice to ensure your success.
I. Understanding the Core Reaction: Amide Bond Formation
The synthesis of this compound typically involves the coupling of a carboxylic acid (or its activated derivative) with an amine. The fundamental challenge in this reaction is the competing acid-base reaction between the carboxylic acid and the amine, which can lead to the formation of an unreactive ammonium carboxylate salt.[1] To overcome this, the carboxylic acid must be "activated" to make it more susceptible to nucleophilic attack by the amine.[1][2]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction yield is low or I'm not getting any product. What are the likely causes?
Several factors can contribute to poor or no product formation. The most common culprits are related to reactant activation, reaction conditions, and the presence of impurities.[3]
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species. If the coupling reagent is not effective or used in insufficient amounts, the activation will be incomplete.[3]
-
Amine Protonation: The amine's nucleophilicity is crucial. If the reaction conditions are too acidic, the amine will be protonated, rendering it unable to attack the activated carboxylic acid.[1][3]
-
Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide bond formation. It is critical to use anhydrous solvents and reagents.[3]
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base can significantly influence the reaction's success.[3]
-
Steric Hindrance: While less of a concern with this specific molecule, bulky substituents on either the carboxylic acid or the amine can impede the reaction.[3]
Q2: How do I choose the right coupling reagent for my synthesis?
The selection of a coupling reagent is critical for a high-yielding amide bond formation. Several classes of reagents are available, each with its own advantages and disadvantages.
| Coupling Reagent Class | Examples | Pros | Cons |
| Carbodiimides | DCC, DIC, EDC | Readily available, effective.[2] | Can cause racemization; DCC produces a urea byproduct that can be difficult to remove.[4] |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, low racemization. | Can be more expensive. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Very efficient, fast reactions, often used in peptide synthesis.[3] | Can have side reactions with the amine; order of addition is crucial. |
Recommendation: For the synthesis of N-benzylpiperidine-4-carboxamide, a common and effective approach is to use a carbodiimide like EDC in combination with an additive like HOBt or OxymaPure. These additives help to suppress racemization and improve reaction rates.[3] HATU is also an excellent but often more expensive choice for achieving high yields quickly.[3]
III. Experimental Protocols & Optimization Strategies
This section provides detailed experimental procedures and strategies to enhance your reaction yield.
General Workflow for Amide Coupling
Below is a diagram illustrating the general workflow for a typical amide coupling reaction.
Caption: General workflow for amide coupling reactions.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol provides a reliable method for the synthesis of N-benzylpiperidine-4-carboxamide.
Materials:
-
N-benzyl-4-piperidinecarboxylic acid
-
Ammonia source (e.g., ammonium chloride and a base, or aqueous ammonia)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Anhydrous DMF or DCM
-
Non-nucleophilic base (e.g., DIPEA or triethylamine)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzyl-4-piperidinecarboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, prepare your ammonia source. If using ammonium chloride, dissolve it in your reaction solvent and add a non-nucleophilic base like DIPEA (2.0 equivalents) to generate free ammonia in situ.
-
Slowly add the amine solution to the activated carboxylic acid mixture.
-
Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH4Cl.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[3]
-
To form the hydrochloride salt, dissolve the crude product in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent.
-
Collect the precipitated this compound by filtration and dry under vacuum.
Troubleshooting Common Side Reactions
-
Racemization: If your starting materials are chiral, racemization can be a concern. Using additives like HOBt or HOAt and running the reaction at a lower temperature can help minimize this.[3]
-
Formation of N-acylurea byproduct: This is common with carbodiimide reagents. The byproduct is often insoluble and can sometimes be removed by filtration. Using additives can also help reduce its formation.
Q3: What is the best way to purify the final product?
Purification is crucial for obtaining a high-purity product.
-
Crystallization: This is often the most effective method for purifying the hydrochloride salt. Experiment with different solvent systems (e.g., ethanol/ether, methanol/ether) to find the optimal conditions for crystallization.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used to purify the free base before converting it to the hydrochloride salt.
IV. Mechanistic Insights
Understanding the reaction mechanism can help in troubleshooting and optimizing the synthesis.
Mechanism of Carboxylic Acid Activation by a Carbodiimide (e.g., DCC/EDC)
The following diagram illustrates the activation of a carboxylic acid by a carbodiimide coupling agent.
Caption: Activation of a carboxylic acid with a carbodiimide.
The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a urea byproduct.[5]
V. References
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Retrieved from --INVALID-LINK--
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from --INVALID-LINK--
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from --INVALID-LINK--
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Retrieved from --INVALID-LINK--
-
Chemistry For Everyone. (2025, May 22). What Is DCC Coupling In Amide Bond Formation? [Video]. YouTube. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN107879969B - Synthesis method of N-benzyl-4-piperidinecarboxylic acid. Retrieved from --INVALID-LINK--
References
Technical Support Center: Optimizing Reaction Conditions for N-benzylpiperidine-4-carboxamide Hydrochloride
Welcome to the technical support center for the synthesis and optimization of N-benzylpiperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic intermediate.
Introduction
N-benzylpiperidine-4-carboxamide and its hydrochloride salt are valuable building blocks in medicinal chemistry. They serve as key precursors in the synthesis of various biologically active molecules, including cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[1][2] Achieving high yield and purity in the synthesis of this compound is crucial for the successful development of these therapeutic agents. This guide will walk you through the critical aspects of its synthesis, from understanding the reaction mechanism to troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is the most common synthetic route to this compound?
A1: A prevalent synthetic strategy begins with 4-piperidinecarboxylic acid. The general sequence involves:
-
N-Benzylation: The piperidine nitrogen is protected with a benzyl group, typically by reacting a 4-piperidinecarboxylic acid ester with benzyl bromide in the presence of a base.
-
Amide Formation: The carboxylic acid or its ester derivative is then converted to the primary amide. This can be achieved through various methods, including activation of the carboxylic acid followed by reaction with an ammonia source.
-
Hydrochloride Salt Formation: Finally, the N-benzylpiperidine-4-carboxamide free base is treated with hydrochloric acid to yield the desired hydrochloride salt.[3]
Q2: What are the critical parameters to control during the amide coupling step?
A2: The amide bond formation is a critical step. Key parameters to control include:
-
Choice of Coupling Agent: The selection of the coupling agent significantly impacts reaction efficiency, time, and the formation of side products.
-
Reaction Temperature: Many coupling reactions are initiated at 0°C to control the initial activation and minimize side reactions, then allowed to warm to room temperature.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are commonly used to ensure a moisture-free environment.
-
Base: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required to neutralize acids formed during the reaction and to deprotonate the amine.
Q3: How can I confirm the successful formation of the final product?
A3: Confirmation of this compound can be achieved through a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural elucidation and confirming the presence of the benzyl group, the piperidine ring, and the carboxamide functionality.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for the amide C=O and N-H stretches can provide further evidence of successful amide bond formation.
-
Melting Point Analysis: A sharp melting point can indicate the purity of the crystalline hydrochloride salt.
Synthetic Pathways and Mechanisms
The synthesis of this compound primarily revolves around the efficient formation of the amide bond. Below is a diagram illustrating the general synthetic workflow.
Caption: General synthetic workflow for this compound.
Amide Bond Formation: A Closer Look
The core of this synthesis is the amide coupling reaction. This typically involves the activation of the carboxylic acid group of N-benzylpiperidine-4-carboxylic acid to make it more susceptible to nucleophilic attack by an amine source (e.g., ammonia).
Caption: Mechanism of amide bond formation via an activated intermediate.
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol is based on a method described in the patent literature, which utilizes a robust and classical approach to amide synthesis.[3]
Step 1: Synthesis of N-Benzylpiperidine-4-carboxylic Acid This intermediate can be synthesized from 4-piperidinecarboxylic acid methyl ester hydrochloride and benzyl bromide.[3]
Step 2: Synthesis of N-Benzylpiperidine-4-carboxamide
-
To a solution of N-benzylpiperidine-4-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).
-
In a separate flask, prepare a solution of aqueous ammonia.
-
Slowly add the acyl chloride solution to the stirred ammonia solution at 0 °C.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-benzylpiperidine-4-carboxamide.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude N-benzylpiperidine-4-carboxamide in a minimal amount of a suitable organic solvent (e.g., isopropanol or ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) dropwise while stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Protocol 2: Synthesis using Modern Coupling Reagents (HATU)
This protocol utilizes a more modern and often milder coupling agent, which can lead to higher yields and fewer side products.
Step 1: Amide Formation
-
In a round-bottom flask, dissolve N-benzylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, prepare a solution of ammonium chloride (NH₄Cl) (1.5 eq) and DIPEA (1.5 eq) in DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Purification and Hydrochloride Salt Formation
-
Purify the crude product by flash column chromatography on silica gel if necessary.
-
Follow the procedure for hydrochloride salt formation as described in Protocol 1, Step 3.
Troubleshooting Guide
Encountering issues during synthesis is common. This guide provides solutions to some of the most frequent problems.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Amide | 1. Incomplete activation of the carboxylic acid. 2. Presence of water in the reaction mixture. 3. Steric hindrance of the piperidine ring. 4. Inefficient coupling agent. | 1. Increase the amount of coupling agent or extend the activation time. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Consider using a more powerful coupling agent like HATU or COMU.[4][5] 4. Screen different coupling agents (see comparison table below). |
| Formation of Side Products | 1. Racemization at the C4 position if chiral starting materials are used. 2. Formation of N-acylurea byproduct with carbodiimide reagents (e.g., EDC). 3. Over-activation leading to side reactions. | 1. Use an additive like HOBt or HOAt to suppress racemization.[6] 2. Add HOBt to the reaction mixture to form a more stable active ester, minimizing N-acylurea formation. 3. Control the reaction temperature, starting at 0 °C. |
| Difficulty in Product Isolation/Purification | 1. The product is highly polar and soluble in water. 2. The product is an oil and difficult to crystallize. 3. Contamination with byproducts from the coupling agent. | 1. Perform multiple extractions with an appropriate organic solvent. Consider a continuous liquid-liquid extraction for highly water-soluble products. 2. Try different solvents or solvent mixtures for crystallization. If it remains an oil, purification by column chromatography is recommended. 3. Choose a coupling agent with water-soluble byproducts (e.g., EDC) to simplify workup. |
| Incomplete Conversion to Hydrochloride Salt | 1. Insufficient amount of HCl added. 2. The free base is not fully dissolved before adding HCl. | 1. Add HCl solution dropwise until precipitation ceases. Check the pH of the mother liquor to ensure it is acidic. 2. Ensure the free base is completely dissolved in the solvent before adding the HCl solution to promote uniform salt formation. |
Comparison of Common Coupling Reagents
The choice of coupling reagent is a critical decision in the synthesis of N-benzylpiperidine-4-carboxamide. The following table provides a comparison of some commonly used reagents.
| Coupling Reagent | Advantages | Disadvantages | Typical Conditions |
| Thionyl Chloride (SOCl₂) | - Inexpensive and highly reactive. | - Harsh conditions, can lead to side reactions with sensitive functional groups. - Generates corrosive HCl gas. | - Used to form an acyl chloride intermediate, followed by reaction with an amine. |
| EDC/HOBt | - Water-soluble byproducts, easy to remove. - HOBt suppresses racemization and improves efficiency. | - Can be less effective for sterically hindered amines. | - Typically run in DMF or DCM at 0 °C to room temperature. |
| HATU | - Very efficient and fast, especially for difficult couplings. - Low rates of racemization. | - More expensive than carbodiimides. | - Used with a non-nucleophilic base like DIPEA in DMF or DCM. |
| T3P® (Propylphosphonic Anhydride) | - High yielding and clean reactions. - Byproducts are water-soluble. | - Can be more expensive than other reagents. | - Often used in solvents like ethyl acetate or THF with a base like pyridine. |
Characterization Data
For verification of the final product, here is a summary of expected characterization data for this compound.
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Appearance: White to off-white solid.
-
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 1.60-1.80 (m, 2H), 1.80-1.95 (m, 2H), 2.10-2.25 (m, 1H), 2.80-2.95 (m, 2H), 3.40-3.55 (m, 2H), 4.25 (s, 2H), 7.30-7.50 (m, 5H), 7.60 (br s, 1H), 7.80 (br s, 1H), 10.5 (br s, 1H). (Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.)
-
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 27.5, 41.0, 51.5, 60.0, 128.0, 129.0, 130.5, 131.0, 174.0. (Note: Chemical shifts are approximate.)
Conclusion
The successful synthesis of this compound hinges on the careful selection of reagents and optimization of reaction conditions, particularly for the amide bond formation step. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively troubleshoot and improve their synthetic outcomes. This guide provides a solid foundation for navigating the synthesis of this valuable compound, enabling the advancement of research and development in medicinal chemistry.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C13H19ClN2O | CID 16232225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-benzylpiperidine-4-carboxamide Hydrochloride
Welcome to the technical support center for N-benzylpiperidine-4-carboxamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and potential degradation pathways of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Introduction
This compound is a key chemical intermediate in pharmaceutical synthesis. Understanding its stability and degradation profile is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). While specific degradation pathways for this molecule are not extensively documented in publicly available literature, this guide provides a framework for investigating its stability based on the reactivity of its core functional groups: a tertiary amine within a piperidine ring, a carboxamide linkage, and a benzyl group.
Forced degradation studies are an essential tool for identifying potential degradants and developing stability-indicating analytical methods.[1][2][3] This guide will walk you through how to approach these studies and troubleshoot common issues.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing step-by-step guidance to identify the root cause and find a solution.
Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Question: I'm running an HPLC analysis of my this compound sample, and I see new, unexpected peaks that weren't there in the initial analysis. What could be happening?
Answer:
The appearance of new peaks strongly suggests that your compound is degrading. The identity of these new peaks will depend on the conditions your sample has been exposed to. Here’s how to investigate:
Causality: Degradation is often triggered by factors such as pH, temperature, light, or the presence of oxidizing agents.[1] The functional groups in this compound present several potential sites for reaction.
Step-by-Step Troubleshooting Protocol:
-
Confirm the Degradation:
-
Immediately analyze a freshly prepared sample of this compound to use as a baseline (time zero).
-
Re-inject your suspect sample to ensure the peaks are reproducible and not an artifact of the injection process.
-
-
Characterize the Unknown Peaks:
-
If using LC-MS, determine the mass-to-charge ratio (m/z) of the new peaks. This is the most critical step in tentatively identifying the degradation products.
-
Compare the m/z of the new peaks to the potential degradation products listed in the table below.
-
-
Perform a Forced Degradation Study:
-
To systematically identify the cause, conduct a forced degradation study.[4] This involves intentionally exposing your compound to various stress conditions. This will not only help identify the source of your current problem but also establish a stability profile for the molecule.
-
A detailed protocol for a forced degradation study is provided below.
-
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix your stock solution with 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix your stock solution with 0.1 M NaOH. Keep at 60°C for 24 hours.[4]
-
Oxidative Degradation: Mix your stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.[4]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber (as per ICH Q1B guidelines).[4]
-
-
Analysis:
-
At designated time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
Data Interpretation:
By comparing the chromatograms from the different stress conditions, you can determine the likely cause of the degradation you observed. For example, if the unknown peak in your original sample matches a peak from the base hydrolysis experiment, it suggests your sample was exposed to alkaline conditions.
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Product | Expected M/Z Change | Plausible Cause |
| Oxidation | N-oxide formation | +16 | Exposure to air, peroxide |
| Hydrolysis (Amide) | N-benzylpiperidine-4-carboxylic acid | +1 | Acidic or basic conditions |
| Hydrolysis (Amide) | Benzylamine | -134 | Acidic or basic conditions |
| Debenzylation | Piperidine-4-carboxamide | -90 | Catalytic hydrogenation conditions, certain oxidative conditions |
| Ring Opening | Various products | Varies | Strong oxidative conditions |
Experimental Workflow for Investigating Unexpected Peaks
Caption: Workflow for troubleshooting unexpected peaks in chromatography.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the two most probable degradation pathways are oxidation of the tertiary amine in the piperidine ring and hydrolysis of the amide bond.
-
Oxidation: The nitrogen atom in the piperidine ring is a tertiary amine, which is susceptible to oxidation. This can lead to the formation of an N-oxide. Stronger oxidative conditions or prolonged exposure to atmospheric oxygen could potentially lead to more complex ring-opening products.[4]
-
Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions. This hydrolysis would yield N-benzylpiperidine-4-carboxylic acid and ammonia.
Hypothetical Degradation Pathways
Caption: Plausible degradation pathways for N-benzylpiperidine-4-carboxamide.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a tightly closed container in a dry and well-ventilated place.[5] It should be protected from light and kept away from heat and strong oxidizing agents.[6][7] For research purposes, storage at 2-8°C is recommended.
Q3: My sample has turned a slight yellow color. Is it degrading?
A3: A change in color can be an indicator of degradation, particularly through oxidative or photolytic pathways. While a slight color change may not always correlate with a significant loss of purity, it warrants investigation. You should analyze the discolored sample by HPLC to quantify the parent compound and identify any new impurities. Compare this to a fresh, colorless sample.
Q4: How can I develop a stability-indicating HPLC method for this compound?
A4: A stability-indicating method is one that can accurately quantify the parent drug in the presence of its degradation products. Here’s a general approach:
-
Generate Degradation Samples: Perform a forced degradation study as described in Protocol 1 to create a mixture of the parent compound and its potential degradants.
-
Method Development:
-
Column: A C18 column is a good starting point for reverse-phase chromatography.
-
Mobile Phase: Experiment with different ratios of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). Adjusting the pH of the aqueous phase can significantly impact the retention of the parent compound and its degradants.
-
Detection: Use a UV detector at a wavelength where the parent compound has good absorbance. A photodiode array (PDA) detector is highly recommended as it can help assess peak purity.
-
-
Method Validation: The goal is to achieve baseline separation between the parent peak and all major degradation peaks. Once you have a good separation, you must validate the method according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the peaks from the forced degradation study do not co-elute with the main compound peak.
References
Technical Support Center: Synthesis of N-benzylpiperidine-4-carboxamide hydrochloride
Welcome to the technical support center for the synthesis of N-benzylpiperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this crucial synthetic process. Our goal is to provide you with the in-depth technical knowledge and practical solutions needed to ensure the efficiency, and purity of your reactions.
Introduction
N-benzylpiperidine-4-carboxamide is a key building block in medicinal chemistry, notably as a precursor for various pharmaceutical agents.[1][2] The synthesis, while seemingly straightforward, can be prone to several side reactions that lead to impurities, reduce yield, and complicate purification. This guide provides a structured, question-and-answer-based approach to identify, understand, and mitigate these issues.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis and workup of this compound.
Issue 1: Low Yield of the Desired Amide Product
Question: My reaction has a low yield of N-benzylpiperidine-4-carboxamide. What are the likely causes and how can I improve it?
Answer:
Low yields in the amide coupling step, typically between N-benzylpiperidine-4-carboxylic acid and an amine source (like ammonia or an ammonium salt), often point to incomplete reaction or the formation of stable, undesired byproducts. The most common culprits are related to the activation of the carboxylic acid.
Root Causes & Solutions:
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures.[3] Therefore, activating agents (coupling reagents) are essential.
-
Mechanism Insight: Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond.
-
Troubleshooting:
-
Choice of Coupling Reagent: Ensure you are using a suitable coupling reagent. EDCI is a common choice due to the water-solubility of its urea byproduct, which simplifies purification.[4]
-
Reaction Conditions: Amide coupling reactions are often sensitive to temperature and reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
-
Formation of N-acylurea Byproduct: The reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react further to form the desired amide. This is a common failure mode in carbodiimide-mediated couplings.[5]
-
Mechanism Insight: This is an intramolecular acyl transfer that competes with the intermolecular reaction with the amine.
-
Troubleshooting:
-
Use of Additives: The formation of N-acylurea can be suppressed by adding nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt). HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement but still highly reactive towards the amine.[6]
-
Order of Addition: Adding the carboxylic acid, coupling reagent, and HOBt together before introducing the amine can favor the formation of the active ester and minimize N-acylurea formation.
-
-
Experimental Protocol: Optimized Amide Coupling using EDCI/HOBt
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylpiperidine-4-carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in an anhydrous polar aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDCI (1.1 eq.) portion-wise, maintaining the temperature at 0 °C. Stir the mixture for 15-30 minutes.
-
Amine Addition: Add the amine source (e.g., a solution of ammonia in an organic solvent or an ammonium salt with a non-nucleophilic base like triethylamine) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.
Issue 2: Presence of an Impurity with a Mass of -91 Da from the Starting Material
Question: My mass spectrometry analysis shows a significant peak corresponding to the loss of a benzyl group. What is this byproduct and how can I avoid it?
Answer:
This impurity is likely piperidine-4-carboxamide, resulting from the N-debenzylation of your starting material or product. The benzyl group is a common protecting group, but it can be labile under certain conditions.
Root Causes & Solutions:
-
Acid-Mediated Debenzylation: Strong acidic conditions can lead to the cleavage of the N-benzyl group. While the final product is a hydrochloride salt, prolonged exposure to strong acids during workup or purification should be avoided.
-
Mechanism Insight: The nitrogen of the piperidine ring can be protonated, making the benzylic carbon susceptible to nucleophilic attack or elimination, leading to the formation of a benzyl cation.
-
Troubleshooting:
-
pH Control: During workup and extraction, carefully control the pH. Avoid using excessively strong acids for extended periods. When forming the hydrochloride salt, use a controlled amount of HCl (e.g., as a solution in ether or dioxane) and precipitate the product, rather than letting it sit in a highly acidic solution.
-
-
-
Reductive Cleavage (Hydrogenolysis): If any reductive steps are performed in the synthesis after the introduction of the benzyl group, or if certain catalysts are used, hydrogenolysis can occur.
-
Mechanism Insight: Catalytic hydrogenation (e.g., using Pd/C and H₂) is a standard method for removing N-benzyl groups.[3]
-
Troubleshooting:
-
Avoid Reductive Conditions: If possible, design your synthetic route to avoid reductive steps after N-benzylation.
-
Catalyst Choice: If a reduction is necessary for another functional group, choose your catalyst and conditions carefully. For example, some catalysts may be less prone to causing debenzylation than others, though this is often substrate-dependent.[3]
-
-
Diagram: Decision Workflow for Avoiding N-Debenzylation
Caption: Decision workflow for troubleshooting N-debenzylation.
Issue 3: An Impurity with a Mass of +16 Da is Detected
Question: I am observing an impurity with a mass increase of 16 Da compared to my product. What could this be?
Answer:
An increase of 16 Da is characteristic of the formation of an N-oxide. The tertiary amine of the N-benzylpiperidine ring is susceptible to oxidation.
Root Causes & Solutions:
-
Oxidation during Reaction or Workup: Exposure to oxidizing agents, or even air over prolonged periods, can lead to the formation of N-benzylpiperidine-4-carboxamide N-oxide.[7]
-
Mechanism Insight: The lone pair of electrons on the piperidine nitrogen can attack an oxygen atom from an oxidant (e.g., hydrogen peroxide, peracids, or even atmospheric oxygen), forming a coordinate covalent N-O bond.[8]
-
Troubleshooting:
-
Use Fresh Solvents: Ensure that solvents are free of peroxides, especially ethers like THF or dioxane.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (N₂ or Ar) to minimize exposure to atmospheric oxygen.
-
Avoid Oxidizing Agents: Be mindful of any reagents used in the synthesis or workup that could have oxidizing properties.
-
-
-
Metabolic-like Oxidation: In some biological assays, N-oxidation can occur as a metabolic process. While this is less of a concern during chemical synthesis, it's a factor to consider if the compound is used in biological systems.[9][10]
Issue 4: Presence of N-benzylpiperidine-4-carboxylic acid in the Final Product
Question: My final product is contaminated with the starting carboxylic acid. How can I improve the purification?
Answer:
The presence of unreacted starting material, N-benzylpiperidine-4-carboxylic acid, indicates either an incomplete reaction or inefficient purification.
Root Causes & Solutions:
-
Incomplete Reaction: The amide coupling may not have gone to completion.
-
Troubleshooting:
-
Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of the starting material. Extend the reaction time if necessary.
-
Stoichiometry: Ensure the correct stoichiometry of coupling reagents and amine source is used. A slight excess of the amine source can sometimes be beneficial.
-
-
-
Ineffective Purification: The carboxylic acid may not be effectively removed during the workup.
-
Troubleshooting:
-
Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base solution (e.g., 5% NaHCO₃ or 1M Na₂CO₃). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer.
-
Chromatography: If a base wash is not sufficient, silica gel chromatography can effectively separate the more polar carboxylic acid from the less polar amide product.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best way to form the hydrochloride salt of N-benzylpiperidine-4-carboxamide?
A1: After purifying the free base of N-benzylpiperidine-4-carboxamide, dissolve it in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol). Then, add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or HCl in dioxane) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution. The solid can then be collected by filtration, washed with cold solvent, and dried under vacuum. This method provides better control over the stoichiometry and avoids using aqueous HCl, which can be difficult to remove.
Q2: Can I use thionyl chloride (SOCl₂) to activate the carboxylic acid?
A2: Yes, converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride is a common activation method. A patent for a related synthesis describes the use of thionyl chloride to form the acid chloride from N-benzyl-4-piperidinecarboxylic acid, which is then reacted with ammonia to form the amide.[4] This method is often high-yielding but requires careful handling of the reagents and byproducts (SO₂ and HCl).
Q3: How can I confirm the identity of my product and its byproducts?
A3: A combination of analytical techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The patent for the synthesis of the related N-benzyl-4-piperidinecarboxaldehyde provides ¹H NMR data for N-benzyl-4-piperidinecarboxamide.[4]
-
Mass Spectrometry (MS): Provides the molecular weight of the compounds, which is essential for identifying the product and potential byproducts (e.g., debenzylated, N-oxide).
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the product and quantify impurities. Developing an HPLC method early can be very useful for monitoring reaction progress and purification efficiency.[11]
Table 1: Summary of Potential Byproducts and their Mass Differences
| Byproduct Name | Structure | Mass Difference from Product | Identification Method |
| Piperidine-4-carboxamide | C₆H₁₂N₂O | -90 Da | MS, NMR |
| N-benzylpiperidine-4-carboxamide N-oxide | C₁₃H₁₈N₂O₂ | +16 Da | MS, NMR |
| N-benzylpiperidine-4-carboxylic acid | C₁₃H₁₇NO₂ | +1 Da (as free acid) | MS, NMR, HPLC |
| N-acylurea | Varies with coupling agent | Varies | MS, NMR |
Part 3: Key Reaction Mechanisms
Understanding the underlying mechanisms of both the desired reaction and potential side reactions is crucial for effective troubleshooting.
Diagram: Amide Coupling with EDCI/HOBt
Caption: Mechanism of EDCI/HOBt mediated amide coupling and N-acylurea byproduct formation.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 5. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. innospk.com [innospk.com]
- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 10. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 11. asianpubs.org [asianpubs.org]
Navigating the Challenges of N-benzylpiperidine-4-carboxamide Hydrochloride Solubility: A Technical Guide
For researchers, scientists, and drug development professionals working with N-benzylpiperidine-4-carboxamide hydrochloride, achieving consistent and reliable solubility is a critical first step for any successful experiment. This technical support guide provides a comprehensive, in-depth resource to troubleshoot and resolve common solubility issues encountered with this compound. Drawing upon established principles of small molecule behavior and practical laboratory experience, this guide offers a systematic approach to ensure your experimental success.
Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, a foundational understanding of this compound's properties is essential.
| Property | Value/Information | Source |
| Molecular Formula | C₁₃H₁₉ClN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 254.75 g/mol | --INVALID-LINK--[1] |
| Form | Hydrochloride Salt | --INVALID-LINK--[1] |
| Predicted pKa | ~8.04 (for the structurally similar N-benzylpiperidine-4-carboxaldehyde) | --INVALID-LINK--[2] |
As a hydrochloride salt, the compound is expected to have enhanced aqueous solubility compared to its free base form due to the protonation of the piperidine nitrogen. However, the presence of the nonpolar benzyl and piperidine rings can still contribute to limited solubility in neutral aqueous solutions. The predicted pKa suggests that the compound's solubility will be significantly influenced by pH.
Frequently Asked Questions (FAQs)
Here we address the most common questions our application scientists receive regarding this compound solubility.
Q1: Why is my this compound not dissolving in water or PBS?
While the hydrochloride salt form improves water solubility, the inherent lipophilicity of the N-benzyl and piperidine moieties can lead to poor solubility in neutral aqueous solutions like deionized water or phosphate-buffered saline (PBS) at pH 7.4. At neutral pH, a significant portion of the molecules may exist in the less soluble free base form.
Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?
This is a common phenomenon known as "salting out" or precipitation upon dilution. DMSO is an excellent organic solvent, but when a concentrated DMSO stock is introduced into an aqueous buffer, the solubility of the compound can dramatically decrease, leading to precipitation.
Q3: Can I heat the solution to improve solubility?
Gentle warming can be an effective method to increase the rate of dissolution. However, it is crucial to be aware of the compound's thermal stability. Prolonged or excessive heating can lead to degradation. The stability of piperidine itself can be compromised at elevated temperatures[3].
Q4: How should I store my stock solutions?
For optimal stability, it is generally recommended to store stock solutions at -20°C or -80°C. However, for DMSO-based stocks, storage at room temperature might be necessary to prevent the compound from precipitating out at lower temperatures[4]. Always prepare fresh solutions for critical experiments to ensure accuracy and reproducibility.
Troubleshooting Workflow for Solubility Issues
This workflow provides a systematic approach to resolving solubility challenges with this compound.
Caption: A stepwise decision-making workflow for troubleshooting this compound solubility.
Detailed Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution with pH Adjustment
This protocol is recommended for applications where organic solvents are not permissible.
-
Initial Attempt: Weigh the desired amount of this compound and add it to a sterile conical tube. Add a small volume of high-purity water (e.g., Milli-Q or equivalent) to create a slurry. Vortex briefly.
-
pH Adjustment: While stirring, slowly add 0.1 M hydrochloric acid (HCl) dropwise to the suspension. Monitor the pH of the solution. As the pH decreases, the solubility of the amine hydrochloride salt should increase[5]. Aim for a final pH between 4 and 6.
-
Volume Adjustment: Once the compound is fully dissolved, add the remaining volume of water to reach the desired final concentration.
-
Sterilization (Optional): If required for your application, filter-sterilize the solution using a 0.22 µm syringe filter compatible with acidic solutions.
Protocol 2: Preparation of a Concentrated Stock Solution in an Organic Solvent
This is the most common method for preparing stock solutions for in vitro assays.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power. Ethanol can also be used.
-
Dissolution: Weigh the desired amount of this compound and place it in a sterile, amber glass vial or a tube protected from light. Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Agitation: Vortex the solution until the compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For DMSO stocks, consider storing at room temperature if precipitation is observed upon freezing[4].
Protocol 3: Dilution of Organic Stock Solutions into Aqueous Buffers
To avoid precipitation when diluting a concentrated organic stock into an aqueous buffer for your experiment, follow these steps:
-
Pre-warm Buffer: Warm the aqueous assay buffer to the experimental temperature (e.g., 37°C).
-
Vortexing Dilution: While vigorously vortexing the aqueous buffer, add the required volume of the concentrated organic stock solution dropwise and slowly. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.
-
Final Organic Solvent Concentration: Aim to keep the final concentration of the organic solvent in your assay as low as possible, typically below 1% (v/v), to minimize its potential effects on the biological system[4].
Advanced Solubility Enhancement Strategies
If the above methods are insufficient, more advanced techniques can be employed, particularly for in vivo applications or challenging formulations.
-
Co-solvents: The use of water-miscible organic co-solvents can significantly improve solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs). A systematic evaluation of different co-solvent systems may be necessary.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility[4]. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose[6].
-
Surfactants: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL can help to create micellar formulations that enhance the solubility of hydrophobic compounds.
Solution Stability Considerations
The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results.
-
pH Stability: As an amine salt, the compound is generally more stable in acidic solutions where the piperidine nitrogen is protonated[3]. In neutral or basic solutions, the free base is more prevalent, which may be more susceptible to degradation.
-
Light Sensitivity: While specific data for this compound is limited, many organic molecules are light-sensitive. It is good laboratory practice to store solutions in amber vials or protect them from light.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to compound degradation or precipitation from the solution. It is highly recommended to aliquot stock solutions into single-use volumes.
By following this comprehensive guide, researchers can systematically address and overcome the solubility challenges associated with this compound, paving the way for accurate and reproducible experimental outcomes.
References
- 1. This compound | C13H19ClN2O | CID 16232225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzylpiperidine-4-carboxaldehyde CAS#: 22065-85-6 [m.chemicalbook.com]
- 3. biosynce.com [biosynce.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up N-benzylpiperidine-4-carboxamide Hydrochloride Production
Welcome to the technical support center for the scale-up production of N-benzylpiperidine-4-carboxamide hydrochloride. This guide is structured to provide researchers, chemists, and drug development professionals with actionable solutions to common challenges encountered during the synthesis, purification, and handling of this important pharmaceutical intermediate. The content is presented in a dynamic question-and-answer format to directly address specific issues you may face in the lab and during pilot-plant production.
Section 1: Synthesis & Reaction Optimization
The core of the production process is the amidation reaction. Scaling this step from benchtop to kilogram quantities often reveals issues not apparent on a smaller scale. This section addresses common problems related to reaction yield, purity, and kinetics.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent yields between batches for the amidation step. What are the most likely causes?
A1: Inconsistent yields are a classic scale-up challenge. The root causes often fall into three categories:
-
Reagent Quality and Stoichiometry: Variability in the purity of starting materials like N-benzyl-4-piperidinecarboxylic acid or the amine source can significantly impact yield. On a larger scale, precise stoichiometric control is critical. Ensure new batches of reagents are qualified before use.[1]
-
Reaction Conditions: Fluctuations in temperature, stirring efficiency, and reaction time are magnified at scale. Hot spots can develop in large reactors, leading to side product formation.[1] Ensure your reactor has adequate thermal control and agitation.
-
Atmospheric Control: Amidation reactions can be sensitive to moisture and air. The use of an inert atmosphere (nitrogen or argon) is crucial for consistency, especially when using reactive coupling agents.[1]
Q2: Our crude product is contaminated with several side products. How can we improve the reaction's selectivity?
A2: Side product formation is often due to the high reactivity of intermediates or harsh reaction conditions. Consider the following:
-
Choice of Coupling Agent: Direct amidation of a carboxylic acid and an amine is a condensation reaction that typically requires a coupling agent to activate the carboxylic acid.[2] Reagents like DCC (dicyclohexylcarbodiimide) are effective but can lead to urea byproducts that are difficult to remove. Newer, "green" coupling reagents or catalytic methods using agents like TiCl₄ can offer cleaner reaction profiles.[3][4]
-
Protecting Groups: If your starting materials have other reactive functional groups, consider using protecting groups to prevent unwanted side reactions.[1] For instance, the piperidine nitrogen's reactivity is a key consideration in many syntheses.[5]
-
Temperature and Reaction Time: Elevated temperatures and prolonged reaction times can promote decomposition and side reactions.[1] Closely monitor the reaction's progress using TLC or LC-MS to determine the optimal endpoint and avoid over-running it.[1]
Troubleshooting Guide: Amidation Reaction
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Conversion | Ineffective activation of the carboxylic acid. | Screen different coupling agents (e.g., HATU, HOBt/EDC) or consider converting the acid to a more reactive acyl chloride first.[3][6] |
| Poor solubility of starting materials. | Conduct a solvent screen to find a system that provides better solubility for all reactants.[1] | |
| Formation of Dimer or Polymer Byproducts | High concentration of reactive intermediates. | Use a slow-addition strategy for one of the reactants or the coupling agent to maintain a low concentration of the activated species. |
| Epimerization (if chiral centers are present) | Use of a strong base or high temperatures. | Employ milder bases (e.g., DIPEA instead of Et₃N) and lower the reaction temperature. The choice of coupling agent can also influence racemization. |
Section 2: Work-up and Purification Challenges
Isolating and purifying the N-benzylpiperidine-4-carboxamide free base is a critical step before forming the final hydrochloride salt. The physical properties of the molecule can make this stage non-trivial.
Frequently Asked Questions (FAQs)
Q1: Our isolated crude product is a thick, hard-to-handle oil instead of a solid. How should we proceed with purification?
A2: The free base, N-benzylpiperidine-4-carboxamide, can be an oil or a low-melting solid. The presence of residual solvents or impurities can suppress its melting point.
-
Solvent Removal: Ensure all solvents from the work-up are thoroughly removed under a high vacuum, possibly with gentle heating.
-
Direct to Salt Formation: If the oil is relatively clean (as determined by NMR or LC-MS), you can proceed directly to the hydrochloride salt formation step. The crystalline salt is often much easier to handle and purify via recrystallization than the free base.[7]
-
Chromatography: If significant impurities are present, column chromatography may be necessary. However, this can be challenging and costly at a large scale. Optimizing the reaction to avoid chromatography is always the preferred strategy.
Q2: What is the most effective method for purifying the final hydrochloride salt at scale?
A2: Recrystallization is the most common and cost-effective method for purifying crystalline solids at an industrial scale.
-
Solvent Selection: The key is finding a suitable solvent or solvent system. You need a system where the salt has high solubility at elevated temperatures but low solubility at room temperature or below. Common choices include ethanol, isopropanol, methanol, or mixtures like ethanol/ethyl acetate or isopropanol/water.
-
Seeding: To ensure consistent crystal formation and avoid oiling out, seeding the supersaturated solution with a small amount of pure crystalline product can be highly effective.
-
Cooling Profile: Control the cooling rate. A slow, controlled cooling profile generally leads to larger, purer crystals, whereas rapid cooling can trap impurities.
Troubleshooting Guide: Purification
| Method | Problem | Potential Cause | Recommended Solution |
| Recrystallization | Product "oils out" instead of crystallizing. | Solution is too concentrated; cooling is too rapid; solvent is a poor choice. | Dilute the solution, slow down the cooling rate, and/or add an anti-solvent dropwise. Seeding is highly recommended. |
| Poor recovery of the product. | Product has high solubility in the mother liquor; insufficient cooling. | Cool the mixture to a lower temperature (e.g., 0-5 °C) before filtration. Consider using a different solvent system. | |
| Filtration | Slow filtration and/or clogged filter. | Very fine, needle-like crystals have formed. | Optimize the recrystallization cooling profile to grow larger crystals. Use a larger filter apparatus or apply appropriate pressure/vacuum. |
Section 3: Process Safety Considerations
Scaling up chemical production requires a heightened focus on safety, especially when handling hazardous materials commonly used in this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with benzyl chloride, and how should it be handled at scale?
A1: Benzyl chloride (CAS 100-44-7) is a key raw material but poses significant risks. It is corrosive, a lachrymator (tear-inducing), and toxic by inhalation and ingestion.[8][9] It is also a suspected carcinogen.[9]
-
Handling: Always handle benzyl chloride in a well-ventilated area, preferably within a closed system or a fume hood.[10] Operators must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles with a face shield, and impervious clothing.[8]
-
Storage: Store in tightly sealed, corrosion-resistant containers in a cool, dry, well-ventilated area away from moisture, most metals (which can cause polymerization), and ignition sources.[8][9][10]
Q2: Piperidine and its derivatives are also used. What precautions are necessary?
A2: Piperidine (CAS 110-89-4) is a highly flammable liquid and vapor that is also toxic and can cause severe skin burns and eye damage.[11]
-
Handling: Use explosion-proof equipment and non-sparking tools.[12] Ensure all containers and equipment are properly grounded to prevent static discharge.[11][12] Full PPE is required.[13]
-
Storage: Store in a designated fireproof place that is cool, well-ventilated, and locked.[12][14]
Process Safety Summary Table
| Reagent | Key Hazards | Handling Precautions | Storage Requirements |
| Benzyl Chloride | Corrosive, lachrymator, toxic, suspected carcinogen.[8][9][10] | Use in a fume hood or closed system with full PPE.[8][15] | Cool, dry, well-ventilated area. Away from moisture, metals, and ignition sources.[8][9] |
| Piperidine | Highly flammable, toxic, causes severe burns.[11][13] | Use non-sparking tools and grounded, explosion-proof equipment.[12] | Fireproof, cool, well-ventilated, locked storage.[12][14] |
| Thionyl Chloride (if making acyl chloride) | Highly corrosive, reacts violently with water, toxic. | Handle with extreme caution under an inert atmosphere. Use full PPE, including respiratory protection. | Store in a corrosion-resistant cabinet away from moisture. |
| Hydrogen Chloride (for salt formation) | Corrosive, toxic gas or solution. | Use in a well-ventilated area with appropriate scrubbers for off-gassing. Full PPE required. | Store cylinders securely. Solutions should be in vented, corrosion-resistant containers. |
Section 4: Appendices
Experimental Protocols
Protocol 1: General Procedure for Scale-Up Amidation
-
Reactor Setup: Charge a clean, dry, appropriately sized reactor equipped with an overhead stirrer, temperature probe, condenser, and nitrogen inlet with N-benzyl-4-piperidinecarboxylic acid and a suitable anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Inerting: Purge the reactor with nitrogen for at least 30 minutes.
-
Reagent Addition: Begin stirring and cool the mixture to 0-5 °C using a chiller.
-
Activation: Slowly add your chosen coupling agent (e.g., 1.1 equivalents of EDC/HOBt). Maintain the temperature below 10 °C during the addition.
-
Amine Addition: Slowly add 1.05 equivalents of the amine source (e.g., an aqueous solution of ammonium hydroxide or the appropriate amine dissolved in the reaction solvent).
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction appropriately (e.g., with water). Perform necessary aqueous washes (e.g., with dilute acid, then base, then brine) to remove unreacted reagents and byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylpiperidine-4-carboxamide.
Protocol 2: Hydrochloride Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude free-base oil or solid in a minimal amount of a suitable solvent (e.g., Isopropanol or Ethyl Acetate).
-
Acidification: Cool the solution to 0-5 °C. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl if using a protic solvent like isopropanol) dropwise with vigorous stirring until the pH is ~1-2.
-
Precipitation: The hydrochloride salt should precipitate as a white solid. Continue stirring in the cold for 1-2 hours to maximize precipitation.
-
Filtration: Collect the solid by filtration. Wash the filter cake with a small amount of cold solvent to remove residual impurities.
-
Recrystallization: Transfer the solid to a clean flask. Add the chosen recrystallization solvent (e.g., ethanol) and heat until all the solid dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 0-5 °C bath for several hours.
-
Final Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Visualizations & Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. saferack.com [saferack.com]
- 9. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 10. nbinno.com [nbinno.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. lobachemie.com [lobachemie.com]
- 13. carlroth.com [carlroth.com]
- 14. chemos.de [chemos.de]
- 15. pentachemicals.eu [pentachemicals.eu]
Technical Support Center: N-benzylpiperidine-4-carboxamide Hydrochloride Stability Testing
Welcome to the technical support center for N-benzylpiperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. Our goal is to equip you with the necessary knowledge to design, execute, and interpret robust stability studies, ensuring the quality and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is stability testing important?
A1: this compound is a chemical compound with potential applications in pharmaceutical research.[1] Its structure consists of a piperidine ring, a carboxamide group, and a benzyl group, supplied as a hydrochloride salt.[1] Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[2] These studies are essential for determining the re-test period or shelf life and recommended storage conditions.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, the two most probable degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions. This would likely yield N-benzyl-4-piperidinecarboxylic acid and ammonia.[3][4]
-
Oxidation: The piperidine ring, specifically the nitrogen atom and the adjacent carbon atoms, can be susceptible to oxidation. This could lead to the formation of N-oxides or other related oxidative products.[5]
Q3: What are the key considerations when developing a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is crucial for separating the intact drug from its degradation products. For a polar, basic compound like this compound, consider the following:
-
Column Choice: A reversed-phase C18 or C8 column is a good starting point. However, for better retention of this polar compound, consider phenyl-hexyl columns or specialized polar-embedded or polar-endcapped columns.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typical. The pH of the buffer is critical for controlling the ionization and retention of the amine. Using a buffer in the pH range of 3-7 is a common practice.
-
Additives: To improve peak shape and retention for the basic piperidine nitrogen, consider using ion-pairing reagents (e.g., trifluoroacetic acid - TFA) in the mobile phase.
-
Detection: UV detection is generally suitable for this compound due to the presence of the benzene ring. A photodiode array (PDA) detector is recommended to assess peak purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing) in HPLC analysis. | Secondary interactions between the basic amine and residual silanols on the silica-based column. | - Add a competing base like triethylamine (TEA) to the mobile phase.- Use a lower pH mobile phase to ensure the amine is fully protonated.- Employ an end-capped column or a column specifically designed for basic compounds. |
| Inadequate separation of the parent peak from degradation products. | Suboptimal mobile phase composition or column chemistry. | - Adjust the mobile phase pH and organic solvent ratio.- Try a different column chemistry (e.g., phenyl-hexyl instead of C18).- Consider a gradient elution method to improve resolution. |
| Mass imbalance in forced degradation studies (sum of parent and degradants is less than 100%). | - Formation of non-UV active degradation products.- Degradants are not eluting from the column.- Co-elution of degradants with the parent peak. | - Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with the UV detector.- Employ a steep gradient at the end of the run to elute any strongly retained compounds.- Re-evaluate peak purity using a PDA detector or MS. |
| No degradation observed under stress conditions. | The compound is highly stable under the applied conditions. | - Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). |
Stability Testing Protocol for this compound
This protocol is a comprehensive guideline. Modifications may be necessary based on your specific experimental setup and objectives.
Objective
To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines to establish its intrinsic stability and to develop a stability-indicating analytical method.
Materials and Equipment
-
This compound (reference standard and test sample)
-
HPLC grade acetonitrile, methanol, and water
-
Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
Analytical balance, pH meter, calibrated ovens, photostability chamber, and volumetric glassware
-
HPLC system with a PDA detector
Forced Degradation (Stress) Studies
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
3.1. Preparation of Stock Solution:
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and methanol) at a concentration of approximately 1 mg/mL.
3.2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours.
-
Photostability: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3.3. Sample Preparation for Analysis:
After the specified stress period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase for HPLC analysis.
Stability-Indicating HPLC Method
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan)
-
Injection Volume: 10 µL
Data Analysis
-
Analyze all stressed samples by the developed HPLC method.
-
Identify the retention time of the parent compound from the unstressed sample.
-
Identify and quantify the degradation products.
-
Calculate the percentage degradation.
-
Assess the peak purity of the parent compound in the stressed samples using the PDA detector to ensure the method is stability-indicating.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Potential Degradation Pathways.
References
- 1. scbt.com [scbt.com]
- 2. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: A-Z Purification of N-benzylpiperidine-4-carboxamide hydrochloride
Welcome to the technical support center for N-benzylpiperidine-4-carboxamide hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and practical guidance for the purification of this important compound. Our focus is on delivering scientifically sound, experience-driven advice to help you overcome common challenges and achieve high purity in your experiments.
I. Understanding the Chemistry: Synthesis and Impurity Profile
A robust purification strategy begins with a thorough understanding of the synthetic route and the potential impurities that may arise. N-benzylpiperidine-4-carboxamide is typically synthesized from N-benzyl-4-piperidinecarboxylic acid through an acylation reaction. The resulting free base is then converted to its hydrochloride salt.
A common synthetic pathway involves the activation of the carboxylic acid, for example with thionyl chloride, followed by reaction with an ammonia source.[1]
Potential Impurities:
-
Unreacted Starting Materials:
-
N-benzyl-4-piperidinecarboxylic acid
-
Residual activating agents or their byproducts (e.g., from thionyl chloride)
-
-
Side-Reaction Products:
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Byproducts from the decomposition of activating agents.
-
Over-acylated or other side-products depending on the specific reaction conditions.
-
-
Degradation Products:
-
Hydrolysis of the amide back to the carboxylic acid.
-
-
Residual Solvents:
-
Solvents used in the reaction or work-up (e.g., dichloromethane, methanol, toluene).
-
The nature and quantity of these impurities will dictate the most effective purification strategy.
II. FAQs: Quick Solutions to Common Problems
Here are some frequently asked questions and their solutions for the purification of this compound.
Q1: My crude this compound is an oil or a sticky solid. How can I crystallize it?
A1: The "oiling out" of an amine salt is a common issue, often caused by the presence of impurities or residual water. Here's a systematic approach to induce crystallization:
-
Ensure Anhydrous Conditions: Traces of water can prevent crystallization. If you used aqueous HCl for salt formation, ensure all water is removed, for instance by azeotropic distillation with toluene.[2]
-
Solvent/Anti-Solvent Method: Dissolve the oily product in a minimum amount of a good solvent (e.g., isopropanol or ethanol) at an elevated temperature. Then, slowly add a poor solvent (an anti-solvent) in which the salt is insoluble (e.g., diethyl ether or ethyl acetate) until the solution becomes slightly turbid. Cool the mixture slowly to promote crystal growth.[2][3]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal formation.[3]
-
Seed Crystals: If you have a small amount of pure, crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.
Q2: I have a low yield after recrystallization. What can I do to improve it?
A2: Low yield is often a result of using a suboptimal solvent system where the product is too soluble, even at low temperatures.
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For amine hydrochlorides, isopropanol is often a better choice than ethanol, as many hydrochlorides are highly soluble in ethanol, leading to lower recovery.[3]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess of solvent will keep more of your product in solution upon cooling.[3]
-
Cooling: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, placing the flask in an ice bath or refrigerator can help to maximize the precipitation of the product.
Q3: My purified product still shows impurities by NMR/HPLC. How can I remove them?
A3: If recrystallization alone is insufficient, a multi-step purification approach is necessary.
-
Purify the Free Base: Before converting to the hydrochloride salt, purify the free base (N-benzylpiperidine-4-carboxamide) by column chromatography. This is often more effective at removing closely related impurities than recrystallization of the salt.
-
Acid-Base Extraction: Perform an acid-base extraction on the crude free base before crystallization or salt formation. Dissolve the crude material in an organic solvent and wash with a dilute acid to remove any basic impurities. Then, wash with a dilute base to remove any acidic impurities.
-
Sequential Recrystallizations: If the impurity levels are low, a second recrystallization from a different solvent system may be effective.
III. Troubleshooting Guides
This section provides more detailed troubleshooting workflows for specific challenges encountered during the purification process.
Guide 1: Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Product "oils out" | Impurities present, cooling too quickly, inappropriate solvent. | 1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow to cool more slowly. 2. Attempt purification of the free base by column chromatography before salt formation. 3. Try a different solvent system (e.g., isopropanol/diethyl ether).[2][3] |
| No crystals form | Too much solvent used, solution is supersaturated. | 1. Gently heat the solution to evaporate some of the solvent and re-cool. 2. Induce crystallization by scratching the flask or adding a seed crystal.[3] |
| Colored impurities persist | Impurities are co-crystallizing with the product. | 1. Add a small amount of activated charcoal to the hot solution, then filter through celite before cooling. 2. Purify the free base by column chromatography. |
Guide 2: Column Chromatography of the Free Base
| Problem | Potential Cause | Recommended Solution |
| Poor separation of spots on TLC | Inappropriate eluent system. | 1. Systematically vary the polarity of the eluent. A common starting point for piperidine derivatives is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).[4] 2. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent tailing of the amine on the silica gel. |
| Product does not elute from the column | Eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Co-elution of product and impurities | Similar polarity of the compounds. | 1. Use a shallower solvent gradient during elution. 2. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography. |
IV. Experimental Protocols
Protocol 1: Purification of N-benzylpiperidine-4-carboxamide (Free Base) by Column Chromatography
-
Slurry Preparation: Dissolve the crude N-benzylpiperidine-4-carboxamide in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Column Packing: Prepare a silica gel column using a suitable eluent system (e.g., start with 95:5 dichloromethane:methanol).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.
Protocol 2: Conversion to this compound and Recrystallization
-
Salt Formation: Dissolve the purified N-benzylpiperidine-4-carboxamide free base in a suitable anhydrous solvent such as diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) dropwise with stirring until precipitation is complete.
-
Isolation of Crude Salt: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold solvent, and air dry.
-
Recrystallization:
-
Place the crude hydrochloride salt in a flask.
-
Add a minimal amount of a suitable hot solvent (e.g., isopropanol) to dissolve the solid completely.[3]
-
If necessary, add a co-solvent (anti-solvent) like diethyl ether until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
V. Visualizing the Workflow
Decision Tree for Purification Strategy
Caption: Decision-making workflow for purifying N-benzylpiperidine-4-carboxamide HCl.
Troubleshooting Crystallization Issues
Caption: Troubleshooting common crystallization problems.
VI. References
-
Forming oxalate salts of amines. (2009). Sciencemadness.org. --INVALID-LINK--
-
Technical Support Center: Recrystallization of Aminocyclopentanol Hydrochloride. (2025). Benchchem. --INVALID-LINK--
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CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents. --INVALID-LINK--
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N-Benzylpiperidine-4-carboxaldehyde 22065-85-6 wiki. Guidechem. --INVALID-LINK--
-
N-Benzylpiperidine-4-carboxaldehyde: A Key Intermediate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. (2024). ResearchGate. --INVALID-LINK--
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. --INVALID-LINK--
-
Discovery of piperidine carboxamide TRPV1 antagonists. (2025). ResearchGate. --INVALID-LINK--
-
EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative. Google Patents. --INVALID-LINK--
-
SAFETY DATA SHEET - N-Benzylpiperidine-4-carboxaldehyde. (2010). Fisher Scientific. --INVALID-LINK--
-
Isolation of primary amines as HCL salt problem. (2006). Sciencemadness Discussion Board. --INVALID-LINK--
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CN101602748B - A kind of purification method of high-purity piperidine. Google Patents. --INVALID-LINK--
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How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. --INVALID-LINK--
-
Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. --INVALID-LINK--
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (2007). Journal of the American Chemical Society. --INVALID-LINK--
-
Chemical Safety Data Sheet MSDS / SDS - N-Benzylpiperidine-4-carboxaldehyde. ChemicalBook. --INVALID-LINK--
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. --INVALID-LINK--
-
Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. --INVALID-LINK--
-
This compound | CAS 101264-48-6. Santa Cruz Biotechnology. --INVALID-LINK--
-
CN107879969B - Synthesis method of N-benzyl-4-piperidinecarboxylic acid. Google Patents. --INVALID-LINK--
-
This compound | 101264-48-6. ChemicalBook. --INVALID-LINK--
-
CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde. Google Patents. --INVALID-LINK--
-
Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. (2011). ResearchGate. --INVALID-LINK--
-
1-Benzylpiperidine-4-carboxamide. PubChem. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). PubMed. --INVALID-LINK--
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1995). PubMed. --INVALID-LINK--
-
Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Benchchem. --INVALID-LINK--
-
N-Benzylpiperidine-4-carboxaldehyde 95. Sigma-Aldrich. --INVALID-LINK--
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. --INVALID-LINK--
-
SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. --INVALID-LINK--
-
Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. --INVALID-LINK--
-
Supplemental Information. The Royal Society of Chemistry. --INVALID-LINK--
-
1-Benzylpiperidine-4-carbaldehyde. PubChem. --INVALID-LINK--
References
Validation & Comparative
A Comparative Efficacy Analysis for Neurodegenerative Disease Research: Donepezil vs. N-benzylpiperidine-4-carboxamide Derivatives
This guide provides an in-depth, objective comparison between the established Alzheimer's disease therapeutic, Donepezil, and the emerging potential of compounds derived from the N-benzylpiperidine-4-carboxamide scaffold. The content is tailored for researchers, scientists, and drug development professionals, focusing on the scientific rationale, comparative efficacy data from preclinical studies, and the experimental methodologies used for evaluation.
Introduction: An Established Benchmark vs. A Promising Scaffold
In the landscape of Alzheimer's disease (AD) therapeutics, Donepezil is a cornerstone. As a highly selective and reversible acetylcholinesterase (AChE) inhibitor, it represents a primary symptomatic treatment strategy, working to alleviate the cognitive decline associated with the disease by boosting cholinergic neurotransmission.[1][2] Its well-characterized mechanism and extensive clinical data make it the quintessential benchmark against which new potential therapies are measured.[3]
Conversely, N-benzylpiperidine-4-carboxamide hydrochloride is not a therapeutic agent but a chemical scaffold—a foundational structure from which novel drug candidates can be synthesized.[4][5] The N-benzylpiperidine moiety is a key structural component of Donepezil itself, making its derivatives a logical starting point for developing new, potentially more potent or multi-target AChE inhibitors.[6][7] This guide, therefore, compares the proven efficacy of Donepezil with the in vitro potential of various synthesized N-benzylpiperidine-4-carboxamide derivatives as documented in medicinal chemistry literature.
Mechanism of Action: Targeting the Cholinergic Deficit
The primary pathological feature of Alzheimer's disease is a deficit in cholinergic neurotransmission due to the degeneration of cholinergic neurons.[8] This results in reduced levels of the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory. Both Donepezil and the experimental derivatives discussed herein aim to counteract this deficit by inhibiting the acetylcholinesterase (AChE) enzyme.
Donepezil: Donepezil acts as a reversible, non-competitive inhibitor of AChE.[1] It binds to the peripheral anionic site (PAS) of the enzyme, spanning the active site gorge and effectively blocking the entry of acetylcholine. This inhibition prevents the breakdown of ACh in the synaptic cleft, thereby increasing its concentration and enhancing nerve cell communication.[8][9]
N-benzylpiperidine-4-carboxamide Derivatives: Researchers have synthesized derivatives of N-benzylpiperidine-4-carboxamide with the hypothesis that they will mimic the binding of Donepezil to AChE.[10] By modifying the core structure—exchanging linker groups (e.g., ester for a more stable amide) and altering the terminal aromatic moieties—scientists aim to optimize binding affinity and selectivity for the AChE active site.[10][11] Molecular docking studies on these derivatives suggest they fit well into the same active sites as Donepezil, interacting with key amino acid residues.[12]
Below is a diagram illustrating the cholinergic signaling pathway and the point of intervention for AChE inhibitors.
Caption: Cholinergic signaling pathway and AChE inhibition.
Comparative Efficacy: An In Vitro Perspective
The most direct measure of potential efficacy for these compounds is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
The following table summarizes the reported IC50 values for Donepezil and several promising N-benzylpiperidine-4-carboxamide derivatives against AChE.
| Compound | AChE IC50 (nM) | Selectivity (AChE vs. BuChE) | Reference |
| Donepezil (Benchmark) | 6.7 - 21 | High selectivity for AChE | [13][14] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | 410 | Not Reported | [10] |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | 5940 | Not Reported | [10] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 | ~18,000-fold greater for AChE | [15] |
| N-benzyl piperidine derivative d5 (HDAC/AChE dual inhibitor) | 6890 | Good AChE selectivity | [16] |
| N-(1-benzylpiperidin-4-yl)-5-(4-chlorophenyl)isoxazole-3-carboxamide (4e ) | 16070 | Low (IC50 for BuChE = 15160 nM) | [12] |
Analysis: The data clearly positions Donepezil as a highly potent AChE inhibitor with IC50 values in the low nanomolar range.[13] While many novel N-benzylpiperidine-4-carboxamide derivatives show activity, their potency often remains in the micro-molar range, significantly lower than Donepezil.[10][12][16]
However, the power of this scaffold is demonstrated by specific, highly engineered derivatives. For instance, compound 21 from a 1997 study shows an exceptionally low IC50 of 0.56 nM, surpassing the potency of Donepezil and exhibiting remarkable selectivity for AChE over Butyrylcholinesterase (BuChE).[15] This highlights the core principle of medicinal chemistry: the starting scaffold (N-benzylpiperidine-4-carboxamide) provides a foundation, but strategic modifications are critical to achieving high efficacy. Researchers often pursue dual-inhibitor strategies, such as developing compounds that inhibit both AChE and histone deacetylase (HDAC), which may offer broader therapeutic benefits despite a higher AChE IC50.[16]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
To ensure the trustworthiness and reproducibility of efficacy data, a standardized experimental protocol is essential. The most common method for assessing AChE inhibition is the spectrophotometric method developed by Ellman.[17][18]
Principle: The assay measures the activity of AChE by monitoring the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[19] The rate of color change is proportional to AChE activity. The presence of an inhibitor will slow this rate.
Step-by-Step Methodology (96-Well Plate Format):
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of purified AChE (e.g., from Electrophorus electricus) in the assay buffer to a final concentration of ~0.1 U/mL.[17]
-
DTNB Solution: Prepare a 10 mM solution of DTNB in the assay buffer.
-
ATCh Solution: Prepare a 200 mM solution of acetylthiocholine iodide in the assay buffer. This should be prepared fresh.[18]
-
Test Compound/Control Preparation: Dissolve Donepezil (positive control) and synthesized N-benzylpiperidine-4-carboxamide derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare a series of dilutions to determine the IC50 value.
-
-
Assay Procedure:
-
Add 1710 µL of Assay Buffer to each well.
-
Add 250 µL of the test compound dilution (or solvent for the 'No Inhibitor' control).
-
Add 10 µL of the AChE solution to all wells except the 'blank' control. Add buffer to the blank.
-
Add 20 µL of the DTNB solution to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[18]
-
Initiate the reaction by adding 10 µL of the ATCh substrate solution to all wells.
-
-
Data Acquisition & Analysis:
-
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.
-
Take kinetic readings every 10-60 seconds for a period of 3-10 minutes.[18]
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of No Inhibitor Control - Rate of Test Well) / Rate of No Inhibitor Control] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
The workflow for this assay is visualized below.
Caption: Experimental workflow for the Ellman method.
Conclusion and Future Outlook
This guide demonstrates that while Donepezil remains a highly effective, clinically approved AChE inhibitor, the N-benzylpiperidine-4-carboxamide chemical scaffold serves as a fertile ground for the development of novel therapeutic candidates.
-
Direct Comparison: The majority of first-generation derivatives synthesized from this scaffold do not match the raw potency of Donepezil in in vitro AChE inhibition assays.
-
Potential for Optimization: Strategic and sophisticated chemical modifications to the N-benzylpiperidine-4-carboxamide structure can yield compounds with potencies that not only match but significantly exceed that of Donepezil, as evidenced by select compounds in the literature.[15]
-
Future Directions: The true value of this scaffold may lie in its utility for creating multi-target ligands. By integrating other pharmacophores, researchers are developing derivatives that can address multiple facets of Alzheimer's pathology simultaneously, such as AChE inhibition combined with HDAC inhibition or antioxidant properties.[16]
For drug development professionals, N-benzylpiperidine-4-carboxamide should be viewed not as a direct competitor to Donepezil, but as a validated and promising starting point for creating next-generation therapeutics for Alzheimer's disease and other neurodegenerative disorders.
References
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- 2. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
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- 5. scbt.com [scbt.com]
- 6. innospk.com [innospk.com]
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- 8. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 9. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
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- 11. researchgate.net [researchgate.net]
- 12. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. japsonline.com [japsonline.com]
- 19. attogene.com [attogene.com]
A Comparative Guide for Next-Generation Neurotherapeutics: Standard Cholinesterase Inhibitors vs. N-benzylpiperidine-4-carboxamide hydrochloride
Abstract
For decades, the symptomatic treatment of Alzheimer's Disease (AD) has been dominated by cholinesterase inhibitors (ChEIs), a class of drugs grounded in the cholinergic hypothesis. While providing modest benefits, their efficacy is limited and often accompanied by a challenging side-effect profile. This has spurred the search for novel therapeutic agents with improved or multifaceted mechanisms of action. This guide provides an in-depth, evidence-based comparison between established ChEIs and the emerging class of N-benzylpiperidine derivatives, with a specific focus on N-benzylpiperidine-4-carboxamide hydrochloride. We will dissect their mechanisms of action, present comparative experimental data, and provide detailed protocols for in-vitro and in-vivo evaluation, offering a critical resource for researchers at the forefront of neurodegenerative disease drug discovery.
Introduction: The Cholinergic Deficit and the Rise of a Multi-Target Paradigm
Alzheimer's disease is a progressive neurodegenerative disorder that profoundly impacts memory and cognition.[1][2] A foundational concept in AD therapy is the cholinergic hypothesis , which posits that the cognitive decline is significantly linked to a deficit in the neurotransmitter acetylcholine (ACh).[1][3] Cholinesterase inhibitors (ChEIs) were developed to counteract this by preventing the breakdown of ACh, thereby enhancing cholinergic neurotransmission.[1][2][4]
However, the complexity of AD pathology, which also involves amyloid-beta (Aβ) plaques and tau tangles, has made it clear that a single-target approach is insufficient. This has led to the development of multi-target-directed ligands (MTDLs)—compounds designed to engage multiple pathogenic pathways simultaneously.[5][6] The N-benzylpiperidine scaffold, a core component of the highly successful ChEI donepezil, has become a privileged structure for designing novel MTDLs.[7][8][9] This guide will explore whether derivatives like this compound represent a significant advancement over their single-target predecessors.
Mechanism of Action: A Tale of Two Strategies
Classical Cholinesterase Inhibitors: Enhancing Synaptic Acetylcholine
The primary function of ChEIs is straightforward: inhibit the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and, to a lesser extent, butyrylcholinesterase (BuChE). By blocking these enzymes, ChEIs increase the concentration and duration of ACh in the synaptic cleft, improving communication between nerve cells.[2][4] This mechanism is responsible for the symptomatic relief in memory and learning observed in some patients.[2][4]
Currently, three ChEIs are widely approved for AD treatment: Donepezil, Rivastigmine, and Galantamine.[4] While they share a common goal, their interactions with cholinesterases and other neuronal targets can differ.[10]
N-benzylpiperidine Derivatives: A Multi-Target Approach
Research into N-benzylpiperidine derivatives reveals a more complex and potentially more beneficial mechanism of action. While retaining the core ability to inhibit AChE, these compounds are often designed to tackle other facets of AD pathology.[5][6][11]
Specifically, various N-benzylpiperidine analogs have demonstrated:
-
Dual AChE and BuChE Inhibition: Providing a more comprehensive blockade of acetylcholine degradation.[6][7]
-
Aβ Aggregation Inhibition: Some derivatives can interfere with the self- and AChE-induced aggregation of amyloid-beta peptides, a key pathological hallmark of AD.[5][11]
-
BACE-1 Inhibition: Certain analogs have been synthesized to also inhibit β-secretase-1 (BACE-1), an enzyme critical for the production of Aβ peptides.[5][11]
-
Antioxidant and Neuroprotective Properties: Hybrids linking N-benzylpiperidine to antioxidant structures (like cinnamic acid) have shown neuroprotective effects against oxidative stress.[12]
The specific compound, this compound, is part of a class of derivatives where the linker and terminal group are modified to optimize these multi-target interactions.[8][13] Molecular modeling studies suggest that these carboxamide derivatives can establish stable interactions within the AChE binding pocket, comparable to donepezil.[13]
Comparative Efficacy: An Analysis of Experimental Data
Direct, head-to-head clinical data for this compound is not yet available in public literature. However, we can synthesize data from numerous preclinical studies on structurally similar N-benzylpiperidine carboxamide and other derivatives to draw meaningful comparisons with established ChEIs like Donepezil.
The primary metric for comparing inhibitory potential is the half-maximal inhibitory concentration (IC₅₀) , which measures the concentration of a drug required to inhibit 50% of the target enzyme's activity. A lower IC₅₀ value indicates greater potency.
| Compound Class / Specific Drug | Target Enzyme | Reported IC₅₀ Range (µM) | Key Findings & Notes | Source |
| Donepezil (Reference ChEI) | eeAChE / hAChE | 0.012 - 0.023 | Gold standard; highly potent and selective AChE inhibitor. | [9][14][15] |
| N-benzylpiperidine Derivative 4a | hAChE | 2.08 ± 0.16 | Designed as a dual inhibitor. | [7] |
| hBuChE | 7.41 ± 0.44 | Shows potent activity against both cholinesterases. | [7] | |
| N-benzylpiperidine Carboxamide 20 | eeAChE | 5.94 ± 1.08 | Metabolically stable amide linker; predicted BBB permeant. | [13] |
| N-benzylpiperidine Carboxamide 28 | eeAChE | 0.41 ± 1.25 | Most active in its series; shows strong inhibitory potential. | [13] |
| N-benzylpiperidine Cinnamic Hybrid 9 | hAChE | Low µM range | Multi-target agent with antioxidant properties. | [12] |
| hBuChE | Low µM range | Also shows neurogenic properties in vitro. | [12] |
Analysis: The data clearly shows that while Donepezil remains one of the most potent AChE inhibitors (nanomolar range), novel N-benzylpiperidine derivatives exhibit highly respectable inhibitory activities, often in the sub-micromolar to low-micromolar range.[7][13] Crucially, their value lies not in surpassing Donepezil's raw AChE inhibitory power, but in their balanced, multi-target profile . For instance, compound 4a shows potent inhibition of both AChE and BuChE, which could be advantageous in later stages of AD where BuChE activity becomes more prominent.[6][7] Similarly, compounds like 20 and 28 demonstrate that modifying the core structure with a stable carboxamide linker maintains significant AChE inhibition while potentially improving pharmacokinetic properties like metabolic stability.[13]
In-Vitro & In-Vivo Evaluation Protocols
To ensure the validity and reproducibility of findings, standardized and well-controlled experimental protocols are essential.
In-Vitro Protocol: Determination of Cholinesterase Inhibitory Activity (Ellman's Assay)
The Ellman's method is the gold standard for colorimetrically measuring ChE activity.[16] It relies on the hydrolysis of a substrate (acetylthiocholine) by AChE, which produces thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically.[16][17]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Causality: All reagents must be prepared fresh in a 0.1 M phosphate buffer (pH 8.0) to ensure optimal enzyme activity and stability of the chromogen.[18]
-
Prepare stock solutions of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) and the substrate, acetylthiocholine iodide (ATCI).
-
Prepare serial dilutions of the test compounds (e.g., this compound) and the reference compound (e.g., Donepezil).
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Phosphate Buffer
-
AChE enzyme solution (Electrophorus electricus is a common source)
-
DTNB solution
-
Test compound dilution (or vehicle for control wells)
-
-
Self-Validation: Include blank wells (no enzyme), control wells (enzyme + vehicle), and positive control wells (enzyme + reference inhibitor).
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[17]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
-
In-Vivo Protocol: Assessment of Cognitive Enhancement (Rodent Models)
To translate in-vitro findings into potential therapeutic effects, in-vivo models are indispensable.[20] A common approach is to induce a temporary cognitive deficit in rodents using a cholinergic antagonist like scopolamine and then assess whether the test compound can reverse this impairment.[11] Behavioral tests like the Y-maze or Morris water maze are used to quantify learning and memory.[11][21]
Step-by-Step Methodology (Y-Maze Spontaneous Alternation):
-
Animal Acclimation & Grouping:
-
Acclimate mice or rats to the housing facility and handling for at least one week.
-
Randomly assign animals to groups: (1) Vehicle Control, (2) Scopolamine Control, (3) Scopolamine + Donepezil (Reference), (4) Scopolamine + Test Compound (e.g., N-benzylpiperidine derivative).
-
-
Drug Administration:
-
Administer the test compound or reference drug (e.g., via oral gavage or IP injection) at a predetermined time (e.g., 60 minutes) before the test.
-
Administer scopolamine (or saline for the vehicle control group) at a later time point (e.g., 30 minutes) before the test to induce amnesia.
-
-
Behavioral Testing (Y-Maze):
-
Causality: The Y-maze tests spatial working memory, as rodents have a natural tendency to explore novel arms of a maze. A cognitive deficit impairs their ability to remember which arms they have recently visited.
-
Place the animal at the center of the three-arm maze and allow it to explore freely for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. An "alternation" is defined as consecutive entries into three different arms (e.g., A -> B -> C).
-
-
Data Analysis:
-
Calculate the percentage of spontaneous alternation for each animal: Spontaneous Alternation % = [Number of Alternations / (Total Arm Entries - 2)] * 100.
-
Self-Validation: A significant decrease in alternation in the Scopolamine Control group compared to the Vehicle Control group validates the amnesia model. A significant increase in alternation in the drug-treated groups compared to the Scopolamine Control group indicates cognitive enhancement.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare group means.
-
Side Effect Profile & Therapeutic Window
A major limitation of classical ChEIs is their peripheral side effects, which stem from enhancing cholinergic activity throughout the body.[4] Common adverse effects include nausea, vomiting, diarrhea, and dizziness.[4]
The development of N-benzylpiperidine derivatives aims to mitigate these issues. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions for many of these novel compounds suggest favorable profiles, including good oral bioavailability and the ability to cross the blood-brain barrier with low predicted toxicity.[6][7] Furthermore, in-vitro neurotoxicity assays on cell lines like SH-SY5Y have shown that some lead N-benzylpiperidine compounds are non-toxic up to high concentrations.[5][11] This suggests a potentially wider therapeutic window compared to older ChEIs, though this must be confirmed through rigorous clinical trials.
Conclusion and Future Perspectives
The strategy of inhibiting cholinesterase remains a valid and important component of symptomatic AD treatment. However, the era of single-target drugs is giving way to a more sophisticated, multi-target paradigm. N-benzylpiperidine derivatives, including the carboxamide class, represent a logical and promising evolution from classical ChEIs like Donepezil.
While they may not always surpass the raw AChE inhibitory potency of Donepezil, their strength lies in a multi-pronged attack on AD pathology, combining cholinesterase inhibition with other crucial activities like anti-amyloid aggregation and neuroprotection.[5][12] Preclinical data is encouraging, suggesting comparable or significant efficacy with potentially improved safety profiles.[6][7][13]
The next critical step is the progression of these lead compounds through comprehensive preclinical toxicology studies and into human clinical trials. For researchers in the field, the N-benzylpiperidine scaffold remains a fertile ground for designing the next generation of neurotherapeutics that may offer more than just symptomatic relief for patients suffering from Alzheimer's disease.
References
- 1. Anti-cholinesterases Mechanism of Action in Alzheimer’s Disease (AD) – My Endo Consult [myendoconsult.com]
- 2. What are Cholinesterase inhibitors and how do they work? [synapse.patsnap.com]
- 3. Cholinesterase Inhibitors: An Overview of their Mechanisms of Action | Semantic Scholar [semanticscholar.org]
- 4. Cholinesterase inhibitors: Types, how they work, and side effects [medicalnewstoday.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of cholinesterase inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New cinnamic - N-benzylpiperidine and cinnamic - N,N-dibenzyl(N-methyl)amine hybrids as Alzheimer-directed multitarget drugs with antioxidant, cholinergic, neuroprotective and neurogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]
- 15. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 17. scribd.com [scribd.com]
- 18. broadpharm.com [broadpharm.com]
- 19. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of N-Benzylpiperidine-4-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-benzylpiperidine scaffold is a cornerstone in medicinal chemistry, recognized for its structural flexibility and three-dimensional nature which make it a versatile tool in drug development.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of N-benzylpiperidine-4-carboxamide derivatives. We will dissect how specific structural modifications influence biological activity, offering insights to guide the rational design of more potent and selective therapeutic agents.
Pharmacological Significance of the N-Benzylpiperidine Core
The N-benzylpiperidine motif is a privileged structure found in numerous approved drugs and clinical candidates.[1] Its utility spans a wide range of therapeutic targets, including cholinesterase inhibitors for Alzheimer's disease, dopamine and serotonin transporter inhibitors for neurological disorders, and opioid receptor modulators for pain management.[2][3][4][5][6] The piperidine ring's basic nitrogen can form key interactions with target proteins, while the benzyl group often engages in crucial hydrophobic and π-stacking interactions.[7] The 4-carboxamide moiety provides an additional point for hydrogen bonding and further structural diversification.
Deconstructing the Scaffold: A Three-Point SAR Analysis
To systematically understand the SAR of this class of compounds, we will examine the impact of modifications at three key positions: the N-benzyl group, the piperidine ring itself, and the 4-carboxamide functional group.
The N-Benzyl Moiety: Tuning Potency and Selectivity
Alterations to the phenyl ring of the N-benzyl group can dramatically affect biological activity. The position and electronic nature of substituents are critical determinants of a compound's affinity and selectivity for its target.
Experimental Insight: SAR studies often reveal that substitutions on the N-benzyl group can significantly enhance potency. For instance, in the development of opioid receptor ligands, the addition of electron-withdrawing groups like halogens at the para position of the benzyl ring has been shown to improve activity.[7] This suggests that both the electronic properties and the specific fit of the substituent within the receptor's binding pocket are crucial for optimal interaction.
Table 1: Influence of N-Benzyl Substituents on Dopamine Transporter (DAT) Inhibition
| Compound ID | N-Benzyl Substituent (R) | DAT Inhibition IC₅₀ (nM) |
| 1a | H | 120 |
| 1b | 4-F | 45 |
| 1c | 4-Cl | 38 |
| 1d | 2-CH₃ | 150 |
| 1e | 4-OCH₃ | 95 |
Note: Data are representative examples derived from trends reported in the literature to illustrate SAR principles.
The data in Table 1 indicate that para-substitution with electron-withdrawing halogens is beneficial for DAT inhibition, while a sterically hindering ortho-methyl group or an electron-donating methoxy group is less favorable.
The Piperidine Ring: Stereochemistry and Conformational Constraints
The piperidine ring acts as a rigid scaffold that orients the substituents in a defined three-dimensional space. The conformation of this ring and the introduction of stereocenters can have a profound impact on pharmacological activity.
Stereochemical Considerations: The introduction of substituents on the piperidine ring can create chiral centers, leading to enantiomers with potentially very different biological activities. For example, in a series of opioid receptor antagonists, the trans-3,4-dimethyl-4-arylpiperidine derivatives showed that the relative stereochemistry of the methyl groups was critical for high-affinity binding.[8]
The 4-Carboxamide Moiety: A Key Interaction Point
The carboxamide group at the 4-position is a versatile functional group that can participate in hydrogen bonding with the target protein. Modifications to this group, particularly the amide nitrogen, are a common strategy to modulate potency and selectivity.
Experimental Protocol: Radioligand Binding Assay
A fundamental technique to quantify the affinity of a compound for its target receptor is the radioligand binding assay.
Objective: To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from its receptor.
Materials:
-
Cell membrane preparations expressing the target receptor of interest.
-
A specific radioligand for the target receptor (e.g., [³H]dopamine for the dopamine transporter).
-
N-benzylpiperidine-4-carboxamide test compounds.
-
Assay buffer (e.g., Tris-HCl).
-
Glass fiber filters and a filtration apparatus.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Assay Setup: Combine the cell membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radioligand in an appropriate buffer.
-
Incubation: Allow the mixture to incubate to reach binding equilibrium.
-
Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Causality: This assay provides a quantitative measure of a compound's binding affinity. By comparing the Kᵢ values of a series of structurally related compounds, researchers can elucidate the SAR.
Table 2: Effect of 4-Carboxamide Modification on D₃ Receptor Affinity
| Compound ID | Carboxamide Substituent (R') | D₃ Receptor Kᵢ (nM) |
| 2a | -NH₂ | 45.0 |
| 2b | -NH(CH₃) | 28.5 |
| 2c | -N(CH₃)₂ | 65.2 |
| 2d | -NH(Cyclohexyl) | 8.9 |
Note: Data are representative examples derived from trends reported in the literature to illustrate SAR principles. For instance, a study on dopamine D3 receptor ligands showed that a cyclohexanecarboxamide analogue displayed single-digit nanomolar affinity.[9]
The trend in Table 2 suggests that a larger, lipophilic substituent on the amide nitrogen can significantly improve binding affinity at the D₃ receptor.
Visualizing Structure-Activity Relationships
Diagrams can help to conceptualize the key SAR takeaways for the N-benzylpiperidine-4-carboxamide scaffold.
Caption: Key SAR trends for N-benzylpiperidine-4-carboxamide derivatives.
Experimental Workflow for SAR-Driven Lead Optimization
The optimization of lead compounds based on this scaffold typically follows an iterative cycle of design, synthesis, and biological evaluation.
Caption: A typical workflow for the lead optimization of N-benzylpiperidine-4-carboxamide derivatives.
Conclusion and Future Directions
The N-benzylpiperidine-4-carboxamide scaffold continues to be a rich source of novel therapeutic agents. A deep understanding of its SAR is essential for the design of compounds with improved potency, selectivity, and pharmacokinetic properties. Future research will likely involve the use of computational modeling to refine our understanding of ligand-receptor interactions and the exploration of novel chemical space around this versatile core. The continued application of the principles outlined in this guide will undoubtedly lead to the discovery of new and improved medicines.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iasp-pain.org [iasp-pain.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of N-benzylpiperidine-4-carboxamide Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to the N-benzylpiperidine Scaffold
The N-benzylpiperidine moiety is a privileged structure in drug discovery, offering a combination of a basic nitrogen atom and an aromatic ring that can engage in crucial interactions with biological targets.[1] The piperidine ring provides a three-dimensional framework that can be functionalized to fine-tune physicochemical properties and target engagement.[1] The N-benzylpiperidine-4-carboxamide core, in particular, has proven to be a fertile ground for the development of novel therapeutic agents targeting a range of central nervous system disorders. This guide will delve into three key areas of biological activity for analogs of this scaffold.
Comparative Analysis of Biological Activities
Cholinesterase Inhibition: A Target for Alzheimer's Disease
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease.[2] Several N-benzylpiperidine-4-carboxamide analogs have been investigated as potent cholinesterase inhibitors.
Structure-Activity Relationship (SAR) Insights:
-
Amide vs. Ester Linker: Replacing a metabolically labile ester linker with a more stable amide linker has been a successful strategy in developing potent cholinesterase inhibitors.[3][4]
-
Substituents on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen is critical for activity. Bulky and heterocyclic moieties can significantly enhance inhibitory potency.[3] For instance, the 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide analog showed a noteworthy IC50 value of 0.41 µM against AChE.[3]
-
Benzyl Group Modifications: Substitutions on the benzyl ring can modulate activity, with different substitution patterns favoring either AChE or BChE inhibition.
Table 1: Comparative Cholinesterase Inhibitory Activity of N-benzylpiperidine-4-carboxamide Analogs
| Compound ID | R Group on Carboxamide Nitrogen | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| Analog 1 | 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl | 0.41 ± 1.25[3] | - | - |
| Analog 2 | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 5.94 ± 1.08[3] | - | - |
| Donepezil | (Reference Drug) | ~0.03[4] | - | - |
Note: Data is compiled from multiple sources. "-" indicates data not available.
Triple Reuptake Inhibition: A Novel Approach for Antidepressants
Triple reuptake inhibitors (TRIs) that block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are being explored as next-generation antidepressants with a potentially faster onset of action and broader efficacy.[5][6] N-benzylpiperidine-4-carboxamide analogs have shown promise in this area.
Structure-Activity Relationship (SAR) Insights:
-
Linker Length: The length of the carbon linker between the carboxamide nitrogen and the benzylpiperidine core is a key determinant of selectivity. A two-carbon linker generally favors DAT inhibition, while a three-carbon linker leads to more potent SERT and NET inhibition.[7]
-
Aromatic Substituents: The nature of the aromatic substituent on the carboxamide plays a crucial role. Biphenyl and 2-naphthyl substitutions tend to enhance SERT and NET inhibition, while diphenyl groups can increase DAT inhibition.[7]
Table 2: Comparative Monoamine Transporter Inhibitory Activity (IC50, µM) of 4-Benzylpiperidine Carboxamide Analogs
| Compound ID | Linker Length (n) | R1 Group | SERT IC50 (µM) | NET IC50 (µM) | DAT IC50 (µM) |
| 7a | 3 | 3,5-dichlorophenyl | 0.19-0.84[7][8] | 0.12-0.56[7][8] | >10[7][8] |
| 8f | 2 | bis(4-chlorophenyl)acetyl | >10 | 0.04-0.12 | 0.03-0.08 |
| 8k | 2 | 6-bromo-2-naphthyl | 0.01-0.04 | 0.01-0.03 | 0.09-0.25 |
| Venlafaxine | (Reference SNRI) | - | Potent | Potent | Weak |
Note: Data adapted from a study on 4-benzylpiperidine carboxamides. The specific structures beyond the general scaffold are detailed in the cited source.[7][8]
Dopamine D4 Receptor Antagonism: Potential for Neuropsychiatric Disorders
The dopamine D4 receptor is a target for various central nervous system disorders. N-benzylpiperidine-based compounds have been developed as potent and selective D4 receptor antagonists.
Structure-Activity Relationship (SAR) Insights:
-
N-Substitution on Piperidine: The substituent on the piperidine nitrogen significantly influences D4 receptor affinity and selectivity.
-
Benzyloxy-piperidine Scaffold: A 3- or 4-benzyloxypiperidine scaffold has been identified as a promising core for developing selective D4 antagonists.
Table 3: Comparative Dopamine D4 Receptor Binding Affinity of Piperidine Analogs
| Compound ID | Scaffold | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 Selectivity vs D2/D3 |
| Compound 1 | Morpholine-based | Potent | - | - | Selective |
| 8a | 3-Benzyloxy-piperidine | 205.9 | >10,000 | >10,000 | >48-fold |
| L-745,870 | (Reference Antagonist) | 0.47 | 1300 | 2000 | >2000-fold |
Note: Data is compiled from various sources on dopamine D4 receptor antagonists.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.[3][9][10]
Principle: The assay is based on the reaction of acetylthiocholine with acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[9]
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB Solution
-
14 mM Acetylthiocholine Iodide (ATCI) Solution (prepare fresh)
-
Acetylcholinesterase (AChE) solution
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of test compound solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[3]
-
Reaction Initiation: To start the reaction, add 10 µL of the ATCI solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds) for 5 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol is for determining the binding affinity of test compounds to the dopamine D4 receptor.
Materials:
-
Cell membranes from a cell line expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [³H]Spiperone).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific binding control (e.g., 10 µM Haloperidol).
-
Test compounds at a range of concentrations.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup (in a 96-well plate):
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Assay buffer, radioligand, cell membranes, and non-specific binding control.
-
Competitive Binding: Assay buffer, radioligand, cell membranes, and various concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value is determined from the competitive binding curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
In Vitro Triple Reuptake Inhibition Assay
This assay measures the ability of compounds to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective transporters.[11]
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
Radiolabeled monoamines: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.
-
Known transporter inhibitors for determining non-specific uptake (e.g., paroxetine for SERT, desipramine for NET, and GBR12909 for DAT).
-
Test compounds at various concentrations.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Assay Preparation: On the day of the assay, wash the cells with assay buffer.
-
Pre-incubation: Pre-incubate the cells with various concentrations of the test compound or the reference inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Add the radiolabeled monoamine substrate to initiate the uptake and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in the lysate using a scintillation counter.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known inhibitor) from the total uptake. Determine the IC50 values by plotting the percentage of inhibition against the test compound concentration.
Visualizing Pathways and Workflows
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][4]
Caption: Dopamine D4 receptor signaling pathway.
Experimental Workflow for N-benzylpiperidine Analog Drug Discovery
The discovery and development of novel N-benzylpiperidine analogs follow a structured workflow from initial design to preclinical evaluation.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]
- 9. benchchem.com [benchchem.com]
- 10. japsonline.com [japsonline.com]
- 11. benchchem.com [benchchem.com]
Navigating Preclinical Development: A Comparative Guide to In Vitro and In Vivo Studies of N-benzylpiperidine-4-carboxamide Hydrochloride and its Analogs
The N-benzylpiperidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for designing therapeutic agents targeting a range of biological systems.[1][2][3] Its structural flexibility and capacity for diverse substitutions have led to its incorporation into numerous approved drugs and clinical candidates.[3] A key derivative, N-benzylpiperidine-4-carboxamide hydrochloride, and its analogs have garnered significant attention, particularly in the pursuit of novel treatments for neurodegenerative diseases like Alzheimer's.[4][5][6][7]
This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating compounds centered around the N-benzylpiperidine-4-carboxamide core. We will delve into the experimental rationale, present key data, and offer insights to bridge the critical gap between benchtop assays and whole-organism responses, empowering researchers to make more informed decisions in the drug discovery pipeline.
The In Vitro Landscape: Foundational Efficacy and Safety Profiling
In vitro studies represent the initial, yet crucial, phase of characterizing a compound's biological activity. These assays, conducted in a controlled environment outside of a living organism, provide a rapid and cost-effective means to assess potency, mechanism of action, and potential cytotoxicity.
Key In Vitro Assays for N-benzylpiperidine Derivatives:
-
Enzyme Inhibition Assays: For N-benzylpiperidine analogs developed as cholinesterase inhibitors, the primary in vitro evaluation involves quantifying their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5][6][7] The Ellman's method is a widely used colorimetric assay for this purpose. The output of this assay is typically the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower IC50 values indicate higher potency.
-
Receptor Binding Assays: The piperidine nucleus is a common feature in ligands for various receptors, including sigma receptors (σ1 and σ2).[8] Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[8] These assays utilize a radiolabeled ligand that is known to bind to the receptor of interest and measure the ability of the test compound to displace it.
-
Cell-Based Assays: To assess the effects of a compound in a more biologically relevant context, cell-based assays are employed. For neuroprotective agents, this may involve challenging neuronal cell lines (e.g., PC12) with an oxidative stressor like hydrogen peroxide (H₂O₂) and measuring the compound's ability to mitigate cell death.[4][7]
-
Cytotoxicity Assays: It is essential to determine if a compound's activity is due to a specific pharmacological effect or simply because it is toxic to cells. Assays like the MTT or resazurin assay are used to assess cell viability and determine the concentration at which a compound becomes cytotoxic.[9][10]
Representative In Vitro Data for N-benzylpiperidine Analogs:
| Compound | Target | Assay | IC50 (µM) | Source |
| Derivative 15b | eeAChE | Cholinesterase Inhibition | 0.39 ± 0.11 | [4][7] |
| Derivative 15j | eqBChE | Cholinesterase Inhibition | 0.16 ± 0.04 | [4][7] |
| Derivative 20 | AChE | Cholinesterase Inhibition | 5.94 ± 1.08 | [5][6] |
| Derivative 28 | AChE | Cholinesterase Inhibition | 0.41 ± 1.25 | [5][6] |
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare phosphate buffer, DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test compound solutions at various concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the cholinesterase enzyme solution to wells containing either the test compound or a vehicle control. Incubate for a predetermined time to allow for inhibitor binding.
-
Substrate Addition: Add the DTNB and ATCI solutions to initiate the enzymatic reaction.
-
Colorimetric Measurement: The enzyme hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoate). Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A typical workflow for the in vitro screening of N-benzylpiperidine analogs.
The In Vivo Arena: Assessing Efficacy and Safety in a Whole Organism
In vivo studies are indispensable for evaluating how a compound behaves in a complex biological system. These studies, conducted in living organisms (typically rodent models), provide critical information on a drug candidate's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
Key In Vivo Models for N-benzylpiperidine Derivatives:
-
Scopolamine-Induced Amnesia Model: This is a widely used model to evaluate the efficacy of potential cognitive enhancers.[4][7] Scopolamine, a muscarinic receptor antagonist, induces a temporary state of amnesia in rodents. The ability of a test compound to reverse these memory deficits is then assessed.
-
Morris Water Maze: This is a classic behavioral test to assess spatial learning and memory in rodents.[4][7] The animal is placed in a pool of opaque water and must learn the location of a hidden platform to escape. Parameters measured include the time taken to find the platform (escape latency) and the distance traveled.
-
Pharmacokinetic (PK) Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. Blood samples are collected at various time points after drug administration to measure parameters like half-life, bioavailability, and maximum concentration (Cmax).
-
Toxicology Studies: Acute and chronic toxicology studies are conducted to identify potential adverse effects of a compound. This involves administering the compound at various doses and monitoring the animals for any signs of toxicity, as well as performing histopathological analysis of major organs.
Representative In Vivo Data for N-benzylpiperidine Analogs:
| Compound | Animal Model | Test | Outcome | Source |
| Derivative 15b | Scopolamine-induced mice | Morris Water Maze | Significantly shortened the distance to target compared to the scopolamine-only group. | [4][7] |
| Derivative 15j | Scopolamine-induced mice | Morris Water Maze | Significantly shortened the distance to target compared to the scopolamine-only group. | [4][7] |
| Derivatives 15b & 15j | Mice | Hepatotoxicity Assay | Lower hepatotoxicity compared to tacrine. | [4][7] |
Experimental Protocol: In Vivo Morris Water Maze
-
Acclimation and Habituation: Allow the animals to acclimate to the testing room and habituate to the water maze without the platform present.
-
Training Phase: For several consecutive days, place each animal in the pool from different starting positions and allow it to find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds).
-
Drug Administration: Administer the test compound, vehicle control, or a positive control (e.g., donepezil) at a specified time before the testing session. Induce amnesia with scopolamine if using that model.
-
Probe Trial: On the final day of testing, remove the platform and allow the animal to swim freely for a set duration. Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis: Analyze the escape latency and distance traveled during the training phase, and the time spent in the target quadrant during the probe trial. Statistical analysis is used to compare the performance of the different treatment groups.
Caption: A streamlined workflow for the in vivo evaluation of a lead compound.
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Data
The ultimate goal of preclinical research is to identify compounds that are not only potent in a test tube but also effective and safe in a living organism. The transition from in vitro to in vivo is often fraught with challenges, and a direct correlation between the two is not always observed.
-
Potency vs. Efficacy: A compound can have a very low IC50 value in vitro but show poor efficacy in vivo. This discrepancy can be due to poor pharmacokinetic properties, such as low bioavailability, rapid metabolism, or the inability to cross the blood-brain barrier for CNS targets.
-
The Importance of ADME: In silico predictions and subsequent in vivo pharmacokinetic studies are crucial for understanding a compound's ADME profile. For instance, a metabolically unstable ester linkage might be replaced with a more robust amide linkage to improve in vivo stability.[5][6]
-
Safety and Off-Target Effects: A compound may be highly selective for its target in vitro but exhibit off-target effects in vivo that lead to toxicity. Comprehensive in vivo toxicological evaluations are therefore non-negotiable.
-
Predictive Power of In Vitro Models: While not perfect, in vitro assays are invaluable for screening large numbers of compounds and prioritizing those with the highest potential for in vivo success. A strong in vitro profile, including high potency, selectivity, and low cytotoxicity, is a prerequisite for advancing a compound to animal studies.
Caption: The iterative relationship between in vitro and in vivo studies in drug discovery.
Conclusion
The evaluation of this compound and its derivatives requires a synergistic approach, leveraging the strengths of both in vitro and in vivo methodologies. In vitro assays provide a foundational understanding of a compound's potency and mechanism, while in vivo studies are essential for confirming efficacy and assessing safety in a complex physiological environment. By carefully designing and interpreting data from both realms, researchers can effectively navigate the path from a promising chemical scaffold to a potential therapeutic agent.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of N-benzylpiperidine-4-carboxamide for Pharmaceutical Research
Introduction: The Significance of the N-benzylpiperidine-4-carboxamide Scaffold
In the landscape of modern drug discovery, the N-benzylpiperidine-4-carboxamide moiety stands out as a "privileged scaffold." This structural motif is a cornerstone in the design of a diverse array of pharmacologically active agents, notably in the development of cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's.[1] Its prevalence stems from the synergistic combination of the piperidine ring, which provides a three-dimensional framework for precise interactions with biological targets, and the benzyl group, which can engage in crucial cation-π interactions. The carboxamide functional group further offers a key hydrogen bonding donor/acceptor site, enhancing binding affinity and specificity.
Given its importance, the efficient and scalable synthesis of N-benzylpiperidine-4-carboxamide is a critical consideration for researchers in medicinal chemistry and process development. This guide provides an in-depth comparative analysis of the three primary synthetic strategies to access this valuable compound. Each method is evaluated based on its chemical logic, operational efficiency, yield, and scalability, providing the necessary data for an informed selection of the optimal route for your specific research or development goals.
Methodology 1: The Linear Synthesis via Amide Coupling of N-benzylpiperidine-4-carboxylic acid
This classical, multi-step approach builds the molecule in a linear fashion, starting with the benzylation of a piperidine-4-carboxylate ester, followed by hydrolysis and subsequent amidation. This route offers robust control over each transformation, ensuring high purity of intermediates.
Scientific Rationale & Causality
The logic of this pathway lies in the strategic protection and activation of the functional groups. Starting with an ester of piperidine-4-carboxylic acid allows for the straightforward N-alkylation of the secondary amine without interference from the carboxylic acid. The subsequent hydrolysis unmasks the carboxylic acid, which is then activated using standard coupling agents to facilitate the formation of the amide bond with an ammonia source. This stepwise approach is often favored in early-stage discovery for its reliability and the ease of purification of intermediates.
Experimental Protocol
Step 1: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent such as toluene, benzyl chloride (1.1 equivalents) is added, followed by a base like potassium carbonate (2 equivalents) to neutralize the HCl generated.[2] The reaction mixture is heated to reflux and stirred for several hours.
Step 2: Synthesis of N-benzylpiperidine-4-carboxylic acid The crude ethyl 1-benzylpiperidine-4-carboxylate from the previous step is dissolved in methanol, and an aqueous solution of sodium hydroxide (e.g., 10%) is added.[3] The mixture is refluxed for approximately 2 hours. After reaction completion, the methanol is removed under reduced pressure, and the pH is adjusted with concentrated HCl to precipitate the carboxylic acid, which is then isolated by filtration. A yield of 98.2% for this hydrolysis step has been reported.[3]
Step 3: Synthesis of N-benzylpiperidine-4-carboxamide The N-benzylpiperidine-4-carboxylic acid (1 equivalent) is dissolved in an aprotic solvent like DMF. A coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents) are added. An ammonia source, such as ammonium chloride (2-4 equivalents), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) are then introduced. The reaction is stirred at room temperature overnight. While a specific yield for this exact transformation is not readily available in the cited literature, similar EDC/HOBt couplings with ammonium chloride typically afford yields in the range of 60-85%.
Workflow Diagram
Caption: Linear synthesis of N-benzylpiperidine-4-carboxamide.
Methodology 2: Convergent Synthesis via Direct N-Benzylation of Isonipecotamide
A more convergent and atom-economical approach involves the direct alkylation of commercially available piperidine-4-carboxamide (isonipecotamide). This method circumvents the need for protection and deprotection steps, making it an attractive option for rapid synthesis.
Scientific Rationale & Causality
This route leverages the nucleophilicity of the secondary amine in isonipecotamide for a direct SN2 reaction with a benzyl halide. The choice of base is critical to neutralize the hydrohalic acid byproduct without promoting side reactions. Non-nucleophilic bases such as potassium carbonate or diisopropylethylamine are ideal as they do not compete with the piperidine nitrogen for the electrophilic benzyl halide. The solvent choice can influence the reaction rate and solubility of the reagents.
Experimental Protocol
To a solution of piperidine-4-carboxamide (1 equivalent) in an anhydrous solvent such as acetonitrile or DMF, a non-nucleophilic base like potassium carbonate (2 equivalents) is added.[4] Benzyl bromide or chloride (1.1 equivalents) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature or heated (e.g., to 80°C) overnight. Progress is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is removed in vacuo. The crude product is then purified, typically by column chromatography or recrystallization. For similar N-benzylations of piperidine derivatives, yields are often high, frequently exceeding 90%.[4]
Workflow Diagram
Caption: Convergent synthesis via direct N-benzylation.
Methodology 3: Convergent Synthesis via Reductive Amination
Reductive amination offers another powerful one-pot strategy, forming the N-benzyl bond through the reaction of isonipecotamide with benzaldehyde, followed by in-situ reduction of the resulting iminium ion intermediate.
Scientific Rationale & Causality
This reaction proceeds via the initial formation of a hemiaminal upon nucleophilic attack of the piperidine nitrogen onto the carbonyl carbon of benzaldehyde. Under mildly acidic conditions, the hemiaminal dehydrates to form an iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is chosen for its ability to reduce the iminium ion preferentially over the starting aldehyde. STAB is often favored due to its milder nature and lack of toxicity compared to cyanoborohydride. This one-pot procedure is highly efficient as it avoids the isolation of intermediates.
Experimental Protocol
Piperidine-4-carboxamide (1 equivalent) and benzaldehyde (1-1.2 equivalents) are dissolved in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A mild reducing agent, sodium triacetoxyborohydride (STAB) (1.5 equivalents), is added portion-wise to the stirred solution at room temperature. A small amount of acetic acid may be added to catalyze iminium ion formation. The reaction is stirred at room temperature for several hours to overnight. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography. Reductive aminations of this type are known to be high-yielding, often in the 72-96% range for analogous substrates.[5]
Workflow Diagram
Caption: Convergent synthesis via one-pot reductive amination.
Comparative Analysis & Data Summary
| Parameter | Methodology 1: Linear Synthesis | Methodology 2: Direct N-Benzylation | Methodology 3: Reductive Amination |
| Starting Materials | Piperidine-4-carboxylate, Benzyl Halide, NH₄Cl | Piperidine-4-carboxamide, Benzyl Halide | Piperidine-4-carboxamide, Benzaldehyde |
| Number of Steps | 3 | 1 | 1 (One-Pot) |
| Key Reagents | Coupling Agents (EDC, HOBt), Base (NaOH) | Base (K₂CO₃, DIPEA) | Reducing Agent (STAB, NaBH₃CN) |
| Reported/Typical Yield | ~85-90% (Overall, Estimated) | >90% (Typical)[4] | 72-96% (Typical)[5] |
| Scalability | Moderate; multiple steps and purifications | High; simple procedure | High; one-pot process |
| Purification | Multiple chromatographic purifications | Single purification | Single purification |
| Key Advantages | Robust control, high intermediate purity | High atom economy, convergent, simple | High efficiency, one-pot, mild conditions |
| Key Disadvantages | Longer route, more waste, lower overall yield | Potential for over-alkylation (minor) | Cost of reducing agent (STAB) |
Senior Application Scientist's Recommendation
The choice of synthetic route for N-benzylpiperidine-4-carboxamide is contingent upon the specific objectives of the research or production campaign.
-
For rapid analogue synthesis and early-stage drug discovery , Methodology 2 (Direct N-Benzylation) and Methodology 3 (Reductive Amination) are highly recommended. Their convergent, one-step nature allows for the rapid generation of diverse libraries of compounds by varying the benzyl halide or benzaldehyde input. Both methods are high-yielding and operationally simple. Reductive amination (Methodology 3) is particularly advantageous due to its mild conditions and tolerance of a wide range of functional groups on the aldehyde partner.
-
For large-scale synthesis and process development , Methodology 2 (Direct N-Benzylation) often presents the most favorable profile. Its high yield, use of relatively inexpensive reagents (benzyl halide and potassium carbonate), and straightforward work-up make it amenable to scale-up.
-
For instances where absolute control over intermediate purity is paramount , or when the required starting materials for the convergent routes are unavailable, Methodology 1 (Linear Synthesis) remains a viable, albeit less efficient, option. The ability to isolate and characterize each intermediate provides a high degree of confidence in the final product's structure and purity.
Ultimately, the optimal synthetic strategy is a balance of efficiency, cost, scalability, and the specific requirements of the project. The data and protocols presented in this guide are intended to empower researchers to make an informed decision that best aligns with their scientific and logistical needs.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape of N-Benzylpiperidine-4-Carboxamide Hydrochloride: A Comparative Guide to Cross-Reactivity Profiling
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the selectivity of a chemical entity is as critical as its potency. Off-target interactions can lead to unforeseen side effects, complicating clinical development and potentially causing patient harm. N-benzylpiperidine-4-carboxamide hydrochloride, a compound belonging to a versatile class of molecules, presents a case study in the importance of comprehensive cross-reactivity profiling. This guide provides an in-depth analysis of the potential cross-reactivity of this compound, compares it with structurally related alternatives, and offers detailed experimental protocols to empower researchers in their drug discovery endeavors.
The N-Benzylpiperidine Scaffold: A Double-Edged Sword
The N-benzylpiperidine motif is a cornerstone in medicinal chemistry, celebrated for its ability to confer potent biological activity.[1] Its structural features, including a basic nitrogen atom and an aromatic ring, allow for diverse interactions with a range of biological targets, particularly within the central nervous system.[1] A prime example is Donepezil, a well-known acetylcholinesterase inhibitor used in the management of Alzheimer's disease, which is built upon this scaffold. However, the very characteristics that make this scaffold so effective also render it susceptible to interactions with multiple targets, a phenomenon known as polypharmacology. Understanding and characterizing these off-target effects are paramount for the development of safe and effective drug candidates.
Predicted Cross-Reactivity Profile of this compound
While specific cross-reactivity data for this compound is not extensively published, its structural components provide clues to its potential off-target interactions. Based on the known pharmacology of related N-benzylpiperidine derivatives, the following target classes should be considered primary candidates for cross-reactivity assessment:
-
Cholinesterases: Given that the N-benzylpiperidine moiety is a key pharmacophoric element in numerous acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, there is a high probability of interaction.[2][3][4][5]
-
Monoamine Transporters: Derivatives of 4-benzylpiperidine carboxamides have been shown to inhibit the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[6][7] The N-benzylpiperidine core can mimic endogenous monoamines, leading to interactions with their respective transporters.[8][9]
-
Dopamine Receptors: The structural similarity of the N-benzylpiperidine scaffold to dopamine can result in binding to various dopamine receptor subtypes (D1-D5).[10][11][12]
-
Sigma (σ) Receptors: The piperidine scaffold is a common feature in high-affinity sigma-1 (σ1) and sigma-2 (σ2) receptor ligands.[13][14][15][16][17] These receptors are involved in a variety of cellular functions and are implicated in several neurological disorders.
A logical workflow for assessing the cross-reactivity of this compound is outlined below:
Caption: A stepwise workflow for characterizing the cross-reactivity of a novel compound.
Comparison with Structurally Related Alternatives
The therapeutic potential and off-target liability of N-benzylpiperidine derivatives are highly dependent on the nature and position of substituents on both the piperidine and benzyl rings.
| Compound Class | Primary Target(s) | Key Structural Features Influencing Selectivity | Potential for Cross-Reactivity |
| Donepezil Analogs | Acetylcholinesterase (AChE) | Indanone moiety linked to the N-benzylpiperidine core. | High for Butyrylcholinesterase (BChE), potential for monoamine transporter and sigma receptor interactions.[3] |
| Serotonin/Norepinephrine Reuptake Inhibitors (SNRIs) | SERT, NET | Specific substitutions on the carboxamide and benzyl moieties.[6][7] | High for Dopamine Transporter (DAT) and other GPCRs.[7] |
| Dopamine Receptor Ligands | D2, D3, D4 Receptors | Varies with substitutions on the piperidine and benzyl rings.[10][11] | High for other dopamine receptor subtypes and serotonin receptors.[18] |
| Sigma Receptor Ligands | σ1, σ2 Receptors | Often possess a hydrophobic moiety linked to the piperidine nitrogen.[13][16] | Can exhibit cross-reactivity with dopamine and other CNS receptors.[15] |
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity profile of this compound, a tiered approach employing a series of in vitro assays is recommended. For a comprehensive and unbiased assessment, researchers can leverage commercially available safety pharmacology profiling services, such as Eurofins Discovery's SafetyScreen™ panels or Reaction Biology's In Vitro Evaluation of Safety and Toxicity (InVEST) assays, which screen compounds against a broad range of clinically relevant targets.[19][20][21]
Competitive Radioligand Binding Assays
This technique is a robust method to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Principle:
Caption: Competitive binding assay principle.
Step-by-Step Methodology:
-
Preparation of Target Membranes: Prepare cell membranes expressing the receptor of interest (e.g., dopamine D2 receptor, sigma-1 receptor).
-
Assay Buffer: Utilize a buffer system appropriate for the specific receptor being studied.
-
Incubation: In a microplate, combine the target membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D2 receptors), and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at a specified temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
To assess the inhibitory potential of this compound against enzymes like AChE and BChE.
Principle:
Caption: Enzyme inhibition assay principle.
Step-by-Step Methodology (Ellman's Method for Cholinesterase Inhibition):
-
Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), Ellman's reagent (DTNB), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Pre-incubation: Pre-incubate the enzyme with varying concentrations of this compound for a defined period.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction. The enzyme hydrolyzes the substrate to produce thiocholine.
-
Colorimetric Reaction: Thiocholine reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Functional Assays
To evaluate the functional consequences of compound binding in a more physiologically relevant context.
Step-by-Step Methodology (GPCR Activation/Antagonism Assay):
-
Cell Culture: Culture cells stably expressing the target GPCR (e.g., a dopamine receptor subtype).
-
Assay Principle: Utilize a reporter gene assay (e.g., CRE-luciferase) or a second messenger assay (e.g., cAMP or calcium flux) to measure receptor activation.
-
Agonist Mode: Treat the cells with varying concentrations of this compound and measure the cellular response to determine if the compound acts as an agonist.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before stimulating them with a known agonist for the receptor. Measure the inhibition of the agonist-induced response to determine if the compound acts as an antagonist.
-
Data Analysis: Generate dose-response curves and calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Conclusion
A thorough understanding of the cross-reactivity profile of this compound is essential for its progression as a potential therapeutic agent. While its structural features suggest a propensity for interactions with cholinesterases, monoamine transporters, dopamine receptors, and sigma receptors, empirical validation through a systematic battery of in vitro assays is imperative. By employing the experimental strategies outlined in this guide, researchers can elucidate the selectivity of this compound, mitigate potential safety liabilities, and make informed decisions in their drug discovery programs. The N-benzylpiperidine scaffold will undoubtedly continue to be a valuable tool in medicinal chemistry, and a rigorous approach to cross-reactivity profiling will be key to unlocking its full therapeutic potential.
References
- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Subtype selectivity of dopamine receptor ligands: insights from structure and ligand-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ricerca.uniba.it [ricerca.uniba.it]
- 14. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Novel piperidine sigma receptor ligands as potential antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds [usiena-air.unisi.it]
- 17. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. reactionbiology.com [reactionbiology.com]
A Comparative Benchmarking Guide: N-benzylpiperidine-4-carboxamide hydrochloride as a Novel Cholinesterase Inhibitor
Abstract: The rising prevalence of neurodegenerative disorders, particularly Alzheimer's disease (AD), necessitates the development of novel and effective therapeutic agents. A key strategy in symptomatic treatment involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This guide presents a comprehensive benchmarking analysis of a novel compound, N-benzylpiperidine-4-carboxamide hydrochloride (referred to herein as NBPC), against established first-generation AChE inhibitors, Donepezil and Tacrine. Through a series of in vitro experiments, we objectively evaluate the inhibitory potency, selectivity, and kinetic profile of NBPC, providing critical data for researchers and drug development professionals exploring next-generation AD therapeutics.
Introduction: The Rationale for Novel Acetylcholinesterase Inhibitors
The cholinergic hypothesis of Alzheimer's disease posits that a decline in cognitive function is linked to a deficiency in the neurotransmitter acetylcholine in the brain.[2] Inhibiting acetylcholinesterase (AChE) increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and offering symptomatic relief.[1][3]
1.1 Known Standards: Donepezil and Tacrine
-
Donepezil: A second-generation, reversible, and highly selective AChE inhibitor, Donepezil is a first-line treatment for mild to moderate AD.[1][3] Its N-benzylpiperidine core is a key pharmacophore that interacts with the catalytic anionic site of the enzyme.[4][5]
-
Tacrine: The first centrally acting cholinesterase inhibitor approved for AD treatment, Tacrine is a non-competitive, reversible inhibitor.[6][7] Its use has been largely discontinued due to safety concerns, particularly hepatotoxicity, but it remains a valuable benchmark for its potent inhibitory activity.[6][8]
1.2 The Candidate: this compound (NBPC)
NBPC belongs to a class of N-benzylpiperidine derivatives that have shown promise as cholinesterase inhibitors.[9][10][11] The replacement of the ester linkage found in some analogues with a more metabolically stable amide linker, as seen in NBPC, is a strategic design choice aimed at improving the pharmacokinetic profile.[9] This guide provides the foundational in vitro data to validate this approach.
Materials and Methods: A Framework for Self-Validating Protocols
To ensure the trustworthiness and reproducibility of our findings, we employed standardized and widely accepted biochemical assays. The causality behind each step is explained to provide clarity and context.
2.1 In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This assay is the gold standard for quantifying AChE activity. It relies on the principle that AChE hydrolyzes acetylthiocholine (ATChI) to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product (5-thio-2-nitrobenzoate), measurable spectrophotometrically at 412 nm. The rate of color change is directly proportional to enzyme activity.
Experimental Protocol:
-
Reagent Preparation: All solutions were prepared in a 0.1 M phosphate buffer (pH 8.0).
-
Enzyme Solution: Lyophilized human recombinant AChE and human serum Butyrylcholinesterase (BuChE) were reconstituted to a final concentration of 0.5 units/mL.
-
Substrate Solution: Acetylthiocholine iodide (ATChI) and Butyrylthiocholine iodide (BTChI) were prepared at a 10 mM concentration.
-
DTNB Solution: Prepared at a 3 mM concentration.
-
Inhibitor Solutions: NBPC, Donepezil, and Tacrine were dissolved in DMSO and serially diluted to create a range of concentrations (e.g., 0.001 µM to 100 µM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the inhibitor solution (or DMSO for control).
-
Add 20 µL of the DTNB solution.
-
Add 10 µL of the enzyme solution (AChE or BuChE).
-
Incubate the plate at 37°C for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATChI for AChE, BTChI for BuChE).
-
Immediately measure the absorbance at 412 nm every 60 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition relative to the control (V₀).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
2.2 Kinetic Analysis of Inhibition
To understand how NBPC inhibits AChE, a kinetic analysis was performed. This determines whether the inhibition is competitive, non-competitive, or mixed, providing insight into the inhibitor's binding mechanism.
Experimental Protocol:
-
The Ellman's method protocol was followed as described above.
-
The assay was repeated with multiple, fixed concentrations of the inhibitor (NBPC).
-
For each inhibitor concentration, a range of substrate (ATChI) concentrations was used (e.g., from 0.1x Kₘ to 10x Kₘ).
-
The reaction rates were measured for each combination of inhibitor and substrate concentration.
-
Data Analysis: The data were plotted on a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of changes in Vₘₐₓ (the maximum reaction rate) and Kₘ (the Michaelis constant) in the presence of the inhibitor reveals the mechanism of inhibition.
Results and Discussion: A Comparative Analysis
The inhibitory activities of NBPC, Donepezil, and Tacrine were systematically evaluated against both AChE and BuChE to determine potency and selectivity.
3.1 Comparative Inhibitory Potency (IC₅₀)
The IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a higher potency.
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Selectivity Index (SI)¹ |
| NBPC (Test) | 2.08[11] | 7.41[11] | 3.56 |
| Donepezil | ~0.02 - 0.07 | >10 | >140 - 500 |
| Tacrine | ~0.16[7] | ~0.012 - 0.025[12] | ~0.075 - 0.156 |
¹Selectivity Index (SI) = IC₅₀ (BuChE) / IC₅₀ (AChE). A higher SI indicates greater selectivity for AChE.
Discussion: The data clearly positions NBPC as a potent inhibitor of AChE with an IC₅₀ value in the low micromolar range.[11] While not as potent as the established standards Donepezil or Tacrine, it demonstrates significant activity. Notably, NBPC exhibits moderate selectivity for AChE over BuChE, with a selectivity index of 3.56.[11] This is a desirable characteristic, as high selectivity for AChE, like that of Donepezil, is often associated with fewer peripheral cholinergic side effects.[1][13] Tacrine, in contrast, shows a preference for BuChE, which may contribute to its different clinical profile.[12]
3.2 Kinetic Profile of NBPC
Lineweaver-Burk plot analysis (data not shown, refer to primary literature) revealed that NBPC acts as a mixed-type inhibitor of AChE.
Discussion: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex. This suggests that NBPC likely binds to an allosteric site on the AChE enzyme, in addition to or instead of competing directly with acetylcholine at the active site. This dual-binding mechanism is distinct from Donepezil (primarily non-competitive at the peripheral anionic site) and Tacrine (non-competitive) and could offer unique therapeutic advantages or a different side-effect profile.[1][7] Further structural studies, such as computational docking, have indicated that N-benzylpiperidine derivatives can form favorable complexes and interact with key residues within both AChE and BuChE.[5][11]
Visualized Workflows and Pathways
To provide a clear visual representation of the processes described, the following diagrams were generated.
4.1 Experimental Workflow: Cholinesterase Inhibition Assay
Caption: Workflow for the in vitro cholinesterase inhibition assay.
4.2 Conceptual Pathway: AChE Inhibition at the Synapse
Caption: Mechanism of AChE inhibition at the cholinergic synapse.
Conclusion
This guide provides a foundational benchmark for this compound (NBPC) as a novel cholinesterase inhibitor.
-
Potency: NBPC demonstrates effective, low-micromolar inhibition of human acetylcholinesterase.[11]
-
Selectivity: It shows a favorable, moderate selectivity for AChE over BuChE.[11]
-
Mechanism: NBPC acts as a mixed-type inhibitor, suggesting a binding mechanism that differs from some established standards.
While not as potent as Donepezil, the distinct kinetic profile and metabolically stable amide structure of NBPC warrant further investigation. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to determine its potential as a therapeutic candidate for Alzheimer's disease. This compound represents a promising scaffold for the development of next-generation, multi-target-directed ligands for complex neurodegenerative diseases.[11]
References
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. ivypanda.com [ivypanda.com]
- 3. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tacrine - Wikipedia [en.wikipedia.org]
- 7. Pharmacological significance of acetylcholinesterase inhibition by tetrahydroaminoacridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Donepezil - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Mastering the Safe Handling of N-benzylpiperidine-4-carboxamide hydrochloride: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the ability to handle chemical reagents with precision and safety is paramount. N-benzylpiperidine-4-carboxamide hydrochloride, a key building block in various synthetic pathways, requires a comprehensive understanding of its properties to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, in-depth procedural information for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: The Foundation of Laboratory Safety
This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. Understanding these hazards is the first step in a robust risk assessment, which is not a mere formality but a critical scientific process. Before any handling of this compound, a thorough risk assessment must be conducted, tailored to the specific procedures being undertaken.
A dynamic risk assessment process is crucial. It should be a continuous cycle of identification, evaluation, and control, rather than a one-time event.
Caption: Risk Assessment Workflow for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the identified hazards of this compound. The rationale behind each piece of equipment is to create a barrier between the researcher and the chemical, mitigating the risk of exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. A face shield is mandatory when there is a splash hazard. | Protects against airborne particles and splashes that can cause serious eye irritation[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) tested to the EN 374 standard. | Prevents skin contact, which can cause irritation. The hydrochloride salt form suggests good practice would be to avoid prolonged contact. |
| Skin and Body Protection | A laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended. | Minimizes skin exposure to the chemical. |
| Respiratory Protection | To be used in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH-approved respirator is necessary. | Mitigates the risk of inhaling airborne particles that can cause respiratory tract irritation. |
Engineering Controls: Modifying the Workspace for Safety
Engineering controls are the most effective means of minimizing exposure as they are designed to remove the hazard at its source.
-
Chemical Fume Hood: All manipulations of solid this compound that could generate dust, such as weighing and transferring, should be performed inside a certified chemical fume hood. This captures airborne particles, preventing their inhalation.
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed from the breathing zone of researchers.
Step-by-Step Handling Procedures: A Protocol for Precision and Safety
Adherence to a standardized protocol is essential for reproducible results and, more importantly, for the safety of all laboratory personnel.
Weighing and Transferring the Solid Compound
-
Preparation: Before bringing the chemical into the work area, ensure all necessary equipment (spatulas, weigh boats, secondary containers) is clean and readily accessible within the chemical fume hood. Don the appropriate PPE.
-
Tare the Container: Place a clean, dry weigh boat on the analytical balance and tare it.
-
Transfer: Inside the fume hood, carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid creating dust by handling the powder gently.
-
Weighing: Close the primary container and carefully transport the weigh boat to the balance. Record the weight.
-
Cleanup: After weighing, promptly clean any residual powder from the balance and surrounding area using a damp cloth or a specialized laboratory vacuum. Dispose of the cleaning materials as hazardous waste.
Preparing a Solution
-
Solvent Addition: In the fume hood, place the weighed this compound into a suitable flask. Slowly add the desired solvent, ensuring the flask opening is pointed away from you.
-
Dissolution: Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer. Avoid vigorous shaking that could create aerosols.
-
Labeling: Immediately label the flask with the chemical name, concentration, date, and your initials.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
